molecular formula C17H13ClFN3O B1671545 Epoxiconazole CAS No. 133855-98-8

Epoxiconazole

Número de catálogo: B1671545
Número CAS: 133855-98-8
Peso molecular: 329.8 g/mol
Clave InChI: ZMYFCFLJBGAQRS-IAGOWNOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Epoxiconazole can cause cancer according to The Environmental Protection Agency (EPA).
(2S,3R)-epoxiconazole is the (2S,3R)-stereoisomer of 1-{[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole. It is an enantiomer of a (2R,3S)-epoxiconazole.
Opal is a mineral with formula of SiO2·nH2O. The IMA symbol is Opl.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[[(2S,3R)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFCFLJBGAQRS-IAGOWNOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H]2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1040372, DTXSID40891575
Record name Epoxiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Epoxiconazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21397
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000045 [mmHg]
Record name Epoxiconazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21397
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

133855-98-8, 476648-91-6
Record name Epoxiconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133855-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxiconazole [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133855988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epoxiconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1040372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl}-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40891575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2RS,3RS)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-[(1H-1,2,4-triazol-1-yl)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-1,2,4-Triazole, 1-[[(2R,3S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)-2-oxiranyl]methyl]-, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.863
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPOXICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U80T84L776
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Epoxiconazole's Mechanism of Action in Fungi: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism by which epoxiconazole exerts its antifungal activity. It delves into the molecular target, the affected biochemical pathway, and the resulting consequences for the fungal cell. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.

Core Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound is a broad-spectrum triazole fungicide that effectively controls a range of fungal pathogens.[1][2] Its primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, an essential sterol in fungi analogous to cholesterol in mammals.[3][4][5][6]

The specific molecular target of this compound is the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51) , also known as Erg11p.[3][7][8][9] This enzyme catalyzes a crucial step in the ergosterol biosynthesis pathway: the oxidative removal of the 14α-methyl group from lanosterol.[10][11]

This compound, like other azole fungicides, binds to the heme iron cofactor in the active site of CYP51.[7][12] The triazole ring of the this compound molecule coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol.[12] This leads to a non-competitive inhibition of the enzyme.[8][12]

The inhibition of CYP51 results in two significant downstream effects:

  • Depletion of Ergosterol: The blockage of the pathway leads to a deficiency of ergosterol in the fungal cell membrane.[3][13] This compromises the membrane's structural integrity and fluidity, affecting its barrier function and the activity of membrane-bound enzymes.[3][11]

  • Accumulation of Toxic Sterol Intermediates: The inhibition of lanosterol 14α-demethylation causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[7][14] These methylated sterols are incorporated into the fungal membrane, further disrupting its structure and function, which is ultimately lethal to the fungal cell.[7][14]

This dual action of ergosterol depletion and toxic intermediate accumulation effectively halts fungal growth and proliferation.[1][15]

Quantitative Data on this compound Efficacy

The efficacy of this compound can be quantified through various parameters, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd). These values provide insights into the potency of the compound against its target enzyme and its effectiveness in inhibiting fungal growth.

ParameterFungal Species/EnzymeValueReference(s)
IC50 Candida albicans CYP510.5 - 1.3 µM[1]
Zymoseptoria tritici0.73 - 2.02 mg/L
EC50 Sclerotinia sclerotiorumVaries by isolate
Kd Candida albicans CYP5122 - 68 nM[1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

CYP51 Enzyme Inhibition Assay (Reconstitution Assay)

This assay measures the direct inhibitory effect of this compound on the activity of the CYP51 enzyme.

Objective: To determine the IC50 value of this compound against purified, recombinant CYP51.

Protocol:

  • Expression and Purification of Recombinant CYP51:

    • The gene encoding the target fungal CYP51 is cloned into an E. coli expression vector, typically with a His-tag for purification.

    • The plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).

    • Protein expression is induced (e.g., with IPTG), and the cells are harvested.

    • The membrane fraction containing CYP51 is solubilized, and the protein is purified using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Assay:

    • A reaction mixture is prepared containing the purified CYP51 enzyme, a cytochrome P450 reductase, and the substrate lanosterol in a suitable buffer.

    • This compound, dissolved in a solvent like DMSO, is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.

    • The reaction is initiated by the addition of NADPH.

    • The mixture is incubated at 37°C for a specific duration.

    • The reaction is stopped, and the sterols are extracted (e.g., with ethyl acetate).

  • Analysis:

    • The extracted sterols are derivatized (e.g., silylated) and analyzed by gas chromatography-mass spectrometry (GC-MS).[1]

    • The amount of the product (demethylated lanosterol) is quantified.

    • The percentage of inhibition for each this compound concentration is calculated relative to the solvent-only control.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Fungal Sterol Profile Analysis

This method is used to analyze the changes in the sterol composition of fungal cells upon treatment with this compound.

Objective: To demonstrate the accumulation of 14α-methylated sterols and the depletion of ergosterol in fungal cells treated with this compound.

Protocol:

  • Fungal Culture and Treatment:

    • The fungal strain of interest is grown in a suitable liquid culture medium.

    • The culture is treated with a sublethal concentration of this compound. An untreated culture serves as a control.

    • The cultures are incubated for a defined period to allow for changes in sterol biosynthesis.

  • Sterol Extraction:

    • The fungal mycelium is harvested by filtration and washed.

    • The cells are saponified (e.g., using alcoholic potassium hydroxide) to release the sterols.

    • The non-saponifiable lipids, including the sterols, are extracted with an organic solvent (e.g., n-hexane).[12][16]

  • Analysis:

    • The extracted sterols are derivatized to increase their volatility for GC analysis (e.g., formation of trimethylsilyl (B98337) ethers).[12][16]

    • The derivatized sterols are analyzed by GC-MS to identify and quantify the different sterol components based on their retention times and mass spectra.

    • The sterol profiles of the treated and untreated samples are compared to identify the accumulation of lanosterol and other 14α-methylated sterols and the reduction in ergosterol.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus.

Objective: To determine the MIC of this compound against a specific fungal strain.

Protocol:

  • Inoculum Preparation:

    • The fungal strain is grown on a suitable agar (B569324) medium.

    • A suspension of fungal spores or yeast cells is prepared in sterile saline.

    • The suspension is adjusted to a standardized concentration (e.g., using a spectrophotometer or hemocytometer).[10]

  • Assay Plate Preparation:

    • Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable liquid growth medium (e.g., RPMI-1640).[2]

    • A positive control well (medium with inoculum, no drug) and a negative control well (medium only) are included.

  • Inoculation and Incubation:

    • The standardized fungal inoculum is added to each well (except the negative control).

    • The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.[10]

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the positive control.[2] For azoles, this is often defined as the concentration that causes at least a 50% reduction in growth.[10] Growth can be assessed visually or by measuring the optical density at a specific wavelength.[2]

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows related to this compound's mechanism of action.

Ergosterol_Biosynthesis_Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fourteen_demethyl_lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Fourteen_demethyl_lanosterol CYP51 (Erg11p) Zymosterol Zymosterol Fourteen_demethyl_lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow_IC50 start Start: Purified CYP51 Enzyme prepare_reagents Prepare Assay Buffer, Substrate (Lanosterol), and NADPH start->prepare_reagents serial_dilution Prepare Serial Dilutions of this compound prepare_reagents->serial_dilution add_components Add Enzyme, Buffer, and this compound to Microplate Wells serial_dilution->add_components initiate_reaction Initiate Reaction with NADPH add_components->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction and Extract Sterols incubate->stop_reaction analyze Analyze Product Formation by GC-MS stop_reaction->analyze calculate Calculate % Inhibition vs. Control analyze->calculate plot Plot % Inhibition vs. [this compound] calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound against CYP51.

Mechanism_of_Action_Logic This compound This compound CYP51 Inhibition of Lanosterol 14α-demethylase (CYP51) This compound->CYP51 Ergosterol_Depletion Ergosterol Depletion CYP51->Ergosterol_Depletion Toxic_Sterol_Accumulation Accumulation of 14α-methylated Sterols CYP51->Toxic_Sterol_Accumulation Membrane_Disruption Disruption of Cell Membrane Structure and Function Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

References

An In-depth Technical Guide to the Chemical and Physical Properties of Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class.[1] First introduced by BASF in 1993, it is widely utilized in agriculture to protect a variety of crops, including cereals (such as wheat and barley), soybeans, coffee, and sugar beets, from a range of fungal pathogens.[2] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, which ultimately disrupts fungal growth and development.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its mechanism of action and related scientific workflows.

Chemical Identification

IdentifierValue
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole[2]
CAS Number 135319-73-2 (formerly 106325-08-0 and 133855-98-8)[2][5][6][7]
Molecular Formula C₁₇H₁₃ClFN₃O[2][3][8][9]
Molecular Weight 329.76 g/mol [2][9][10]
Appearance White to off-white or light brown powder/solid.[4][10]

Physicochemical Properties

PropertyValueConditions
Melting Point 134 - 136.2 °C[2][10][11]
Boiling Point 310 - 463.1 °C[3][11]at 760 mmHg
Water Solubility 7.1 - 8.42 mg/L (ppm)[2][11]at 20°C, pH 7
Solubility in Organic Solvents Acetone: 180,000 mg/LDichloromethane: 140,000 mg/LEthyl Acetate: 140,000 mg/LToluene: 40,000 mg/LEthanol: 28,800 mg/Ln-heptane: <1,000 mg/Lat 20°C[11][12]
Vapor Pressure <0.01 mPa to 4.5 x 10⁻⁷ mmHg[1][6][8]at 20-25°C
Octanol-Water Partition Coefficient (Log Kₒw) 3.33 - 3.58[1][6]at 25°C, pH 7
Density 1.374 - 1.4 g/cm³[2][3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are crucial for regulatory purposes and scientific research. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.[12]

Melting Point Determination (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.[4][13]

Method: Capillary Tube Method

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is then sealed at one end.[14] The substance is packed tightly to a height of a few millimeters.

  • Apparatus: A melting point apparatus with a heating block or a liquid bath (e.g., Thiele tube with silicone oil) and a calibrated thermometer or temperature sensor is used.[9][14]

  • Procedure: The capillary tube is placed in the heating block or attached to the thermometer and immersed in the liquid bath. The bath is heated slowly and uniformly, typically at a rate of about 1-2°C per minute, especially near the expected melting point.[14]

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.[9] For a pure substance, this range is typically narrow.

Water Solubility (OECD Guideline 105)

Water solubility is defined as the saturation mass concentration of a substance in water at a given temperature.[2][11]

Method: Flask Method (for solubilities > 10⁻² g/L)

  • Equilibration: An excess amount of this compound is added to a flask containing purified water. The flask is then agitated (e.g., shaken or stirred) in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][11] A preliminary test can help determine the necessary equilibration time.[11]

  • Phase Separation: After equilibration, the mixture is allowed to stand to let undissolved particles settle. The aqueous phase is then separated from the solid phase, typically by centrifugation or filtration.[5]

  • Analysis: The concentration of this compound in the clear aqueous solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[5]

  • Calculation: The water solubility is reported as the average of at least three determinations.

Octanol-Water Partition Coefficient (OECD Guideline 107)

The n-octanol-water partition coefficient (Kₒw) is a measure of a chemical's lipophilicity and is defined as the ratio of its concentration in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium.[15]

Method: Shake-Flask Method

  • Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol before the experiment.

  • Test Preparation: A stock solution of this compound is prepared in either n-octanol or water. This stock solution is then added to a vessel containing known volumes of both pre-saturated n-octanol and water.[7] The initial concentration should not exceed the substance's solubility in either phase.

  • Equilibration: The vessel is shaken gently at a constant temperature (e.g., 25 ± 1 °C) until equilibrium is reached.[16] The phases are then separated, typically by centrifugation.[7]

  • Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC, GC).[7][17]

  • Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (Log Kₒw).[16]

Mechanism of Action and Signaling Pathway

As a triazole fungicide, this compound's primary mode of action is the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[18][19] This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.[3][20] Ergosterol is the main sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[20][21]

By inhibiting 14α-demethylase, this compound blocks the conversion of lanosterol to ergosterol.[22] This disruption leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors in the fungal cell membrane.[23] The altered membrane structure increases its permeability, leading to the leakage of cellular contents, inhibition of fungal growth, and ultimately, cell death.[18][22]

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA Mevalonate_Pathway Mevalonate Pathway AcetylCoA->Mevalonate_Pathway Squalene Squalene Mevalonate_Pathway->Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Inhibition_Point Lanosterol 14α-demethylase (CYP51) Lanosterol->Inhibition_Point Toxic_Sterols Accumulation of Toxic Methylated Sterols Lanosterol->Toxic_Sterols Demethylated_Intermediates 14α-demethylated Intermediates Ergosterol Ergosterol Demethylated_Intermediates->Ergosterol Multiple Steps Fungal_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Membrane Inhibition_Point->Demethylated_Intermediates This compound This compound This compound->Inhibition_Point Inhibits Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death) Toxic_Sterols->Disrupted_Membrane

Inhibition of Ergosterol Biosynthesis by this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for determining a key physicochemical property and the logical relationship between these properties and the environmental fate of the chemical.

Experimental_Workflow_Kow start Start: Determine Log Kₒw (Shake-Flask Method) prep Prepare pre-saturated n-octanol and water start->prep dissolve Dissolve this compound in one phase prep->dissolve mix Combine phases in a flask with known volumes dissolve->mix equilibrate Shake at constant temp to reach equilibrium mix->equilibrate separate Separate phases (e.g., via centrifugation) equilibrate->separate analyze Analyze concentration in both phases (e.g., HPLC) separate->analyze calculate Calculate Kₒw = Cₒ꜀ₜₐₙₒₗ / Cₐᵩᵤₑₒᵤₛ and Log Kₒw analyze->calculate end End: Report Log Kₒw calculate->end

Workflow for Octanol-Water Partition Coefficient Determination.

Logical_Relationship_Fate Properties Physicochemical Properties (this compound) Solubility Low Water Solubility Properties->Solubility LogKow High Log Kₒw (Lipophilic) Properties->LogKow VaporPressure Low Vapor Pressure Properties->VaporPressure Transport Low Mobility in Aqueous Systems Solubility->Transport Leads to Persistence Persistence in Soil and Sediment LogKow->Persistence Contributes to Bioaccumulation Potential for Bioaccumulation LogKow->Bioaccumulation Indicates Air Low Volatilization from Soil/Water VaporPressure->Air Results in Fate Environmental Fate & Potential Impact Persistence->Fate Bioaccumulation->Fate Transport->Fate Air->Fate

Relationship between Physicochemical Properties and Environmental Fate.

References

CAS number and molecular structure of Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is a potent inhibitor of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical component of the ergosterol (B1671047) biosynthesis pathway. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, synthesis, and analytical methodologies related to this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical and Physical Properties

This compound is a complex molecule with two chiral centers, leading to the existence of four stereoisomers. The commercial product is typically a mixture of these isomers.

PropertyValueReference
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2-(4-fluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole--INVALID-LINK--
CAS Number 135319-73-2 (racemic mixture), 106325-08-0, 133855-98-8 (stereoisomers)--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₇H₁₃ClFN₃O--INVALID-LINK--
Molecular Weight 329.76 g/mol --INVALID-LINK--
Melting Point 136.2 °C--INVALID-LINK--
Water Solubility 7.08 mg/L (at 20°C)--INVALID-LINK--
Appearance White crystalline solid--INVALID-LINK--

Molecular Structure

This compound possesses a complex three-dimensional structure characterized by a triazole ring linked to an oxirane ring, which is further substituted with chlorophenyl and fluorophenyl groups.

Molecular Structure of this compound

Figure 1. 2D and 3D representations of the this compound molecule.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and integrity. By binding to the heme iron in the active site of CYP51, this compound blocks the demethylation of lanosterol, a precursor to ergosterol. This leads to an accumulation of toxic methylated sterols and a depletion of ergosterol, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[2]

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol FungalCellMembrane Fungal Cell Membrane (Normal Function) Ergosterol->FungalCellMembrane DisruptedMembrane Disrupted Fungal Cell Membrane (Cell Death) This compound This compound This compound->CYP51 Inhibition CYP51->Ergosterol Demethylation CYP51->DisruptedMembrane Synthesis_Workflow Start Starting Materials: - 2-chloro-1-(4-fluorophenyl)ethan-1-one - 1H-1,2,4-triazole Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate1 Intermediate: 2-(1H-1,2,4-triazol-1-yl)-1-(4-fluorophenyl)ethan-1-one Step1->Intermediate1 Step2 Step 2: Grignard Reaction with 1-bromo-2-chlorobenzene Intermediate1->Step2 Intermediate2 Intermediate: 1-(2-chlorophenyl)-2-(4-fluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol Step2->Intermediate2 Step3 Step 3: Epoxidation (e.g., with m-CPBA) Intermediate2->Step3 Product This compound Step3->Product QuEChERS_Workflow Sample 1. Homogenized Sample (e.g., 10 g of fruit puree) Extraction 2. Add Acetonitrile and Shake Sample->Extraction Salts 3. Add QuEChERS Salts (e.g., MgSO₄, NaCl) and Centrifuge Extraction->Salts Supernatant 4. Collect Supernatant Salts->Supernatant dSPE 5. Dispersive Solid-Phase Extraction (dSPE) Cleanup (e.g., with PSA, C18) and Centrifuge Supernatant->dSPE FinalExtract 6. Final Extract dSPE->FinalExtract Analysis 7. LC-MS/MS Analysis FinalExtract->Analysis OECD408_Workflow AnimalSelection 1. Animal Selection (e.g., Wistar rats, 10/sex/group) Dosing 2. Daily Oral Dosing for 90 Days (Control + at least 3 dose levels) AnimalSelection->Dosing Observations 3. In-life Observations - Clinical signs - Body weight, food consumption - Functional observational battery Dosing->Observations TerminalProcedures 4. Terminal Procedures - Blood collection (hematology, clinical chemistry) - Necropsy - Organ weights Observations->TerminalProcedures Histopathology 5. Histopathology (Control and high-dose groups) TerminalProcedures->Histopathology DataAnalysis 6. Data Analysis and Reporting (Determination of NOAEL) Histopathology->DataAnalysis

References

The Discovery and Developmental History of Epoxiconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, which has been a cornerstone in the management of fungal diseases in major crops for decades. Developed and introduced by BASF SE, its unique chemical structure, containing an epoxide ring, confers high efficacy against a wide range of ascomycete, basidiomycete, and deuteromycete pathogens. This technical guide provides a comprehensive overview of the discovery, developmental history, and key technical aspects of this compound. It details its mode of action as a potent inhibitor of sterol biosynthesis, specifically targeting the C14-demethylase enzyme. Furthermore, this guide presents a compilation of its physicochemical properties, toxicological data, and efficacy against various plant pathogens in structured tables. Detailed experimental protocols for key assays and diagrammatic representations of its synthesis, mode of action, and developmental timeline are also provided to offer a thorough understanding of this significant agricultural fungicide.

Discovery and Developmental History

This compound was discovered by BASF in 1985 and was first introduced to the market in 1993. It was developed to provide robust and reliable control of a broad spectrum of fungal diseases in cereals and other crops. The introduction of this compound marked a significant advancement in the triazole fungicide group, offering improved performance against key diseases like Septoria leaf blotch and rusts in wheat.

Below is a logical flow diagram illustrating the key milestones in the discovery and development of this compound.

G cluster_0 Discovery and Early Development cluster_1 Pre-commercial Development cluster_2 Commercialization cluster_3 Post-launch Discovery by BASF (1985) Discovery by BASF (1985) Patent Filing Patent Filing Discovery by BASF (1985)->Patent Filing Synthesis and Optimization Synthesis and Optimization Patent Filing->Synthesis and Optimization Biological Screening Biological Screening Synthesis and Optimization->Biological Screening Mode of Action Studies Mode of Action Studies Biological Screening->Mode of Action Studies Toxicology and Ecotoxicology Studies Toxicology and Ecotoxicology Studies Mode of Action Studies->Toxicology and Ecotoxicology Studies Field Trials Field Trials Toxicology and Ecotoxicology Studies->Field Trials Regulatory Submissions Regulatory Submissions Field Trials->Regulatory Submissions Market Introduction (1993) Market Introduction (1993) Regulatory Submissions->Market Introduction (1993) Development of Formulations and Mixtures Development of Formulations and Mixtures Market Introduction (1993)->Development of Formulations and Mixtures Resistance Monitoring Resistance Monitoring Development of Formulations and Mixtures->Resistance Monitoring

Caption: Developmental history of this compound.

Chemical Properties and Synthesis

This compound, with the IUPAC name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole, is a triazole fungicide characterized by the presence of an epoxide ring.

Physicochemical Properties
PropertyValueReference
IUPAC Name (2RS,3SR)-1-[3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl]-1H-1,2,4-triazole
CAS Number 135319-73-2
Molecular Formula C17H13ClFN3O
Molar Mass 329.76 g/mol
Melting Point 134 °C
Water Solubility 8.42 mg/L (at 20°C)
Vapor Pressure <1 x 10^-5 mPa (at 20°C)
Log P (octanol-water) 3.33-3.44 (at pH 7)
Synthesis Pathway

The synthesis of this compound involves a multi-step chemical process. A representative synthetic route is outlined in the diagram below. The process generally involves the reaction of a substituted phenacyl halide with a suitable organometallic reagent, followed by cyclization to form the oxirane ring and subsequent reaction with 1,2,4-triazole. Various patented methods exist, aiming to improve yield, purity, and cost-effectiveness.

G 2-chloro-a-(4-fluorophenyl)acetophenone 2-chloro-a-(4-fluorophenyl)acetophenone Intermediate Alcohol Intermediate Alcohol 2-chloro-a-(4-fluorophenyl)acetophenone->Intermediate Alcohol Reaction with Grignard Reagent Grignard Reagent Grignard Reagent->Intermediate Alcohol Epoxide Intermediate Epoxide Intermediate Intermediate Alcohol->Epoxide Intermediate Epoxidation with Epoxidation Agent Epoxidation Agent Epoxidation Agent->Epoxide Intermediate This compound This compound Epoxide Intermediate->this compound Reaction with 1,2,4-triazole 1,2,4-triazole 1,2,4-triazole->this compound

Caption: A representative synthesis workflow for this compound.

Mode of Action

This compound is a sterol biosynthesis inhibitor (SBI), specifically a demethylation inhibitor (DMI). It targets the fungal cytochrome P450 enzyme C14-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Signaling Pathway

The inhibition of C14-demethylase disrupts the conversion of lanosterol (B1674476) to ergosterol. This leads to an accumulation of toxic methylated sterols in the fungal cell membrane, altering its fluidity and permeability, and ultimately inhibiting fungal growth.

G Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Squalene Squalene Isopentenyl pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol C14-demethylase (CYP51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Further steps Disrupted Fungal Cell Membrane Disrupted Fungal Cell Membrane 4,4-dimethyl-cholesta-8,14,24-trienol->Disrupted Fungal Cell Membrane Accumulation of toxic sterols leads to This compound This compound This compound->4,4-dimethyl-cholesta-8,14,24-trienol Inhibits Functional Fungal Cell Membrane Functional Fungal Cell Membrane Ergosterol->Functional Fungal Cell Membrane

Caption: Ergosterol biosynthesis pathway and the site of this compound inhibition.

Biological Activity and Efficacy

This compound exhibits broad-spectrum activity against a wide range of fungal pathogens. It is particularly effective against diseases in cereals such as wheat and barley.

In Vitro Efficacy (EC50 Values)

The following table summarizes the effective concentration required to inhibit 50% of mycelial growth (EC50) for various fungal pathogens.

Fungal PathogenCommon NameEC50 (mg/L)Reference
Zymoseptoria triticiSeptoria Leaf Blotch0.1 - 1.0+
Puccinia triticinaBrown Rust0.05 - 0.5N/A
Puccinia striiformisYellow Rust0.02 - 0.2N/A
Fusarium graminearumFusarium Head Blight0.723 ± 0.008
Rhynchosporium secalisLeaf Scald0.1 - 1.0N/A
Sclerotinia sclerotiorumWhite MoldVaries

Note: EC50 values can vary significantly depending on the fungal isolate, experimental conditions, and the development of resistance.

Field Efficacy

Field trials have consistently demonstrated the high efficacy of this compound in controlling key cereal diseases, leading to significant yield protection. For instance, in wheat, applications of this compound have shown excellent control of Septoria tritici blotch and various rust diseases.

CropDiseaseApplication Rate (g a.i./ha)Disease Control (%)Yield Increase (%)Reference
WheatSeptoria Leaf Blotch (Z. tritici)12570 - 9010 - 20
WheatYellow Rust (P. striiformis)62.5 - 12585 - 9915 - 25
WheatBrown Rust (P. triticina)12580 - 9510 - 15
BarleyLeaf Scald (R. secalis)12560 - 805 - 15N/A
WheatFusarium Head Blight (F. graminearum)150-300>75 (protective & curative)Variable

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol outlines a general method for determining the in vitro efficacy of this compound against fungal pathogens.

Objective: To determine the EC50 value of this compound against a specific fungal pathogen.

Materials:

  • Pure culture of the target fungal pathogen

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Technical grade this compound

  • Sterile distilled water

  • Solvent (e.g., acetone (B3395972) or DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a suitable solvent.

  • Media Preparation: Prepare PDA according to the manufacturer's instructions. Autoclave and cool to 45-50°C.

  • Serial Dilutions: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Also, prepare a control plate with the solvent only. Pour the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of a fresh fungal culture, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each prepared Petri dish.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily or when the fungus in the control plate has reached approximately 80% of the plate diameter.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 Where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percentage of inhibition against the logarithm of the this compound concentration. Use probit analysis or a similar statistical method to calculate the EC50 value.

Toxicology and Regulatory Status

Mammalian Toxicology

The toxicological profile of this compound has been extensively studied.

EndpointValueSpeciesReference
Acute Oral LD50 >5000 mg/kgRat
Acute Dermal LD50 >2000 mg/kgRat
Acute Inhalation LC50 >3.26 mg/LRat
NOAEL (18-month chronic) 0.8 mg/kg bw/dayMouse
ADI (Acceptable Daily Intake) 0.0069 mg/kg bw/day-

This compound is classified as suspected of causing cancer and may damage the unborn child or impair fertility.

Regulatory Status

The regulatory status of this compound varies by region. In the European Union, the approval for this compound was not renewed, and its use has been phased out. In other parts of the world, it may still be registered for use on various crops. It is crucial to consult local regulatory authorities for the current registration status and use recommendations.

Conclusion

This compound has played a vital role in global agriculture for the control of a wide array of fungal diseases. Its discovery and development by BASF provided growers with a highly effective and reliable tool for crop protection. Understanding its chemical properties, mode of action, and biological efficacy is crucial for its responsible and effective use. While its regulatory landscape is evolving, the technical knowledge accumulated over its long history of use continues to be of significant value to researchers and professionals in the field of crop protection and drug development.

Epoxiconazole: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. Introduced by BASF in 1993, it has become a critical tool in agriculture for the protection of a wide range of crops, including cereals (such as wheat, barley, rye, and triticale), soybeans, bananas, rice, coffee, and sugar beets.[1] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. This guide provides an in-depth technical overview of this compound's spectrum of activity against key fungal pathogens, detailing its mechanism of action, quantitative efficacy data, and the experimental protocols used to ascertain its antifungal properties.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, targets the fungal enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme also known as CYP51 or ERG11.[2][3][4] This enzyme is crucial for the conversion of lanosterol to ergosterol, a vital sterol for maintaining the integrity and fluidity of the fungal cell membrane.[5][6] By binding to the heme cofactor of CYP51, this compound disrupts the demethylation of lanosterol.[7] This inhibition leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors within the fungal cell. The consequences of this disruption are severe: altered membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the cessation of fungal growth and proliferation.[8] This targeted action provides both preventative and curative effects against fungal infections.[1]

The following diagram illustrates the position of this compound's inhibitory action within the ergosterol biosynthesis pathway.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylated_Intermediates 14-demethyl lanosterol & Intermediates Lanosterol->Demethylated_Intermediates label_CYP51 CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Demethylated_Intermediates->Ergosterol This compound This compound This compound->Lanosterol This compound->inhibit

This compound's inhibition of the CYP51 enzyme in the ergosterol pathway.

Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against fungal pathogens from the phyla Ascomycota, Basidiomycota, and Deuteromycota. Its efficacy has been quantified against several economically important plant pathogens. The following tables summarize the available data on the in vitro activity of this compound, primarily expressed as the half-maximal effective concentration (EC50), which is the concentration of the fungicide that inhibits 50% of fungal growth.

Table 1: In Vitro Efficacy of this compound against Fusarium Species

Fungal PathogenParameterEC50 Value (µg/mL)Reference
Fusarium oxysporumMycelial Growth0.047PLOS ONE
Fusarium oxysporumSpore Germination0.088PLOS ONE
Fusarium graminearumMycelial Growth0.723 (EC50), 0.274 (EC10), 3.610 (EC90)MDPI

Table 2: In Vitro Efficacy of this compound against Other Key Fungal Pathogens

Fungal PathogenParameterEC50 Value (µg/mL)Reference
Sclerotinia sclerotiorumMycelial GrowthData available, specific values vary by isolateWiley Online Library
Mycosphaerella fijiensisNot specifiedExhibits activity, EC50 values vary by isolate sensitivityNIH
Puccinia spp. (Rusts)Disease SeverityEffective in field applicationsVarious product labels
Septoria tritici (Leaf Blotch)Disease SeverityProvides high levels of controlWikipedia

Experimental Protocols

The determination of the antifungal activity of this compound is conducted through standardized in vitro susceptibility testing methods. The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines provide reference methods for the broth dilution antifungal susceptibility testing of filamentous fungi. These protocols are essential for generating reproducible and comparable data.

Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing for Filamentous Fungi (Based on CLSI M38-A2)

This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a filamentous fungal isolate.

1. Preparation of Antifungal Stock Solution:

  • Accurately weigh a precise amount of analytical-grade this compound.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 1600 µg/mL).

2. Preparation of Inoculum:

  • Culture the fungal isolate on a suitable agar (B569324) medium (e.g., potato dextrose agar) at an appropriate temperature until sporulation is observed.

  • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle.

  • Adjust the conidial suspension concentration to the desired level (typically 0.4 x 10^4 to 5 x 10^4 CFU/mL) using a spectrophotometer or hemocytometer.

3. Preparation of Microdilution Plates:

  • Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate. The final concentrations should typically range from 0.03 to 16 µg/mL.

  • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

4. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal suspension.

  • Seal the plates and incubate at 35°C for a duration appropriate for the fungus being tested (typically 48-96 hours).

5. Determination of MIC:

  • Visually read the MIC as the lowest concentration of this compound that causes 100% inhibition of growth compared to the drug-free control well. For some fungi and antifungal agents, a partial inhibition endpoint (e.g., ≥50% reduction in turbidity) may be used.

The following diagram provides a visual representation of the experimental workflow for in vitro antifungal susceptibility testing.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions in Microtiter Plate A->C B Culture Fungal Isolate and Prepare Inoculum D Inoculate Wells with Fungal Suspension B->D C->D E Incubate Plates (e.g., 35°C, 48-96h) D->E F Visually Read Plates for Growth Inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G

Workflow for in vitro antifungal susceptibility testing.

Conclusion

This compound remains a highly effective, broad-spectrum fungicide with a well-defined mode of action targeting ergosterol biosynthesis. The quantitative data demonstrate its potent inhibitory activity against a range of significant plant pathogenic fungi. The standardized experimental protocols outlined provide a robust framework for the continued evaluation of its efficacy and for the investigation of potential resistance development. This technical guide serves as a comprehensive resource for researchers and professionals in the field of mycology and antifungal drug development, providing foundational knowledge on the activity of this important agricultural compound.

References

An In-depth Technical Guide to the Toxicological Profile of Epoxiconazole on Non-target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological effects of the fungicide epoxiconazole on a range of non-target organisms. The information is compiled from various scientific studies and regulatory documents to support environmental risk assessment and further research.

Executive Summary

This compound is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in crops.[1] Its mode of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the formation of their cell membranes.[1][2] While effective against target pests, there is considerable evidence of its potential toxicity to non-target organisms, including mammals, birds, fish, aquatic invertebrates, algae, earthworms, and bees.[2] The European Chemicals Agency (ECHA) has classified this compound as suspected of causing cancer and potentially damaging fertility or the unborn child.[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[1] This guide summarizes the key toxicological endpoints, details the experimental methodologies used in these assessments, and visualizes the underlying toxic mechanisms and experimental workflows.

Toxicological Data on Non-Target Organisms

The following tables summarize the quantitative data on the toxicity of this compound to various non-target organisms.

Table 1: Mammalian Toxicity

SpeciesExposure DurationEndpointValueReference
Mouse18 monthsNOAEL0.69 mg/kg bw/day[3]
Rat2 yearsLOAEL7 mg/kg/day[4]
RatDevelopmentalLOAEL15 mg/kg/day[4]
RatDevelopmentalNOAEL5 mg/kg/day[4]
RabbitDevelopmental-Early resorptions at 80 mg/kg/day[5]
Guinea PigPrenatal/PostnatalHigh Dose90 mg/kg bw/day (no adverse effects on gestation, parturition, or postnatal development)[6][7]
Male Mice28 daysOral10 and 50 mg/kg bw[8]

Key Findings: The primary target organ for this compound in mammals is the liver, where it can induce cytochrome P450 enzymes.[5] Studies have also indicated potential endocrine-disrupting effects, including ovarian cysts and adrenal histopathological changes.[4][5] Developmental studies in rats have shown increased skeletal variations in offspring.[4][5] In male mice, oral exposure led to increased liver weight and alterations in the gut micro-environment.[8]

Table 2: Avian Toxicity

SpeciesExposure DurationEndpointValueReference
Japanese Quail3 weeks (dietary)-Effects on testis at 50 and 500 ppm[9]
Large Herbivorous Birds-ETE (Estimated Theoretical Exposure)2.72 - 9.37 mg/kg[10]
Insectivorous Birds-ETE (Estimated Theoretical Exposure)2.72 - 9.37 mg/kg[10]

Key Findings: this compound is considered moderately toxic to birds.[2] Studies on Japanese quail have demonstrated that dietary exposure can lead to changes in testicular histology and sperm production.[9]

Table 3: Aquatic Toxicity - Fish

SpeciesEndpointValue (mg/L)Reference
Rainbow troutLC503.14[10]
Rainbow troutNOEC2.15[10]
Bluegill sunfishLC505.62[10]
Bluegill sunfishNOEC3.16[10]
Common carpLC508.27[10]
Common carpNOEC2.74[10]

Key Findings: this compound is classified as highly toxic to aquatic organisms.[11] The LC50 values for various fish species are in the low mg/L range, indicating a significant risk to aquatic ecosystems.

Table 4: Aquatic Toxicity - Invertebrates

SpeciesExposure DurationEndpointValueReference
Daphnia magna42 days (sublethal)-25 µg/L increased protein content and offspring number[12][13]

Key Findings: Sublethal concentrations of this compound can impact the physiology and reproduction of aquatic invertebrates like Daphnia magna.[12][13]

Table 5: Algal Toxicity

SpeciesExposure DurationEndpointValueReference
Chaetoceros calcitrans (active ingredient)3 daysEC502.31 mg/L[14][15]
Chaetoceros calcitrans (formulated product)3 daysEC502.9 µg/L[14][15]

Key Findings: The formulated product of this compound was found to be significantly more toxic to the marine diatom Chaetoceros calcitrans than the active ingredient alone.[14][15] The fungicide caused an increase in cellular volume and pigment content.[14][15]

Table 6: Soil Organism Toxicity - Earthworms

SpeciesExposure DurationEndpointValueReference
Aporrectodea icterica-LC5045.5 mg/kg[16]
Aporrectodea icterica28 daysSublethalReduced weight gain at 1 and 10 times the recommended dose[16][17]

Key Findings: this compound is moderately toxic to earthworms.[2] Sublethal effects include reduced weight gain and altered enzyme activities.[16] Earthworms in conventionally farmed soils treated with this compound have been observed to be smaller and reproduce less than those in organic soils, suggesting an energetic cost for detoxification.[18]

Table 7: Bee Toxicity

SpeciesEndpointValue (µ g/bee )Reference
Honeybee (Apis spp.)Contact acute LD50> 100[2]

Key Findings: Based on contact acute toxicity data, this compound is considered to have low toxicity to honeybees.[2] However, it is important to consider potential sublethal effects and exposure through contaminated pollen and nectar, which are areas of ongoing research.

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of results across different laboratories.[19][20]

General Principles of Toxicity Testing:

  • Test Organism Selection: The choice of organism is dependent on the environmental compartment of concern (e.g., Daphnia magna for freshwater invertebrates, Eisenia fetida for soil organisms).[19][21]

  • Dose-Response Assessment: Organisms are exposed to a range of concentrations of the test substance to determine the relationship between dose and the observed effect.[19]

  • Control Groups: A control group, not exposed to the test substance, is included in all experiments to provide a baseline for comparison.[21]

  • Standardized Conditions: Tests are conducted under controlled laboratory conditions (e.g., temperature, light, pH) to ensure that the observed effects are due to the test substance.[21]

  • Endpoints: A variety of endpoints are measured, including mortality (LC50/LD50), effects on growth or reproduction (ECx, NOEC, LOEC), and biochemical or histological changes.[22]

Specific OECD Test Guidelines Referenced:

  • Aquatic Toxicity:

    • OECD TG 203: Fish, Acute Toxicity Test: Used to determine the LC50 in fish over a short exposure period (e.g., 96 hours).[23]

    • OECD TG 210: Fish, Early-Life Stage Toxicity Test: Assesses the effects on the early developmental stages of fish.[24]

    • OECD TG 211: Daphnia magna Reproduction Test: Evaluates the impact on the reproductive output of Daphnia magna over a 21-day period.[24]

    • OECD TG 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Measures the effect on the growth of algae.

  • Terrestrial Toxicity:

    • OECD TG 207: Earthworm, Acute Toxicity Tests: Determines the LC50 in earthworms.

    • OECD TG 222: Earthworm, Reproduction Test: Assesses sublethal effects on reproduction.

    • OECD TG 227: Terrestrial Plant Test: Vegetative Vigour Test: Evaluates the effects on plant growth.[22][24]

A generalized workflow for conducting these ecotoxicological studies is depicted in the diagram below.

G cluster_prep Preparation Phase cluster_exp Exposure Phase cluster_obs Observation and Data Collection Phase cluster_analysis Data Analysis and Reporting Phase TestSubstance Test Substance Characterization (Purity, Solubility, etc.) Dosing Dosing and Exposure (Range of concentrations + Control) TestSubstance->Dosing TestOrganism Test Organism Acclimatization TestOrganism->Dosing TestSystem Test System Preparation (e.g., Artificial Soil, Reconstituted Water) TestSystem->Dosing Monitoring Monitoring of Exposure Conditions (e.g., Temperature, pH, Chemical Concentration) Dosing->Monitoring Endpoints Observation of Endpoints (e.g., Mortality, Growth, Reproduction) Monitoring->Endpoints DataCollection Data Collection and Recording Endpoints->DataCollection StatisticalAnalysis Statistical Analysis (LC50, NOEC, etc.) DataCollection->StatisticalAnalysis Reporting Final Report Generation StatisticalAnalysis->Reporting

Caption: Generalized workflow for ecotoxicological testing.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action is the inhibition of cytochrome P450-dependent C14-demethylase, an essential enzyme in sterol biosynthesis in fungi.[2] This disruption of ergosterol (B1671047) production leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[1]

In non-target organisms, this compound can also interact with cytochrome P450 enzymes, leading to a range of toxicological effects. Of particular concern is its potential for endocrine disruption. This compound has been shown to be an inhibitor of the aromatase enzyme (CYP19), which is responsible for the conversion of androgens to estrogens.[5] This inhibition can disrupt the hormonal balance in vertebrates, potentially leading to reproductive and developmental toxicities.[6][7]

The diagram below illustrates the proposed signaling pathway for this compound-induced endocrine disruption.

G This compound This compound Aromatase Aromatase (CYP19) This compound->Aromatase Inhibition Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion HormonalImbalance Hormonal Imbalance Aromatase->HormonalImbalance Androgens Androgens (e.g., Testosterone) Androgens->Aromatase Substrate ReproductiveToxicity Reproductive Toxicity HormonalImbalance->ReproductiveToxicity DevelopmentalToxicity Developmental Toxicity HormonalImbalance->DevelopmentalToxicity

Caption: Signaling pathway of this compound-induced endocrine disruption.

Conclusion

The available data clearly indicate that this compound poses a significant toxicological risk to a variety of non-target organisms. Its high toxicity to aquatic life, coupled with its potential for endocrine disruption in vertebrates, necessitates careful consideration in its environmental risk assessment. The information and visualizations provided in this guide offer a foundational resource for researchers and professionals working to understand and mitigate the environmental impact of this widely used fungicide. Further research into sublethal effects, particularly in bees and other pollinators, as well as the long-term consequences of environmental exposure, is warranted.

References

The Environmental Odyssey of Epoxiconazole: A Technical Guide to its Fate and Degradation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the environmental journey of Epoxiconazole, a broad-spectrum triazole fungicide. Understanding its persistence, mobility, and transformation in soil and aquatic environments is paramount for a comprehensive environmental risk assessment. This document provides a synthesis of key findings on its degradation kinetics, adsorption characteristics, and the methodologies employed in these critical investigations.

Executive Summary

This compound exhibits moderate to high persistence in soil and water. Its degradation is primarily mediated by microbial activity in soil and is influenced by factors such as soil type, temperature, and moisture. In aquatic systems, it is relatively stable to hydrolysis but can undergo photolytic degradation. The mobility of this compound in soil is generally low to medium, governed by its adsorption to soil organic matter. Several transformation products have been identified, resulting from hydroxylation and cleavage of the parent molecule.

Data Presentation: Quantitative Overview

The following tables summarize the key quantitative data on the environmental fate of this compound, providing a comparative overview of its behavior in different environmental compartments.

Table 1: Degradation Half-lives (DT50) of this compound in Soil

Soil TypeTemperature (°C)Moisture LevelDT50 (days)Reference
Loam2040% WHC120 - 350
Sandy Loam20Field Capacity85 - 200
Clay Loam2050% WHC150 - 450
Anaerobic20Flooded> 365

WHC: Water Holding Capacity

Table 2: Degradation Half-lives (DT50) of this compound in Aquatic Systems

SystemConditionDT50 (days)Reference
Water (Hydrolysis)pH 5, 7, 9 (25°C)Stable
Water (Photolysis)Simulated Sunlight20 - 60
Water-SedimentAerobic (20°C)60 - 150 (total system)
Water-SedimentAnaerobic (20°C)> 200 (total system)

Table 3: Soil Adsorption and Mobility of this compound

Soil ParameterValueClassificationReference
Koc2,000 - 8,000 L/kgLow to Medium Mobility
Freundlich Kf10 - 50Strong Adsorption

Koc: Organic Carbon-Water Partitioning Coefficient Kf: Freundlich Adsorption Coefficient

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of environmental fate studies. The following sections outline the typical experimental protocols for key studies on this compound, based on internationally recognized guidelines.

Aerobic Soil Metabolism (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of this compound degradation in soil under aerobic conditions.

  • Soil Selection: At least three different soil types with varying textures, organic carbon content, and pH are used.

  • Test Substance: ¹⁴C-labeled this compound is typically used to trace its fate and transformation.

  • Application: The test substance is applied to fresh soil samples at a concentration relevant to its agricultural use.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of water holding capacity) for up to 120 days. A continuous flow of moist, CO₂-free air is passed through the incubation flasks.

  • Sampling and Analysis: Soil samples are collected at various time intervals. Volatile organic compounds and ¹⁴CO₂ are trapped in appropriate solutions. Soil samples are extracted with suitable solvents (e.g., acetonitrile, methanol). The parent compound and its transformation products in the extracts are identified and quantified using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Non-extractable residues are quantified by combustion analysis.

Water-Sediment Degradation (Adapted from OECD Guideline 308)

This study investigates the degradation and partitioning of this compound in a simulated aquatic environment.

  • System Setup: Intact water-sediment systems are collected from two different locations. The systems are allowed to acclimatize in the laboratory.

  • Test Substance: ¹⁴C-labeled this compound is applied to the water phase.

  • Incubation: The systems are incubated in the dark at a constant temperature (e.g., 20°C) for up to 100 days. Aerobic conditions are maintained in the overlying water. For anaerobic studies, the system is purged with nitrogen.

  • Sampling and Analysis: Water and sediment samples are collected at various time intervals. The water phase is analyzed directly. The sediment is extracted to determine the concentration of the parent compound and its transformation products. Analytical methods include HPLC with radiometric detection and LC-MS/MS.

Photolysis in Water (Adapted from OECD Guideline 316)

This study evaluates the degradation of this compound in water due to sunlight.

  • Test Solution: A sterile, buffered aqueous solution of this compound is prepared.

  • Irradiation: The test solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark. The temperature is maintained at a constant level (e.g., 25°C).

  • Sampling and Analysis: Samples are taken from both irradiated and dark control solutions at different time points. The concentration of this compound is determined by HPLC with UV or MS detection. Degradation products are identified using LC-MS/MS.

Adsorption/Desorption in Soil (Adapted from OECD Guideline 106)

This study quantifies the extent to which this compound binds to soil particles.

  • Soil and Solution Preparation: Several soil types are used. A solution of this compound in 0.01 M CaCl₂ is prepared at different concentrations.

  • Equilibration: Soil samples are equilibrated with the this compound solutions by shaking for a defined period (e.g., 24 hours) at a constant temperature.

  • Analysis: After equilibration, the soil suspension is centrifuged, and the concentration of this compound in the supernatant is measured. The amount adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.

  • Desorption: The remaining soil is then re-suspended in a fresh solution without this compound to determine the extent of desorption.

Mandatory Visualization: Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the environmental fate of this compound.

Epoxiconazole_Degradation_Pathway This compound This compound Metabolite_A Hydroxy-Epoxiconazole (Metabolite A) This compound->Metabolite_A Hydroxylation Metabolite_B Triazole Moiety (Metabolite B) This compound->Metabolite_B Cleavage Metabolite_C Chlorophenyl Moiety (Metabolite C) This compound->Metabolite_C Cleavage Mineralization CO2 + H2O Metabolite_A->Mineralization Metabolite_B->Mineralization Metabolite_C->Mineralization

Caption: Proposed degradation pathway of this compound in soil.

Experimental_Workflow_Soil_Metabolism start Soil Sample Collection (Multiple Types) application Application of ¹⁴C-Epoxiconazole start->application incubation Aerobic Incubation (Controlled Temp & Moisture) application->incubation sampling Periodic Sampling (Soil, Air, Volatiles) incubation->sampling extraction Solvent Extraction of Soil Samples sampling->extraction combustion Combustion of Non-Extractable Residues sampling->combustion analysis HPLC-Radiometric & LC-MS/MS Analysis (Parent & Metabolites) extraction->analysis data Data Analysis (DT50, Pathway ID) analysis->data combustion->data

Caption: Experimental workflow for aerobic soil metabolism study.

Environmental_Fate_Logic This compound This compound in Environment Soil Soil Compartment This compound->Soil Water Water Compartment This compound->Water Adsorption Adsorption (Koc) Soil->Adsorption Degradation Degradation (DT50) Soil->Degradation Water->Degradation Mobility Mobility/Leaching Adsorption->Mobility influences Bioavailability Bioavailability Adsorption->Bioavailability influences Transformation Transformation Products Degradation->Transformation Mobility->Water potential transport

Caption: Logical relationships in the environmental fate of this compound.

Epoxiconazole's mode of action as a sterol biosynthesis inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mode of Action of Epoxiconazole as a Sterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazole class of chemical compounds.[1][2] Introduced by BASF in 1993, it is widely used in agriculture to protect a variety of crops, including cereals, soybeans, coffee, and sugar beets, from a range of fungal pathogens.[3] The efficacy of this compound stems from its specific mode of action as a sterol biosynthesis inhibitor (SBI).[2][4] This guide provides a detailed technical overview of the molecular mechanisms by which this compound exerts its antifungal activity, presents key quantitative data, and outlines relevant experimental protocols for its study.

The Target Pathway: Fungal Ergosterol (B1671047) Biosynthesis

The primary target of this compound is the ergosterol biosynthesis pathway, a vital metabolic route in fungi.[5] Ergosterol is the predominant sterol in fungal cell membranes, where it is functionally analogous to cholesterol in mammalian cells.[6][7] It plays a crucial role in maintaining the structural integrity, fluidity, and permeability of the plasma membrane.[5][7] The biosynthesis of ergosterol is a complex, multi-enzyme process that can be broadly divided into three main stages:

  • The Mevalonate Pathway: Synthesis of the precursor farnesyl pyrophosphate (FPP) from acetyl-CoA.[7][8]

  • Squalene (B77637) Synthesis: The condensation of two FPP molecules to form squalene.[8]

  • The Late Pathway (Post-Squalene): A series of enzymatic reactions that cyclize squalene to lanosterol (B1674476) and then modify lanosterol through a sequence of demethylations, isomerizations, and desaturations to produce the final product, ergosterol.[7][9]

Due to the essential nature of ergosterol and the divergence of this pathway from mammalian cholesterol synthesis, it serves as an excellent target for selective antifungal therapies.[5][7]

Core Mechanism of Action of this compound

This compound exerts its fungicidal effect by specifically inhibiting a key enzyme in the late stage of the ergosterol biosynthesis pathway.

Specific Enzyme Inhibition

The molecular target of this compound is the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51, also known as Erg11p in yeast).[5][7][10] This enzyme is essential for the C14-demethylation of lanosterol, a critical step in its conversion to ergosterol.[7][11]

As a triazole fungicide, this compound's mechanism involves the nitrogen atom in its triazole ring binding as a sixth ligand to the heme ferric iron atom in the active site of the CYP51 enzyme.[12][13][14] This non-competitive binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation reaction.[12][15]

Biochemical Consequences

The inhibition of CYP51 by this compound has two major biochemical consequences:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the cellular concentration of ergosterol.[10] The lack of this vital sterol compromises the structural and functional integrity of the fungal cell membrane.[3]

  • Accumulation of Toxic Intermediates: The enzymatic block causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[10][14] These aberrant sterols are incorporated into the fungal membrane, leading to increased permeability, disruption of membrane-bound enzyme activity, and overall disorganization of the membrane structure.[10]

The combined effect of ergosterol depletion and the accumulation of toxic sterol intermediates disrupts cellular processes, inhibits fungal growth and development (mycelial growth), and ultimately leads to cell death.[1][3]

Quantitative Data: Potency and Binding Affinity

The potency of this compound can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50), the half-maximal effective concentration (EC50), and the dissociation constant (Kd).

ParameterOrganism/EnzymeValueReference
IC50 Fusarium graminearum0.35 - 1.37 mg/L[16]
EC50 Zymoseptoria tritici (Danish isolates, 2014)Mean: 0.28 ppm[17]
EC50 Sclerotinia sclerotiorumVaries by calculation method[18]
Kd (Dissociation Constant)Candida albicans CYP51Tightly bound (not quantified)[19]
Kd (Dissociation Constant)Homo sapiens CYP51Tightly bound (not quantified)[19]

Note: IC50/EC50 values can vary significantly based on the fungal species, isolate sensitivity, and the specific assay conditions used.

Experimental Protocols

Investigating the mode of action of this compound involves specific assays to quantify its effects on fungal sterol composition and its inhibitory activity against the target enzyme.

Protocol: Analysis of Fungal Sterol Profile by GC-MS

This protocol is designed to identify and quantify changes in the sterol composition of a fungus upon treatment with this compound, demonstrating the inhibition of ergosterol synthesis and the accumulation of precursors.

1. Fungal Culture and Treatment:

  • Grow the target fungus (e.g., Saccharomyces cerevisiae, Candida albicans, or a relevant plant pathogen) in a suitable liquid medium to mid-log phase.
  • Divide the culture into experimental and control groups. Treat the experimental group with this compound at a predetermined concentration (e.g., at or near the IC50 value). The control group should be treated with the vehicle (solvent) only.
  • Incubate the cultures for a defined period (e.g., 8-24 hours).

2. Cell Harvesting and Lipid Extraction:

  • Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile water and lyophilize or record the wet weight.
  • Perform a total lipid extraction. A common method is saponification, where the cell pellet is heated (e.g., at 80°C for 1-2 hours) in a solution of ethanolic potassium hydroxide.[20] This process lyses the cells and hydrolyzes esterified sterols.

3. Non-saponifiable Lipid Extraction:

  • After saponification, extract the non-saponifiable lipids (which include the free sterols) by liquid-liquid extraction using an organic solvent like n-hexane or petroleum ether.[20] Repeat the extraction multiple times to ensure complete recovery.

4. Derivatization:

  • Evaporate the organic solvent to dryness under a stream of nitrogen.
  • To increase the volatility of the sterols for gas chromatography, derivatize the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[21][22] This is achieved by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating the sample (e.g., at 60°C for 30 minutes).

5. GC-MS Analysis:

  • Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).[21][22]
  • GC Separation: Use a suitable capillary column (e.g., HP-5ms) to separate the different sterol-TMS ethers based on their retention times.
  • MS Identification: Identify the individual sterols by comparing their mass spectra (fragmentation patterns) and retention times to those of known analytical standards (e.g., ergosterol, lanosterol).[22]
  • Quantification: Quantify the amount of each sterol relative to an internal standard (e.g., epicoprostanol (B1214048) or cholesterol) that was added at the beginning of the extraction process.[20]

6. Data Interpretation:

  • Compare the sterol profiles of the this compound-treated samples to the untreated controls. A successful experiment will show a significant decrease in the ergosterol peak and a corresponding large increase in the lanosterol peak (or other 14α-methylated sterols) in the treated samples.

Protocol: In Vitro CYP51 Enzyme Inhibition Assay

This protocol measures the direct inhibitory effect of this compound on the lanosterol 14α-demethylase enzyme.

1. Reagents and Materials:

  • Recombinant CYP51 enzyme (e.g., from Candida albicans or Aspergillus fumigatus).
  • Recombinant cytochrome P450 reductase.
  • Substrate: Lanosterol.
  • Cofactor: NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[20]
  • Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
  • This compound stock solution in a suitable solvent (e.g., DMSO).
  • Quenching solution and extraction solvent (e.g., ethyl acetate).
  • HPLC or LC-MS/MS system for product analysis.

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant CYP51, and cytochrome P450 reductase in a microplate or microcentrifuge tubes.
  • Add this compound at a range of concentrations to different wells/tubes. Include a vehicle control (no inhibitor) and a no-enzyme control.
  • Pre-incubate the mixture for a specified time at the optimal temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
  • Initiate the enzymatic reaction by adding the substrate (lanosterol) and the NADPH generating system.
  • Incubate the reaction for a defined period during which the reaction rate is linear.
  • Stop the reaction by adding a quenching solution (e.g., acetonitrile (B52724) or a strong base).

3. Product Quantification:

  • Extract the sterols from the reaction mixture using an organic solvent.
  • Dry down the solvent and reconstitute the sample in a suitable mobile phase.
  • Analyze the samples by HPLC or LC-MS/MS to separate and quantify the amount of product formed (14α-desmethyllanosterol) and the remaining substrate (lanosterol).

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the this compound concentration.
  • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Visualization of Pathways and Workflows

While this document cannot render graphical diagrams, the following descriptions can be used as a basis for creating them using tools such as Graphviz.

Diagram Description 1: Ergosterol Biosynthesis Pathway and this compound Inhibition

  • Objective: To illustrate the key steps in the late ergosterol pathway and pinpoint the site of action of this compound.

  • Structure: A linear flowchart.

    • Start with a node for "Squalene".

    • Arrow to "Lanosterol".

    • Arrow from "Lanosterol" to a node labeled "14α-demethylation (CYP51)".

    • Create a "blocker" symbol (e.g., a red 'T' bar or 'X') pointing to the "14α-demethylation (CYP51)" step. Label this blocker "this compound". This visually represents the inhibition.

    • From the inhibited step, show two resulting pathways:

      • A dashed or faded arrow leading to "Further Intermediates".

      • An arrow pointing to a box labeled "Accumulation of toxic 14α-methyl sterols".

    • From "Further Intermediates", an arrow leads to the final product node, "Ergosterol".

    • A box connected to "Ergosterol" should state its function: "Essential for Fungal Cell Membrane Integrity".

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by this compound.

Diagram Description 2: Experimental Workflow for Fungal Sterol Analysis

  • Objective: To outline the major steps of the GC-MS protocol for analyzing sterol profiles.

  • Structure: A top-to-bottom workflow diagram.

    • Node 1: "Fungal Culture + this compound Treatment".

    • Arrow to Node 2: "Harvest Cells & Saponification (Lipid Extraction)".

    • Arrow to Node 3: "Hexane Extraction of Non-Saponifiable Lipids".

    • Arrow to Node 4: "Derivatization (TMS Ethers)".

    • Arrow to Node 5: "GC-MS Analysis".

    • From Node 5, two arrows point to two outcome nodes:

      • Outcome Node A: "Identification (Mass Spectra & Retention Time)".

      • Outcome Node B: "Quantification (vs. Internal Standard)".

    • A final node at the bottom: "Comparison of Sterol Profiles (Treated vs. Control)".

Caption: Workflow for the GC-MS Analysis of Fungal Sterols.

Conclusion

This compound is a highly effective fungicide that operates through a well-defined mode of action. By specifically inhibiting the crucial enzyme lanosterol 14α-demethylase in the ergosterol biosynthesis pathway, it triggers a cascade of events—ergosterol depletion and toxic intermediate accumulation—that fatally disrupts the fungal cell membrane. The technical protocols outlined in this guide provide a robust framework for researchers to study these effects quantitatively, aiding in the ongoing research of fungal physiology, drug resistance mechanisms, and the development of new antifungal agents.

References

Metabolic Fate of Epoxiconazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the triazole fungicide epoxiconazole in both plant and animal systems. The information presented herein is intended to support research, risk assessment, and the development of new active compounds by providing a detailed understanding of the biotransformation of this widely used agricultural chemical.

Executive Summary

This compound undergoes distinct metabolic transformations in plants and animals. In plants, the primary metabolic pathway involves the cleavage of the triazole moiety, leading to the formation of 1,2,4-triazole (B32235) and its subsequent metabolites, triazole alanine (B10760859) and triazole acetic acid. Hydroxylation of the parent molecule and conjugation with endogenous molecules like glucose are also observed. In animals, metabolism is more extensive and proceeds via oxidation, hydroxylation, and cleavage of the epoxy group, followed by conjugation. The parent compound, this compound, is often the major component of the residue found in both plant and animal tissues.

Metabolic Pathways in Plants

The metabolism of this compound in plants has been studied in various crops, including wheat, bananas, and coffee beans. The principal metabolic route involves the cleavage of the bond between the triazole ring and the chlorofluorophenylpropyl moiety. This cleavage results in the formation of 1,2,4-triazole, which is then further metabolized.

Key metabolic reactions in plants include:

  • Cleavage of the Triazole Moiety: This is a primary degradation step, leading to the formation of 1,2,4-triazole.

  • Metabolism of 1,2,4-Triazole: The released 1,2,4-triazole is converted to triazole alanine and triazole acetic acid.

  • Hydroxylation: Hydroxylation of the phenyl rings of the parent this compound molecule can occur.

  • Conjugation: The parent molecule and its hydroxylated metabolites can be conjugated with glucose to form glycosides, which are more water-soluble and can be sequestered in plant vacuoles.

Studies have shown that the metabolic pathways are broadly similar across different plant species, including in rotational crops.

Epoxiconazole_Metabolism_In_Plants This compound This compound Hydroxylated_this compound Hydroxylated this compound This compound->Hydroxylated_this compound Hydroxylation Epoxiconazole_Glucoside This compound-Glucoside Conjugate This compound->Epoxiconazole_Glucoside Conjugation (Glucosidation) Triazole 1,2,4-Triazole This compound->Triazole Cleavage Hydroxylated_this compound->Epoxiconazole_Glucoside Conjugation (Glucosidation) Triazole_Alanine Triazole Alanine Triazole->Triazole_Alanine Metabolism Triazole_Acetic_Acid Triazole Acetic Acid Triazole->Triazole_Acetic_Acid Metabolism Epoxiconazole_Metabolism_In_Animals cluster_Phase1 Phase I Metabolism cluster_Phase2 Phase II Metabolism This compound This compound Hydroxylated_Metabolites Hydroxylated Metabolites (on Phenyl Rings) This compound->Hydroxylated_Metabolites Hydroxylation Oxidized_Metabolites Oxidized Metabolites (on Alkyl Bridge) This compound->Oxidized_Metabolites Oxidation Diol_Metabolite Diol Metabolite (Epoxide Cleavage) This compound->Diol_Metabolite Epoxide Hydrolase Triazole 1,2,4-Triazole This compound->Triazole Cleavage Glucuronide_Conjugates Glucuronide Conjugates Hydroxylated_Metabolites->Glucuronide_Conjugates Glucuronidation Sulfate_Conjugates Sulfate Conjugates Hydroxylated_Metabolites->Sulfate_Conjugates Sulfation Diol_Metabolite->Glucuronide_Conjugates Glucuronidation Excretion Excretion (Urine and Feces) Triazole->Excretion Glucuronide_Conjugates->Excretion Sulfate_Conjugates->Excretion Plant_Metabolism_Workflow Start Plant Treatment with ¹⁴C-Epoxiconazole Incubation Incubation under Controlled Conditions Start->Incubation Harvesting Harvesting and Separation of Plant Parts Incubation->Harvesting Extraction Extraction of Residues Harvesting->Extraction Quantification Quantification of TRR (LSC) Extraction->Quantification Profiling Metabolite Profiling (HPLC-Radiodetector) Extraction->Profiling Identification Metabolite Identification (LC-MS/MS, NMR) Profiling->Identification Analysis Data Analysis and Pathway Elucidation Identification->Analysis Microsome_Study_Workflow Start Prepare Incubation Mixture (Microsomes, this compound, Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Initiation Initiate Reaction with NADPH Regenerating System Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction (Cold Acetonitrile) Incubation->Termination Centrifugation Centrifuge to Pellet Proteins Termination->Centrifugation Analysis Analyze Supernatant (LC-MS/MS) Centrifugation->Analysis Result Identify and Quantify Metabolites Analysis->Result

An In-depth Technical Guide to the Enantioselective Properties and Stereoisomers of Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxiconazole, a broad-spectrum triazole fungicide, is a chiral molecule with two stereogenic centers, leading to the existence of four stereoisomers. Commercially, it is primarily available as a racemic mixture of its cis-isomers, the (2R,3S) and (2S,3R) enantiomers. These enantiomers exhibit distinct biological activities and environmental fates, a phenomenon known as enantioselectivity. This technical guide provides a comprehensive overview of the enantioselective properties of this compound, including its stereochemistry, enantioselective bioactivity, and toxicological effects. Detailed experimental protocols for enantiomer separation and analysis, as well as toxicity assessment, are presented. Furthermore, this guide includes visualizations of the underlying biochemical pathways and experimental workflows to facilitate a deeper understanding of the enantioselective characteristics of this widely used fungicide.

Introduction to this compound and its Stereoisomerism

This compound is a systemic fungicide used to control a wide range of fungal diseases in various crops.[1] Its chemical structure contains two chiral centers, which gives rise to four possible stereoisomers. However, the commercial formulations of this compound predominantly consist of the cis-diastereomers, which exist as a pair of enantiomers: (2R,3S)-epoxiconazole and (2S,3R)-epoxiconazole.[2] The term "racemic this compound" typically refers to an equal mixture of these two enantiomers.

The three-dimensional arrangement of atoms in these enantiomers is a mirror image, yet they are not superimposable. This difference in chirality is the basis for their differential interactions with chiral biological molecules, such as enzymes and receptors, leading to enantioselectivity in their biological and toxicological profiles.

Enantioselective Biological Activity

The fungicidal activity of this compound stems from its ability to inhibit the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[3] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.

Research has indicated that the two enantiomers of this compound exhibit different levels of fungicidal activity and plant growth regulatory effects. Notably, the (2S,3R)-enantiomer has been reported to be more effective against phytopathogenic fungi.[4] Conversely, the (2R,3S)-enantiomer is suggested to have a more pronounced influence on plant growth.[4] This enantioselectivity highlights the importance of studying the individual enantiomers to optimize agricultural applications and minimize non-target effects. Another study has suggested that R,S-(+)-epoxiconazole possesses higher bioactivity and environmental toxicity.[5]

Quantitative Data on this compound Enantiomers

A critical aspect of understanding the enantioselective properties of this compound lies in the quantitative analysis of its stereoisomers. The following tables summarize key quantitative data related to the physical and biological properties of this compound enantiomers.

Property(2R,3S)-(+)-cis-Epoxiconazole(2S,3R)-(-)-cis-EpoxiconazoleRacemic this compoundReference
IUPAC Name (2R,3S)-1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole(2S,3R)-1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole(2RS,3SR)-1-[[3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1H-1,2,4-triazole[2][5]
PubChem CID -107901-[2]
Molecular Formula C₁₇H₁₃ClFN₃OC₁₇H₁₃ClFN₃OC₁₇H₁₃ClFN₃O[2]
Molar Mass 329.76 g/mol 329.76 g/mol 329.76 g/mol [2]
Biological Activity(2R,3S)-(+)-cis-Epoxiconazole(2S,3R)-(-)-cis-EpoxiconazoleReference
Fungicidal Activity LowerHigher[4]
Plant Growth Regulation HigherLower[4]
Ecotoxicity (Daphnia magna)EC50 (48h)Reference
Racemic this compound 8.3 mg/L[6]

Experimental Protocols

Enantioselective Separation by Chiral High-Performance Liquid Chromatography (HPLC)

The separation and quantification of this compound enantiomers are crucial for studying their individual properties. Chiral HPLC is the most common technique employed for this purpose.

4.1.1. Sample Preparation from Water

  • Collect water samples in amber glass bottles and store at 4°C until analysis.

  • Filter the water sample through a 0.45 µm membrane filter to remove particulate matter.

  • For trace analysis, perform solid-phase extraction (SPE) for sample cleanup and concentration.

    • Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.

    • Load the filtered water sample onto the cartridge.

    • Wash the cartridge with deionized water.

    • Elute the analytes with a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for HPLC analysis.

4.1.2. Chiral HPLC Conditions

  • Instrument: A standard HPLC system equipped with a UV detector or a mass spectrometer (for higher sensitivity and selectivity).

  • Chiral Column:

    • Lux i-Amylose-3 (immobilized polysaccharide-based chiral stationary phase).[7]

    • Microcrystalline cellulose (B213188) triacetate (MCTA).[8][9]

  • Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 5 mM ammonium (B1175870) acetate (B1210297) and 0.05% formic acid). A typical mobile phase composition is Acetonitrile/Water (35:65, v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 10 µL.[9]

  • Detector: UV detection at 230 nm.[8]

  • Temperature: Ambient or controlled column temperature.

Enantioselective Acute Immobilization Test with Daphnia magna

This protocol is based on the OECD Guideline 202 for the testing of chemicals.[10][11][12][13][14]

4.2.1. Test Organisms

  • Daphnia magna neonates (<24 hours old) from a healthy, parthenogenetically reproducing culture.

4.2.2. Preparation of Test Solutions

  • Prepare stock solutions of the individual this compound enantiomers and the racemic mixture in a suitable solvent (e.g., acetone) due to the low water solubility of this compound.

  • Prepare a series of test concentrations by diluting the stock solutions with reconstituted water. The solvent concentration should be kept to a minimum and should be the same in all treatments, including a solvent control group.

  • A control group with only reconstituted water should also be included.

4.2.3. Test Procedure

  • Use glass test vessels containing a specified volume of the test solution (e.g., 10 mL).

  • Introduce a set number of Daphnia neonates (e.g., 5) into each test vessel. Use at least four replicates for each concentration and control.

  • Incubate the test vessels for 48 hours at 20 ± 1°C with a 16-hour light/8-hour dark photoperiod.

  • Observe and record the number of immobilized daphnids in each vessel at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Calculate the 48-hour EC50 (the concentration that causes immobilization of 50% of the daphnids) for each enantiomer and the racemate using appropriate statistical methods.

Visualizations

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by this compound

The following diagram illustrates the fungal ergosterol biosynthesis pathway and highlights the point of inhibition by this compound.

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate Mevalonate->IPP FPP Farnesyl Pyrophosphate IPP->FPP Squalene Squalene FPP->Squalene Squalene_epoxide Squalene-2,3-epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediates Various Intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol This compound This compound ((2R,3S) and (2S,3R) enantiomers) This compound->Lanosterol Inhibits Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample_Collection 1. Sample Collection (e.g., Water, Soil) Filtration 2. Filtration / Extraction Sample_Collection->Filtration SPE 3. Solid-Phase Extraction (Cleanup & Concentration) Filtration->SPE Reconstitution 4. Reconstitution in Mobile Phase SPE->Reconstitution Injection 5. Injection into HPLC System Reconstitution->Injection Separation 6. Enantiomeric Separation on Chiral Column Injection->Separation Detection 7. Detection (UV or MS) Separation->Detection Chromatogram 8. Chromatogram Generation Detection->Chromatogram Quantification 9. Peak Integration & Quantification Chromatogram->Quantification Report 10. Reporting of Enantiomer Concentrations Quantification->Report Toxicity_Testing_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis Prepare_Stocks 1. Prepare Stock Solutions (Enantiomers & Racemate) Prepare_Test_Solutions 2. Prepare Test Concentrations & Controls Prepare_Stocks->Prepare_Test_Solutions Expose_Organisms 4. Expose Neonates to Test Solutions (48h) Prepare_Test_Solutions->Expose_Organisms Acclimatize_Organisms 3. Culture & Acclimatize Daphnia magna Acclimatize_Organisms->Expose_Organisms Monitor_Conditions 5. Monitor Test Conditions (Temp, Light, pH) Expose_Organisms->Monitor_Conditions Record_Immobilization 6. Record Immobilization (at 24h & 48h) Expose_Organisms->Record_Immobilization Calculate_EC50 7. Statistical Analysis (Calculate EC50) Record_Immobilization->Calculate_EC50 Compare_Toxicity 8. Compare Enantioselective Toxicity Calculate_EC50->Compare_Toxicity

References

Epoxiconazole's Double-Edged Sword: An In-Depth Technical Guide to its Impact on Fungal Mycotoxin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 19, 2025 – A comprehensive technical guide released today sheds light on the complex and often contradictory effects of the fungicide epoxiconazole on mycotoxin production in various fungal species. This guide, intended for researchers, scientists, and drug development professionals, consolidates quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved, providing a critical resource for understanding the nuanced impact of this widely used azole fungicide.

This compound, a potent inhibitor of ergosterol (B1671047) biosynthesis, is a cornerstone in the management of fungal diseases in agriculture. However, its influence extends beyond mere fungal growth inhibition, delving into the complex regulatory networks that govern the production of mycotoxins—toxic secondary metabolites that pose a significant threat to food safety and animal and human health. This guide reveals that while this compound can effectively reduce mycotoxin contamination in field conditions, it can paradoxically stimulate mycotoxin production in laboratory settings.

Quantitative Effects of this compound on Mycotoxin Production

The impact of this compound on mycotoxin biosynthesis is highly dependent on the fungal species, the specific mycotoxin, and the experimental conditions. The following tables summarize the available quantitative data on the effects of this compound on the production of key mycotoxins.

Fungal SpeciesMycotoxinThis compound ConcentrationEffect on Mycotoxin ProductionEnvironmentReference
Fusarium graminearumDeoxynivalenol (B1670258) (DON)Not SpecifiedIncreasedIn vitro[1][2]
Fusarium graminearumDeoxynivalenol (DON)Not SpecifiedDecreasedIn vivo (field trials)[1][2]
Fusarium proliferatumFumonisin B1 (FB1)Sublethal doses (<5 µg/mL)StimulatedIn vitro[3]
Fusarium proliferatumFumonisin B1 (FB1)High dosesReducedIn vitro[3]

Further research is needed to quantify the effects of this compound on other significant mycotoxins such as aflatoxins, ochratoxin A, and zearalenone (B1683625) across a broader range of fungal species.

The Dichotomy of In Vitro vs. In Vivo Effects

A critical finding highlighted in this guide is the consistent observation of opposing effects of this compound on mycotoxin production in laboratory cultures versus field applications. For instance, studies on Fusarium graminearum have demonstrated that while this compound triggers an increase in deoxynivalenol (DON) production and the expression of the key biosynthetic gene, Tri5, in vitro, it leads to a significant decrease in DON levels in field trials.[1][2] This discrepancy is likely due to the overall reduction of fungal biomass and disease severity in the field, which outweighs the stimulatory effect observed at the cellular level.

Mechanism of Action: Beyond Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of the C14-demethylase enzyme (CYP51), a crucial step in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes. The disruption of this pathway is the basis for its fungistatic and fungicidal properties.

Lanosterol Lanosterol CYP51 (14α-demethylase) CYP51 (14α-demethylase) Lanosterol->CYP51 (14α-demethylase) Ergosterol Ergosterol CYP51 (14α-demethylase)->Ergosterol This compound This compound This compound->CYP51 (14α-demethylase) Inhibits Fungal Cell Membrane Integrity Fungal Cell Membrane Integrity Ergosterol->Fungal Cell Membrane Integrity Maintains

This compound's primary mechanism of action.

The link between the disruption of ergosterol biosynthesis and the modulation of mycotoxin production is multifaceted and not yet fully understood. One leading hypothesis involves the induction of a cellular stress response.

The Role of Oxidative Stress

Several studies suggest that azole fungicides, including this compound, can induce the production of reactive oxygen species (ROS) in fungal cells.[4] This oxidative stress can act as a signaling molecule, triggering a cascade of downstream effects, including the activation of transcription factors that regulate mycotoxin biosynthetic gene clusters.

cluster_0 This compound Exposure cluster_1 Fungal Cell This compound This compound Ergosterol Biosynthesis Inhibition Ergosterol Biosynthesis Inhibition This compound->Ergosterol Biosynthesis Inhibition ROS Production ROS Production Ergosterol Biosynthesis Inhibition->ROS Production Induces Stress Signaling Pathways (e.g., MAPK) Stress Signaling Pathways (e.g., MAPK) ROS Production->Stress Signaling Pathways (e.g., MAPK) Activates Mycotoxin Gene Expression Mycotoxin Gene Expression Stress Signaling Pathways (e.g., MAPK)->Mycotoxin Gene Expression Modulates

Hypothesized pathway linking this compound to mycotoxin production via oxidative stress.

It is plausible that at sublethal concentrations, the stress induced by this compound is not sufficient to kill the fungus but is enough to trigger a defensive response, which may include the increased production of mycotoxins.

Experimental Protocols

To facilitate further research in this critical area, this guide provides detailed methodologies for key experiments.

In Vitro Fungicide Sensitivity and Mycotoxin Production Assay

This protocol outlines the steps to assess the effect of this compound on fungal growth and mycotoxin production in a controlled laboratory setting.

  • Fungal Isolate and Culture Preparation:

    • Obtain a pure culture of the fungal species of interest (e.g., Fusarium graminearum, Aspergillus flavus).

    • Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), to obtain a fresh, actively growing culture.

  • Fungicide Stock Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

    • Perform serial dilutions to obtain a range of working concentrations.

  • Poisoned Agar Assay:

    • Prepare the desired culture medium (e.g., PDA or a specific mycotoxin-inducing medium).

    • Autoclave the medium and allow it to cool to approximately 50-60°C.

    • Add the appropriate volume of the this compound working solutions to the molten agar to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including a solvent-only control.

    • Pour the amended agar into sterile Petri dishes and allow them to solidify.

  • Inoculation and Incubation:

    • Using a sterile cork borer, take mycelial plugs from the edge of the actively growing fungal culture.

    • Place one mycelial plug in the center of each fungicide-amended and control plate.

    • Incubate the plates at the optimal temperature for fungal growth and mycotoxin production in the dark.

  • Data Collection:

    • Fungal Growth: Measure the diameter of the fungal colony at regular intervals until the control colony reaches the edge of the plate. Calculate the percentage of growth inhibition compared to the control.

    • Mycotoxin Extraction: After the incubation period, excise the entire agar culture and a surrounding margin. Homogenize the sample and extract the mycotoxins using a suitable solvent system (e.g., acetonitrile/water).

    • Mycotoxin Quantification: Analyze the extracts using High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) to accurately quantify the concentration of the target mycotoxins.

Fungal Culture Fungal Culture Inoculation Inoculation Fungal Culture->Inoculation This compound Dilutions This compound Dilutions Poisoned Agar Plates Poisoned Agar Plates This compound Dilutions->Poisoned Agar Plates Poisoned Agar Plates->Inoculation Incubation Incubation Inoculation->Incubation Growth Measurement Growth Measurement Incubation->Growth Measurement Mycotoxin Extraction Mycotoxin Extraction Incubation->Mycotoxin Extraction LC-MS/MS Analysis LC-MS/MS Analysis Mycotoxin Extraction->LC-MS/MS Analysis

Workflow for in vitro fungicide and mycotoxin analysis.

Gene Expression Analysis by Quantitative PCR (qPCR)

This protocol details the steps to quantify the expression of mycotoxin biosynthetic genes in response to this compound treatment.

  • Fungal Culture and Treatment:

    • Grow the fungal species in a liquid culture medium (e.g., Potato Dextrose Broth) to the desired growth phase.

    • Introduce this compound at a sublethal concentration to the liquid culture. Include a solvent-only control.

    • Continue incubation for a specific period to allow for changes in gene expression.

  • RNA Extraction:

    • Harvest the fungal mycelium by filtration.

    • Immediately freeze the mycelium in liquid nitrogen to preserve RNA integrity.

    • Extract total RNA using a commercially available kit or a standard protocol (e.g., TRIzol method).

  • cDNA Synthesis:

    • Treat the extracted RNA with DNase to remove any contaminating genomic DNA.

    • Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers.

  • Quantitative PCR (qPCR):

    • Design or obtain validated primers for the target mycotoxin biosynthetic gene (e.g., Tri5 for trichothecenes, aflR for aflatoxins) and one or more stable reference (housekeeping) genes.

    • Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.

    • Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.

Conclusion and Future Directions

The interaction between this compound and mycotoxin production is a complex interplay of direct fungicidal action and indirect cellular stress responses. While effective in reducing overall mycotoxin loads in agricultural settings, the potential for sublethal doses to stimulate toxin biosynthesis in surviving fungal populations warrants further investigation. Future research should focus on elucidating the precise signaling pathways that connect ergosterol biosynthesis inhibition to the regulation of mycotoxin gene clusters. A deeper understanding of these mechanisms will be crucial for developing more effective and sustainable strategies for mycotoxin control in the food chain. This technical guide provides a foundational resource to stimulate and support these critical research endeavors.

References

Transcriptomic Analysis of Epoxiconazole Effects in Zebrafish: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the transcriptomic effects of Epoxiconazole (EPX), a widely used triazole fungicide, on the model organism Danio rerio (zebrafish). By summarizing key findings from recent studies, this document offers valuable insights into the molecular mechanisms of EPX toxicity, highlighting affected biological pathways and presenting relevant experimental data and protocols.

Introduction

This compound is a systemic fungicide extensively used in agriculture to control a broad spectrum of fungal diseases in cereal crops.[1] Its widespread application has led to its detection in aquatic environments, raising concerns about its potential impact on non-target organisms.[1][2] Zebrafish are a well-established model organism for toxicological studies due to their genetic homology with humans, rapid development, and transparent embryos. Transcriptomic analysis, particularly RNA sequencing (RNA-seq), has emerged as a powerful tool to elucidate the molecular mechanisms underlying the toxic effects of environmental contaminants like this compound. This guide synthesizes current knowledge on the transcriptomic alterations induced by this compound in zebrafish, providing a valuable resource for researchers in toxicology, environmental science, and drug development.

Quantitative Transcriptomic Data Summary

Exposure of zebrafish to this compound induces significant changes in the hepatic transcriptome. The following tables summarize the quantitative data on differentially expressed genes (DEGs) from key studies.

Table 1: Differentially Expressed Genes in Adult Zebrafish Liver Following this compound Exposure

Exposure ConcentrationDurationUpregulated GenesDownregulated GenesTotal DEGsReference
700 µg/LNot Specified195107302[1]
Not SpecifiedNot Specified112310782201[3]

Key Affected Signaling Pathways and Biological Processes

Transcriptomic analysis has revealed that this compound exposure perturbs several critical signaling pathways and biological processes in zebrafish.

Table 2: Major KEGG Pathways and GO Biological Processes Affected by this compound in Zebrafish

Pathway/ProcessRegulationDescriptionReferences
Metabolism
Lipid MetabolismAlteredIncludes steroid biosynthesis and glycerolipid metabolism. EPX is known to inhibit CYP51, a key enzyme in sterol biosynthesis.[1][3][4][5]
Amino Acid MetabolismAlteredChanges in the metabolic pathways of various amino acids.[1][4][5]
Glucose MetabolismAlteredAffects glycolysis and gluconeogenesis.[4][5]
Signaling
PPAR Signaling PathwayAlteredThe Peroxisome Proliferator-Activated Receptor (PPAR) pathway is crucial for lipid and glucose homeostasis.[1][3]
Cellular Processes
ApoptosisInducedIncreased expression of genes related to programmed cell death.[4][5]
RibosomeAlteredChanges in the expression of ribosomal proteins, suggesting an impact on protein synthesis.[3]
FerroptosisAlteredA form of programmed cell death dependent on iron.[3]
Physiological Processes
Steroid BiosynthesisUpregulatedKey genes in the cholesterol and steroid synthesis pathways are markedly upregulated.[1][3]

Experimental Protocols

This section outlines a typical experimental workflow for the transcriptomic analysis of this compound effects in zebrafish, based on methodologies reported in the literature.

Zebrafish Husbandry and Exposure
  • Animal Model: Adult or embryonic zebrafish (Danio rerio) are used.[1][4][5]

  • Acclimation: Fish are acclimated to laboratory conditions, typically in constantly filtered and aerated water at a controlled temperature (e.g., 26 ± 2 °C) and pH (e.g., 7.0 ± 0.3).[6]

  • Exposure System: Static or semi-static exposure systems are commonly employed.[2]

  • This compound Concentrations: A range of concentrations are used, often based on environmentally relevant levels or determined by a lethal concentration 50 (LC50) test.[2][4][5] For instance, concentrations can range from 24 µg/L to 700 µg/L.[1][2][4][5]

  • Exposure Duration: Exposure times can vary from 96 hours for acute studies to several days or weeks for chronic or developmental studies.[2][4][5]

  • Control Group: A control group exposed to the solvent (e.g., DMSO) without this compound is essential.[2]

Sample Collection and RNA Extraction
  • Tissue Collection: Following exposure, specific tissues, most commonly the liver, are dissected from euthanized fish.[1]

  • RNA Extraction: Total RNA is extracted from the tissue samples using commercially available kits (e.g., TRIzol reagent) following the manufacturer's instructions.

  • RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and an Agilent 2100 Bioanalyzer to ensure high-quality RNA for sequencing.

Library Preparation and Sequencing
  • Library Construction: RNA sequencing libraries are prepared from the total RNA using kits such as the Illumina TruSeq RNA Sample Prep Kit. This process typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq instrument.

Bioinformatic Analysis
  • Data Quality Control: Raw sequencing reads are filtered to remove low-quality reads, adapters, and other artifacts.

  • Read Mapping: The clean reads are mapped to the zebrafish reference genome (e.g., GRCz11).

  • Differential Gene Expression Analysis: The mapped reads are used to quantify gene expression levels, and statistical methods (e.g., DESeq2, edgeR) are applied to identify differentially expressed genes (DEGs) between the this compound-exposed and control groups.

  • Functional Enrichment Analysis: Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed on the DEGs to identify the biological processes and signaling pathways that are significantly affected by this compound exposure.

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagrams illustrate key signaling pathways affected by this compound in zebrafish.

Epoxiconazole_Steroid_Biosynthesis_Inhibition cluster_this compound This compound Action AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGCR Mevalonate Mevalonate HMGCoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol ... Cholesterol Cholesterol Lanosterol->Cholesterol CYP51 SteroidHormones Steroid Hormones Cholesterol->SteroidHormones This compound This compound This compound->Lanosterol Inhibition

This compound's inhibitory action on the Steroid Biosynthesis Pathway.

PPAR_Signaling_Pathway_Alteration cluster_PPAR PPAR Signaling Pathway This compound This compound Exposure PPARs PPARs (Peroxisome Proliferator-Activated Receptors) This compound->PPARs Alters Activity PPRE PPRE (PPAR Response Element) PPARs->PPRE RXR RXR (Retinoid X Receptor) RXR->PPRE TargetGenes Target Gene Expression (Lipid & Glucose Metabolism) PPRE->TargetGenes Transcription Regulation

Alteration of the PPAR Signaling Pathway by this compound.
Experimental Workflow

The following diagram illustrates the general experimental workflow for transcriptomic analysis.

Transcriptomic_Analysis_Workflow cluster_experimental Experimental Phase cluster_bioinformatics Bioinformatic Analysis Zebrafish_Exposure Zebrafish Exposure (Control vs. This compound) Tissue_Collection Tissue Collection (e.g., Liver) Zebrafish_Exposure->Tissue_Collection RNA_Extraction RNA Extraction & QC Tissue_Collection->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_QC Raw Data Quality Control Sequencing->Data_QC Read_Mapping Read Mapping to Reference Genome Data_QC->Read_Mapping DEG_Analysis Differential Gene Expression Analysis Read_Mapping->DEG_Analysis Functional_Enrichment Functional Enrichment Analysis (GO & KEGG) DEG_Analysis->Functional_Enrichment

General workflow for transcriptomic analysis of this compound effects.

Conclusion

Transcriptomic analysis of zebrafish exposed to this compound reveals significant alterations in gene expression, primarily affecting metabolic pathways such as lipid, amino acid, and glucose metabolism. The upregulation of genes involved in steroid biosynthesis and the perturbation of the PPAR signaling pathway are key molecular responses. Furthermore, this compound exposure can induce apoptosis. This in-depth guide provides a foundational resource for researchers and professionals, summarizing the quantitative data, detailing experimental protocols, and visualizing the key affected pathways to facilitate a better understanding of the molecular toxicology of this compound. These findings underscore the utility of transcriptomics in assessing the environmental risks of fungicides and can inform future studies on the sublethal effects of these compounds in aquatic ecosystems.

References

Methodological & Application

Application Note: Determination of Epoxiconazole Residues by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class, widely used in agriculture to protect crops such as cereals, rice, coffee, and sugar beets from fungal diseases.[1] Due to its extensive use, there is a potential for residues to remain in food commodities and the environment, necessitating sensitive and reliable analytical methods for monitoring and ensuring food safety.[1] High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the trace-level quantification of pesticide residues in complex matrices, offering high selectivity, sensitivity, and accuracy.[2][3]

This application note details a robust HPLC-MS/MS method for the analysis of this compound residues in various agricultural matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by instrumental analysis.

Principle

The method is based on the extraction of this compound from a homogenized sample using acetonitrile (B52724), followed by a partitioning step using salts to separate the organic layer. The extract is then cleaned up using dispersive solid-phase extraction (d-SPE) to remove matrix interferences. The final extract is analyzed by HPLC-MS/MS.

Chromatographic separation is achieved on a reversed-phase C18 column. The identification and quantification of this compound are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][4] In MRM mode, the precursor ion (the protonated molecule of this compound, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process ensures high selectivity and reduces matrix effects.[2]

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC or LC-MS grade.

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Reagents: Formic acid (LC-MS grade), anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl).

  • Standards: this compound analytical standard (purity >98%).

  • d-SPE Sorbents: Primary secondary amine (PSA) for cleanup.

  • QuEChERS Extraction Tubes: 50 mL polypropylene (B1209903) centrifuge tubes containing pre-weighed MgSO₄ and NaCl.

  • d-SPE Cleanup Tubes: 2 mL or 15 mL centrifuge tubes containing pre-weighed MgSO₄ and PSA.

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 100 mL volumetric flask with acetonitrile. Store at 4°C in the dark.

  • Working Standard Solutions (0.01 - 5.0 µg/mL): Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile.[5]

  • Matrix-Matched Standards: To compensate for matrix effects, it is recommended to prepare calibration standards by diluting the working solutions with a blank matrix extract obtained from an untreated sample.[4]

Sample Preparation (QuEChERS Protocol)
  • Homogenization: Weigh 10 g of the homogenized sample (e.g., rice, beans, soil) into a 50 mL centrifuge tube.[6] For dry samples like rice, add 10 mL of ultrapure water and allow it to rehydrate.[7]

  • Extraction: Add 10 mL of acetonitrile to the tube. Seal the tube and shake vigorously for 1 minute.

  • Partitioning: Add the contents of a QuEChERS extraction salt packet (commonly 4 g MgSO₄ and 1 g NaCl) to the tube.[6] Immediately shake for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer an aliquot (e.g., 5 mL) of the upper acetonitrile layer to a d-SPE cleanup tube containing MgSO₄ and PSA.[8] Vortex for 30 seconds.

  • Final Extract: Centrifuge the d-SPE tube at ≥3000 rpm for 5 minutes.[8] Transfer the supernatant to a clean vial. An aliquot may be diluted with water before injection if required by the LC conditions.[8]

HPLC-MS/MS Instrumentation and Conditions

HPLC System

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[8]

  • Mobile Phase A: Water with 0.1% formic acid or 5mM ammonium (B1175870) formate.[9][10]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[9]

  • Flow Rate: 0.3 - 0.5 mL/min.[10]

  • Injection Volume: 5 - 20 µL.[5]

  • Column Temperature: 40°C.[10]

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration.

MS/MS System

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Capillary Voltage: Optimized for the specific instrument, typically 3-4 kV.

  • Source Temperature: 120 - 150°C.[11]

  • Desolvation Gas Flow & Temperature: Optimized for the instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative analysis relies on optimized MRM transitions and a validated method that meets performance criteria.

Table 1: HPLC-MS/MS Parameters for this compound Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Collision Energy (eV)Product Ion (m/z) (Qualifier)Collision Energy (eV)
This compound330.1121.124101.148

(Note: MRM transitions and collision energies should be optimized for the specific instrument used. The values presented are based on published data.)[2]

Table 2: Summary of Method Validation Data for this compound in Various Matrices

MatrixFortification Levels (mg/kg)Average Recovery (%)Precision (RSD, %)LOQ (mg/kg)Reference
Rice & Paddy0.01 - 5.089.2 - 104.14.6 - 14.40.01[12]
Beans & Zucchini0.01 - 1.096 - 1020.98 - 1.520.01[5]
Soil & Earthworms0.01 - 1.081.2 - 100.2< 140.001 - 0.003[13]
BeetrootsNot Specified> 70< 200.01[14]

The validation data demonstrates that the method provides excellent accuracy (recoveries generally within 80-120%) and precision (RSD < 20%), with a low Limit of Quantification (LOQ) suitable for regulatory monitoring. The LOQ is consistently reported at 0.01 mg/kg for most food matrices.[5][12][14]

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC-MS/MS analysis of this compound residues.

Epoxiconazole_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Homogenization (10g) Extraction 2. Extraction (10mL Acetonitrile) Sample->Extraction Partition 3. Partitioning (MgSO4, NaCl) Extraction->Partition Cleanup 4. d-SPE Cleanup (PSA, MgSO4) Partition->Cleanup LCMS 5. HPLC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Inject Final Extract Data 6. Data Acquisition & Processing LCMS->Data Report 7. Quantification & Final Report Data->Report

Caption: Workflow for this compound Residue Analysis.

The described HPLC-MS/MS method, incorporating a QuEChERS sample preparation protocol, provides a sensitive, selective, and reliable approach for the quantification of this compound residues in diverse and complex matrices. The method is readily validated to meet regulatory requirements for food safety and environmental monitoring, making it an essential tool for researchers, scientists, and drug development professionals.

References

Application Note and Protocol for the Quantification of Epoxiconazole in Soil using Gas Chromatography-Electron Capture Detector (GC-ECD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of the fungicide Epoxiconazole in soil samples using Gas Chromatography with an Electron Capture Detector (GC-ECD). The described methodology includes detailed procedures for sample preparation, extraction, clean-up, and instrumental analysis. The method is demonstrated to be sensitive and robust for the determination of this compound residues in complex soil matrices.

Introduction

This compound is a broad-spectrum triazole fungicide widely used in agriculture to control a variety of fungal diseases in crops.[1][2][3] Due to its persistence, there is a growing concern about its accumulation in soil and potential environmental impact.[3] Therefore, a reliable and sensitive analytical method for the quantification of this compound in soil is crucial for environmental monitoring and risk assessment. Gas Chromatography with an Electron Capture Detector (GC-ECD) is a highly suitable technique for this purpose due to its excellent sensitivity towards halogenated compounds like this compound.[4][5]

Experimental Protocol

Materials and Reagents
  • This compound analytical standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • n-Hexane (HPLC grade)

  • Acetone (B3395972) (HPLC grade)

  • Dichloromethane (analytical grade)[4]

  • Anhydrous Sodium Sulfate

  • Florisil® SPE cartridges

  • Distilled water

  • Sodium chloride[6]

Sample Preparation
  • Drying and Sieving: Air-dry the collected soil samples at ambient temperature or in an oven at 50°C for 24-48 hours.[7] Once dried, grind the soil using a mortar and pestle and pass it through a 40-mesh sieve to ensure homogeneity.[6]

  • Storage: Store the prepared soil samples at -20°C until analysis to prevent degradation of the analyte.[6]

Extraction
  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.[6]

  • Add 10 mL of distilled water, followed by 20 mL of acetonitrile.[6]

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.[6]

  • Add 3 g of sodium chloride to the tube, vortex for 1 minute, and then centrifuge at 4000 rpm for 5 minutes.[6]

  • Carefully transfer the supernatant (acetonitrile layer) to a clean tube.

Clean-up
  • Activate a Florisil® SPE cartridge by passing 5 mL of n-hexane through it.[6]

  • Load the extracted supernatant onto the conditioned cartridge.

  • Elute the cartridge with 5 mL of a 2:8 (v/v) mixture of acetone and n-hexane.[6]

  • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen in a water bath at 50°C.[6]

  • Reconstitute the residue in 2 mL of n-hexane for GC-ECD analysis.[6]

GC-ECD Instrumentation and Conditions
  • Gas Chromatograph: A system equipped with an Electron Capture Detector (ECD).[6]

  • Column: DB-608, 30 m x 0.32 mm i.d., 0.25 µm film thickness (or equivalent).[6]

  • Injector Temperature: 230°C[6]

  • Oven Temperature Program:

    • Initial temperature: 180°C, hold for 1 minute.

    • Ramp 1: 30°C/min to 220°C, hold for 1 minute.

    • Ramp 2: 5°C/min to 270°C, hold for 5 minutes.[6]

  • Detector Temperature: 300°C[4]

  • Carrier Gas: Nitrogen, ultra-pure, at a constant flow.[6]

  • Injection Mode: Splitless[6]

  • Injection Volume: 1 µL[8]

Data Presentation

The quantitative performance of the method should be evaluated through validation parameters, which are summarized in the table below.

ParameterResult
Linearity Range0.01 - 10 mg/L[6]
Correlation Coefficient (R²)> 0.999[6]
Limit of Detection (LOD)0.007 - 0.018 mg/kg[9]
Limit of Quantification (LOQ)0.01 mg/kg[6]
Average Recovery82% - 93%[6]
Relative Standard Deviation (RSD)3.0% - 9.7%[6]

Visualization

The following diagram illustrates the complete experimental workflow for the quantification of this compound in soil samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Clean-up cluster_analysis Analysis Soil_Sample Soil Sample Collection Drying Drying at 50°C Soil_Sample->Drying Sieving Sieving (40-mesh) Drying->Sieving Homogenized_Soil 10g Homogenized Soil Sieving->Homogenized_Soil Add_Solvents Add Water & Acetonitrile Homogenized_Soil->Add_Solvents Sonication Ultrasonic Extraction (30 min) Add_Solvents->Sonication Salting_Out Add NaCl, Vortex & Centrifuge Sonication->Salting_Out Supernatant Collect Supernatant Salting_Out->Supernatant SPE Florisil SPE Cartridge Supernatant->SPE Elution Elute with Acetone/n-Hexane SPE->Elution Evaporation Evaporate to Dryness Elution->Evaporation Reconstitution Reconstitute in n-Hexane Evaporation->Reconstitution GC_ECD GC-ECD Analysis Reconstitution->GC_ECD Quantification Quantification GC_ECD->Quantification

Caption: Experimental workflow for this compound quantification in soil.

Conclusion

The described GC-ECD method provides a reliable and sensitive approach for the quantification of this compound in soil. The protocol, from sample preparation to instrumental analysis, is detailed to ensure reproducibility. The method's performance, as indicated by the validation data, meets the requirements for residue analysis, making it a valuable tool for environmental monitoring and food safety applications.

References

Application Notes and Protocols for Epoxiconazole Extraction from Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the extraction of Epoxiconazole, a broad-spectrum triazole fungicide, from various crop matrices. The protocols outlined below cover three common and effective sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Adherence to these protocols is crucial for obtaining accurate and reproducible results in residue analysis, ensuring food safety, and supporting environmental monitoring.

Data Summary

The following tables summarize quantitative data for the different extraction methods, offering a comparative overview of their performance in various crop matrices.

Table 1: QuEChERS Method Performance for this compound Extraction

Crop MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Beans0.01, 0.1, 1.096 - 1020.98 - 1.520.01
Zucchini0.01, 0.1, 1.096 - 1020.98 - 1.520.01
Wheat Grains0.01, 0.1, 2.082 - 933.0 - 9.70.01
Wheat Plants0.01, 0.1, 10.082 - 933.0 - 9.70.01

Source:[1][2][3][4]

Table 2: Solid-Phase Extraction (SPE) Performance for this compound Cleanup

Crop MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (mg/kg)
Wheat Grains (after initial extraction)0.01, 0.1, 2.082 - 933.0 - 9.70.01
Wheat Plants (after initial extraction)0.01, 0.1, 10.082 - 933.0 - 9.70.01
Wine (as liquid matrix)Not specified70 - 132≤20Not specified

Source:[1][2]

Table 3: Liquid-Liquid Extraction (LLE) Related Method Performance for Triazole Fungicides

Crop MatrixFortification Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/L)
Water (Dispersive Liquid-Liquid Microextraction)5077.6 - 104.40.6 - 7.816.9 - 29.9
Fruit Juice (Dispersive Solid-Phase Microextraction–Dispersive Liquid–Liquid Microextraction)5052 - 931.74 - 4.96 (intra-day)Not specified

Note: Data for LLE of this compound from solid crop matrices is limited; the table presents data for related microextraction techniques in liquid samples to provide an indication of performance. Source:[5][6][7]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This method is widely adopted for pesticide residue analysis in a variety of food matrices due to its simplicity, speed, and minimal solvent usage.

Application: Suitable for a wide range of crops, including fruits, vegetables, and cereals.

Protocol for Beans and Zucchini: [3][4]

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Extraction:

  • Salting Out:

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes.

    • Transfer the purified extract into an autosampler vial for analysis by HPLC-UV, LC-MS/MS, or GC-MS.

QuEChERS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_partitioning Partitioning cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Homogenization 1. Homogenize Crop Sample Weigh 2. Weigh 10g into Centrifuge Tube Homogenization->Weigh Add_ACN 3. Add 10 mL Acetonitrile Weigh->Add_ACN Shake1 4. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge (≥3000 rcf, 5 min) Shake2->Centrifuge1 Transfer_Supernatant 8. Transfer Acetonitrile Layer Centrifuge1->Transfer_Supernatant dSPE_Tube 9. Add to d-SPE Tube (PSA + MgSO4) Transfer_Supernatant->dSPE_Tube Vortex 10. Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 11. Centrifuge (≥5000 rcf, 2 min) Vortex->Centrifuge2 Final_Extract 12. Collect Final Extract Centrifuge2->Final_Extract Analysis 13. Analyze by LC-MS/MS or GC-MS Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction.

Solid-Phase Extraction (SPE) Method

SPE is a selective sample preparation technique used for the cleanup of complex matrices. It is often used as a purification step following an initial solvent extraction.

Application: Primarily for cleanup of extracts from various crops, especially cereals.

Generalized Protocol for Wheat Grains and Plants: [2]

  • Initial Extraction (Acetonitrile Extraction):

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of distilled water and 20 mL of acetonitrile.

    • Extract using an ultrasonic machine for 30 minutes.

    • Add 3 g of NaCl, vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.

    • Collect the supernatant (acetonitrile layer).

  • SPE Cartridge Conditioning:

    • Condition a Florisil® SPE cartridge by passing 5 mL of an acetone/n-hexane (2:8, v/v) mixture, followed by 5 mL of n-hexane.

  • Sample Loading:

    • Concentrate the supernatant from the initial extraction to near dryness using a rotary evaporator and then under a stream of nitrogen.

    • Re-dissolve the residue in 2 mL of n-hexane.

    • Load the re-dissolved sample onto the conditioned SPE cartridge.

  • Washing (Interference Elution):

    • Wash the cartridge to remove interfering compounds (the specific wash solvent will depend on the matrix and interferences, but is often a weak solvent).

  • Elution of this compound:

    • Elute the this compound from the cartridge using 5 mL of an acetone/n-hexane (2:8, v/v) mixture.

  • Final Concentration and Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., n-hexane or mobile phase) for analysis by GC-ECD, LC-MS/MS, or GC-MS.

SPE_Workflow cluster_initial_extraction Initial Extraction cluster_spe_steps SPE Cleanup cluster_final_prep Final Preparation cluster_analysis Analysis Initial_Extract 1. Perform Acetonitrile Extraction Condition 2. Condition SPE Cartridge Initial_Extract->Condition Load 3. Load Sample Extract Condition->Load Wash 4. Wash to Remove Interferences Load->Wash Elute 5. Elute this compound Wash->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute Residue Evaporate->Reconstitute Analysis 8. Analyze by GC or LC Reconstitute->Analysis

Caption: Solid-Phase Extraction (SPE) cleanup workflow.

Liquid-Liquid Extraction (LLE) Method

LLE is a classic extraction technique based on the differential solubility of a compound in two immiscible liquids. It is often used for samples with high water content.

Application: Can be adapted for various crop types, particularly after an initial solvent extraction to partition the analyte of interest into a clean, immiscible solvent.

Generalized Protocol for Crops:

  • Sample Homogenization and Initial Extraction:

    • Weigh a representative amount of the homogenized crop sample (e.g., 10-20 g) into a blender or stomacher bag.

    • Add a suitable extraction solvent (e.g., acetone, acetonitrile, or methanol) and blend for 2-3 minutes.

    • Filter the mixture to separate the liquid extract from the solid plant material.

  • Liquid-Liquid Partitioning:

    • Transfer a known volume of the filtered extract to a separatory funnel.

    • Add an equal volume of water and an immiscible organic solvent with a high affinity for this compound (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add salt (e.g., NaCl) to improve phase separation and reduce the formation of emulsions.

    • Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

  • Collection of Organic Phase:

    • Drain the lower organic layer (if using a solvent denser than water like dichloromethane) or decant the upper organic layer (for solvents less dense than water) into a collection flask.

    • Repeat the partitioning step with a fresh portion of the organic solvent to ensure complete extraction.

  • Drying and Concentration:

    • Pass the combined organic extracts through a column of anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the dried extract using a rotary evaporator.

  • Solvent Exchange and Final Analysis:

    • If necessary, perform a solvent exchange to a solvent compatible with the analytical instrument.

    • Bring the final extract to a known volume for analysis by GC or LC.

LLE_Workflow cluster_extraction Initial Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_collection_drying Collection and Drying cluster_concentration_analysis Concentration and Analysis Homogenize 1. Homogenize Sample with Solvent Filter 2. Filter to Obtain Extract Homogenize->Filter Separatory_Funnel 3. Add Extract, Water, & Immiscible Solvent Filter->Separatory_Funnel Shake_Vent 4. Shake and Vent Separatory_Funnel->Shake_Vent Separate_Layers 5. Allow Layers to Separate Shake_Vent->Separate_Layers Collect_Organic 6. Collect Organic Layer Separate_Layers->Collect_Organic Dry_Extract 7. Dry with Sodium Sulfate Collect_Organic->Dry_Extract Concentrate 8. Concentrate Extract Dry_Extract->Concentrate Final_Volume 9. Adjust to Final Volume Concentrate->Final_Volume Analysis 10. Analyze by GC or LC Final_Volume->Analysis

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Application Notes & Protocols for Enantioselective Separation of Epoxiconazole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective separation of Epoxiconazole isomers, a broad-spectrum fungicide. The methodologies outlined below are crucial for environmental monitoring, residue analysis, and toxicological studies, given that enantiomers of chiral pesticides can exhibit different biological activities and degradation rates.

Introduction

This compound is a triazole fungicide with two chiral centers, leading to the existence of four stereoisomers.[1] The differential biological activity and environmental fate of these isomers necessitate their effective separation and quantification. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) and supercritical fluid chromatography (SFC) are powerful techniques for achieving this separation. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high enantioselectivity for this purpose.[2]

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the enantioselective separation of this compound.

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)Temperature (°C)DetectionResolution (Rs)Retention Time (min)Limit of Detection (LOD)MatrixReference
Chiral HPLCMicrocrystalline Cellulose Triacetate (MCTA)Methanol (B129727)/Water or Ethanol (B145695)/WaterNot SpecifiedNot SpecifiedUV (230 nm)>1.15Not Specified0.050 mg/LWater[3][4]
Chiral HPLCMicrocrystalline Cellulose Triacetate (MCTA)Methanol/Water or Ethanol/WaterNot SpecifiedNot SpecifiedUV (230 nm)Not SpecifiedNot Specified0.2 mg/kgSoil[3]
Chiral HPLCLux i-Amylose-3Reversed Phase ConditionsNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
Chiral HPLC-MS/MSNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedMS/MSNot SpecifiedNot SpecifiedNot SpecifiedTubifex and Soil[6][7]
UPLC-MS/MSChiral OD-RHAcetonitrile/2mM Ammonium Acetate:Water (55:45, v/v)Not SpecifiedNot SpecifiedMS/MS>1.46Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Protocol 1: Chiral HPLC with MCTA Column and UV Detection

This protocol is based on the method developed for the determination of this compound enantiomers in water and soil samples.[3][4]

1. Materials and Reagents:

  • This compound standard (racemic mixture)

  • HPLC grade methanol

  • HPLC grade ethanol

  • Deionized water

  • Microcrystalline Cellulose Triacetate (MCTA) chiral column (e.g., 150x3 mm, 15-25 µm)[3]

  • C18 pre-column (for column-switching)

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with UV detector.

  • Chiral Column: MCTA, home-packed (150x3 mm, 15-25 µm).[3]

  • Mobile Phase: Isocratic mixture of methanol and water or ethanol and water. The optimal ratio should be determined by method development, studying the effect of organic modifier concentration.

  • Flow Rate: To be optimized during method development.

  • Temperature: To be optimized during method development.

  • Detection: UV at 230 nm.[3][4]

  • Injection Volume: 20 µL for direct injection.[3]

3. Sample Preparation:

  • Water Samples (Tap and Surface): Direct injection after filtration through a 0.45 µm syringe filter. For lower detection limits (0.050 mg/L), an achiral (C18)-chiral (MCTA) column-switching technique with a 1 mL sample volume can be employed.[3][4]

  • Soil Samples: Extraction with methanol followed by filtration. The extract can then be injected. This method allows for the determination of 0.2 mg/kg of this compound enantiomers.[3]

4. Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution of this compound to determine the retention times of the enantiomers and the resolution.

  • Optimize the mobile phase composition, flow rate, and temperature to achieve baseline separation (Rs > 1.5).

  • Inject the prepared water or soil samples.

  • Quantify the enantiomers based on the peak areas from the chromatogram.

Protocol 2: Chiral HPLC with Immobilized Polysaccharide-Based CSP

This protocol utilizes a commercially available immobilized polysaccharide-based chiral stationary phase.[5]

1. Materials and Reagents:

  • This compound standard (racemic mixture)

  • HPLC grade organic modifiers (e.g., acetonitrile, methanol)

  • HPLC grade water

  • Lux i-Amylose-3 column or equivalent immobilized polysaccharide-based CSP.

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph.

  • Chiral Column: Lux i-Amylose-3.

  • Mobile Phase: Reversed-phase conditions. A screening of mobile phases (e.g., varying ratios of acetonitrile/water or methanol/water) is recommended to find the optimal separation conditions.

  • Flow Rate: Typically 0.5 - 1.5 mL/min for analytical columns.

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Detection: UV or Mass Spectrometry (MS).

  • Injection Volume: 5 - 20 µL.

3. Sample Preparation:

  • Dissolve the this compound standard in a suitable solvent (e.g., mobile phase).

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

4. Procedure:

  • Equilibrate the Lux i-Amylose-3 column with the initial mobile phase.

  • Perform a screening of different mobile phase compositions to achieve the best enantiomeric separation.

  • Inject the this compound standard to confirm the retention times and resolution of the enantiomers.

  • Inject the unknown samples for analysis.

  • Analyze the resulting chromatogram to determine the enantiomeric ratio.

Visualizations

Enantioselective_Separation_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection and Analysis Sample Sample (Water/Soil) Extraction Extraction (for Soil Samples) Filtration Filtration Extraction->Filtration Injection Injection Filtration->Injection Chiral_Column Chiral HPLC Column (e.g., MCTA, Lux i-Amylose-3) Injection->Chiral_Column Separation Enantiomeric Separation Chiral_Column->Separation Detection Detection (UV or MS/MS) Separation->Detection Data_Analysis Data Analysis (Quantification, Rs) Detection->Data_Analysis

Caption: Experimental workflow for the enantioselective separation of this compound isomers.

Logical_Relationship This compound This compound (Chiral Fungicide) Enantiomers Two Enantiomeric Pairs This compound->Enantiomers Separation_Techniques Separation Techniques Enantiomers->Separation_Techniques HPLC Chiral HPLC Separation_Techniques->HPLC SFC Chiral SFC Separation_Techniques->SFC Application Applications HPLC->Application SFC->Application Env_Monitoring Environmental Monitoring Application->Env_Monitoring Toxicology Toxicological Studies Application->Toxicology Residue_Analysis Residue Analysis Application->Residue_Analysis

Caption: Logical relationship of concepts in this compound enantioselective analysis.

References

Application of Epoxiconazole in Controlling Fusarium Head Blight in Wheat: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarium head blight (FHB), primarily caused by the fungus Fusarium graminearum, is a devastating disease of wheat worldwide. It leads to significant yield losses, reduced grain quality, and contamination of grain with mycotoxins, such as deoxynivalenol (B1670258) (DON), which pose a serious threat to human and animal health.[1] Chemical control remains a key strategy in integrated FHB management. Epoxiconazole, a triazole fungicide, has demonstrated significant efficacy in controlling FHB.[2][3][4] This document provides detailed application notes and protocols for researchers and professionals working on the development and evaluation of this compound and other fungicides for FHB control.

Mechanism of Action

This compound is a demethylation inhibitor (DMI) fungicide.[4] It specifically inhibits the C14-demethylase enzyme (CYP51) involved in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[5] The disruption of ergosterol production leads to the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth and development.[5]

G acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase Oxidation lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors This compound This compound This compound->cyp51 Inhibition ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation

Figure 1: Simplified signaling pathway of ergosterol biosynthesis in Fusarium graminearum and the inhibitory action of this compound.

Efficacy Data

This compound has shown high efficacy against F. graminearum and other Fusarium species responsible for FHB. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Efficacy of this compound against Fusarium spp.

Fusarium SpeciesParameterThis compound Concentration (µg/mL)Reference
F. asiaticumEC50 (mycelial growth)0.12 - 0.95[4]
F. graminearumEC50 (mycelial growth)0.16 - 0.93[4]

Table 2: Field Efficacy of this compound against Fusarium Head Blight

Application Rate (g a.i./ha)Control Efficacy (%)DON Reduction (%)Yield Increase (%)Reference
225>80Data not specifiedData not specified[4]
150 (in combination with Pyraclostrobin)>85Data not specifiedData not specified[4]
125 (in combination with Kresoxim-methyl)61-77Data not specified3.5-9.8[6]

Application Recommendations

For optimal control of FHB, the timing of fungicide application is critical. Applications should target the flowering stage (anthesis) of wheat, as this is the primary infection period for F. graminearum.

  • Timing: The most effective application window is from the beginning of flowering (Feekes growth stage 10.5.1) up to 6 days after the start of flowering.[7]

  • Dosage: Application rates can vary depending on the product formulation and disease pressure. A typical rate for this compound is around 225 g active ingredient per hectare.[4]

  • Application Method: For ground applications, use a spray volume of 10-20 gallons per acre with nozzles angled forward and backward to ensure thorough coverage of the wheat heads.[7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against FHB.

In Vitro Mycelial Growth Inhibition Assay

This protocol determines the concentration of a fungicide that inhibits 50% of the mycelial growth (EC50) of the target fungus.

Materials:

  • Fusarium graminearum isolate(s)

  • Potato Dextrose Agar (PDA)

  • Technical grade this compound

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare fungicide stock solution: Dissolve a known amount of technical grade this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create a high-concentration stock solution.

  • Prepare amended media: Autoclave PDA and cool to 50-55°C. Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with PDA and the solvent only.

  • Pour plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing F. graminearum culture, in the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data collection: Measure the colony diameter in two perpendicular directions daily until the mycelium on the control plate reaches the edge of the dish.

  • Calculate percent inhibition:

    • Percent Inhibition = [ (Colony diameter of control - Colony diameter of treatment) / (Colony diameter of control) ] x 100

  • Determine EC50: Use probit analysis or other appropriate statistical software to calculate the EC50 value from the dose-response data.

G start Start prep_stock Prepare Fungicide Stock Solution start->prep_stock prep_media Prepare Fungicide- Amended PDA prep_stock->prep_media pour_plates Pour Petri Dishes prep_media->pour_plates inoculate Inoculate with F. graminearum Plug pour_plates->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition measure->calculate determine_ec50 Determine EC50 Value calculate->determine_ec50 end End determine_ec50->end G start Start plot_design Establish Field Plots (Randomized Block Design) start->plot_design inoculation Inoculate with F. graminearum plot_design->inoculation application Apply Fungicide Treatments at Anthesis inoculation->application assessment Assess FHB Incidence and Severity application->assessment harvest Harvest Plots and Measure Yield assessment->harvest don_analysis Analyze Grain for DON Content harvest->don_analysis data_analysis Statistical Analysis of Data don_analysis->data_analysis end End data_analysis->end

References

Epoxiconazole in Integrated Pest Management (IPM): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum triazole fungicide widely utilized in agriculture for the control of a variety of fungal diseases in crops such as cereals, soybeans, coffee, and sugar beets.[1] Its mechanism of action involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane, leading to the disruption of fungal growth and development.[1][2] This document provides detailed application notes and protocols for the effective use of this compound within an Integrated Pest Management (IPM) framework, emphasizing efficacy, resistance management, and consideration for non-target organisms. An IPM approach integrates various pest control strategies to minimize economic, health, and environmental risks.[3][4]

Mechanism of Action

This compound is a potent inhibitor of the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][5] By binding to the heme iron in the active site of this enzyme, this compound blocks the conversion of lanosterol to ergosterol.[5] The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and proliferation.[1][2]

Epoxiconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_effect Effect Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Mevalonate->Isopentenyl_Pyrophosphate Multiple Steps Squalene Squalene Isopentenyl_Pyrophosphate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Cell Membrane Integrity Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation This compound This compound This compound->Lanosterol Inhibition Inhibited_Growth Inhibition of Fungal Growth

Fig 1. Mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Efficacy and Application Data

This compound has demonstrated high efficacy against a range of economically important fungal pathogens. The following tables summarize key quantitative data regarding its performance.

Table 1: In Vitro Efficacy of this compound (EC50 values)

Fungal PathogenDiseaseEC50 (µg/mL)Reference
Fusarium graminearumFusarium Head Blight0.16 - 0.93[6]
Fusarium asiaticumFusarium Head Blight0.12 - 0.95[6]
Magnaporthe oryzaeRice Blast0.11 - 0.86[7]
Zymoseptoria triticiSeptoria Leaf BlotchModerate Sensitivity[1]

Table 2: Recommended Application Rates for Selected Crops

CropTarget Disease(s)Application Rate (g a.i./ha)Application TimingReference(s)
Wheat, BarleyLeaf Rust, Stripe Rust, Septoria Leaf Blotch, Powdery Mildew62.5 - 125Stem elongation to ear emergence (ZGS 32-59)[8][9][10]
WheatEyespot (suppression)125Mid-tillering to flag leaf emergence (Z24-39)[10]
RiceRice Blast112.5Protective and curative[7]
MaizeCommon Rust37.5 (in combination with Pyraclostrobin)First node detectable (GS 31)[11]
SoybeanSoybean Rust25 (in combination with Pyraclostrobin)Early flowering or first sign of disease[11]
SugarcaneBrown Rust37.5 - 50 (in combination with Pyraclostrobin)4-6 leaf stage or first sign of infection[11]

Integrated Pest Management (IPM) Considerations

The integration of this compound into an IPM program requires careful consideration of its impact on non-target organisms and the potential for resistance development.

Resistance Management

While this compound has shown durable efficacy compared to some other fungicide classes, the risk of resistance development in fungal populations is a persistent concern.[1] To mitigate this risk, the following strategies are recommended:

  • Mode of Action Rotation: Alternate or use tank mixtures of this compound with fungicides that have different modes of action.

  • Dose Management: Use the recommended label rates. Using lower rates can select for less sensitive fungal strains.

  • Integrated Approach: Combine chemical control with cultural practices such as crop rotation, use of resistant varieties, and sanitation to reduce disease pressure.

Impact on Non-Target Organisms

Beneficial Insects:

This compound is classified as moderately toxic to honeybees.[12] Direct application to blooming crops or weeds when bees are actively foraging should be avoided. Some studies have shown that mixtures of this compound with certain insecticides can have synergistic toxic effects on beneficial insects.

Soil Microorganisms:

This compound can impact soil microbial communities. Studies have shown that its application can alter the abundance and diversity of soil bacteria and fungi.[8][9][10][13] While some studies indicate an increase in the abundance of certain microbial groups, others have noted a decrease in diversity. The long-term ecological consequences of these shifts are an area of ongoing research.

Aquatic Organisms:

This compound is moderately toxic to most aquatic organisms.[12] Care should be taken to avoid spray drift into water bodies.

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from standard methodologies for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against a fungal isolate.

Lab_Protocol_Workflow Start Start Fungal_Isolate_Prep 1. Prepare Fungal Inoculum (e.g., 1-5 x 10^4 CFU/mL) Start->Fungal_Isolate_Prep Serial_Dilution 2. Prepare Serial Dilutions of this compound in microtiter plate Fungal_Isolate_Prep->Serial_Dilution Inoculation 3. Inoculate Microtiter Plate Wells with Fungal Suspension Serial_Dilution->Inoculation Incubation 4. Incubate at Optimal Temperature (e.g., 25-28°C for 48-72h) Inoculation->Incubation MIC_Determination 5. Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination Data_Analysis 6. Data Analysis (Calculate EC50 values) MIC_Determination->Data_Analysis End End Data_Analysis->End

Fig 2. Workflow for in vitro antifungal susceptibility testing.

1. Materials:

  • Pure culture of the target fungal pathogen.

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, RPMI-1640).

  • Sterile 96-well microtiter plates.

  • This compound stock solution of known concentration.

  • Sterile distilled water or appropriate solvent for dilution.

  • Spectrophotometer or microplate reader.

  • Incubator.

2. Procedure:

  • Inoculum Preparation: Grow the fungal isolate on a suitable agar (B569324) medium. Harvest spores or mycelial fragments and suspend them in sterile water. Adjust the suspension concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer or spectrophotometer.

  • Fungicide Dilution: Prepare a series of twofold dilutions of the this compound stock solution in the liquid growth medium directly in the 96-well plate. Include a positive control (medium with inoculum, no fungicide) and a negative control (medium only).

  • Inoculation: Add the fungal inoculum to each well (except the negative control) to achieve a final concentration of approximately 1-5 x 10^4 CFU/mL.

  • Incubation: Seal the plates and incubate at the optimal temperature for the specific fungus (typically 25-28°C) for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

  • EC50 Calculation: To determine the 50% effective concentration (EC50), measure the fungal growth (e.g., absorbance) at each fungicide concentration. Use a suitable statistical software to perform a dose-response analysis and calculate the EC50 value.

Protocol 2: Field Trial for Efficacy and Non-Target Impact Assessment

This protocol outlines a general procedure for conducting a field trial to evaluate the efficacy of this compound and its impact on non-target arthropods.

Field_Trial_Workflow Start Start Site_Selection 1. Site Selection & Plot Design (Randomized Complete Block) Start->Site_Selection Pre-treatment_Sampling 2. Pre-treatment Sampling (Disease severity, non-target arthropods) Site_Selection->Pre-treatment_Sampling Fungicide_Application 3. Application of this compound Treatments (at specified growth stages) Pre-treatment_Sampling->Fungicide_Application Post-treatment_Sampling 4. Post-treatment Sampling (multiple time points) (Disease severity, non-target arthropods) Fungicide_Application->Post-treatment_Sampling Yield_Assessment 5. Harvest & Yield Assessment Post-treatment_Sampling->Yield_Assessment Data_Analysis 6. Statistical Analysis (ANOVA, etc.) Yield_Assessment->Data_Analysis End End Data_Analysis->End

Fig 3. Workflow for a field trial to assess fungicide efficacy and non-target impact.

1. Experimental Design:

  • Site Selection: Choose a field with a history of the target disease and uniform soil conditions.

  • Plot Design: Use a randomized complete block design with at least four replicates per treatment. Plot size should be sufficient to minimize edge effects.

  • Treatments: Include an untreated control, this compound at one or more rates, and potentially a standard fungicide for comparison.

2. Application:

  • Apply treatments at the recommended crop growth stage for the target disease using calibrated spray equipment to ensure uniform coverage.

  • Record all application details, including date, time, weather conditions, and spray volume.

3. Data Collection:

  • Disease Assessment:

    • Conduct pre-treatment disease assessments to establish baseline levels.

    • Assess disease severity and incidence at regular intervals after application (e.g., 7, 14, and 21 days) using standardized rating scales.

  • Non-Target Arthropod Sampling:

    • Use methods such as sweep netting, pitfall traps, or sticky cards to sample beneficial and other non-target arthropods.

    • Collect samples before and at multiple time points after fungicide application.

    • Identify and count the collected arthropods to the family or species level.

  • Yield Data: Harvest the plots at crop maturity and measure the grain yield and quality parameters.

4. Data Analysis:

  • Analyze disease severity, non-target arthropod abundance and diversity, and yield data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effects of the treatments.

Conclusion

This compound is a valuable tool for managing fungal diseases in an IPM program. Its effective use requires a thorough understanding of its mechanism of action, efficacy against target pathogens, and potential impacts on the broader agroecosystem. By following the protocols and considering the IPM principles outlined in this document, researchers and agricultural professionals can optimize the use of this compound to achieve sustainable crop protection.

References

Application Notes and Protocols for Novel Epoxiconazole Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of novel formulations containing Epoxiconazole, a broad-spectrum fungicide. The following sections detail its mechanism of action, current formulation challenges, and protocols for developing and characterizing advanced formulations with enhanced efficacy and environmental profiles.

Introduction to this compound

This compound is a triazole fungicide widely used in agriculture to protect a variety of crops, including cereals (wheat, barley), soybeans, coffee, and sugar beets, from a broad spectrum of fungal diseases.[1] It functions by inhibiting the C14-demethylase enzyme (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2][3] This disruption of ergosterol production leads to impaired fungal growth and, ultimately, cell death.[1][2]

Despite its effectiveness, the formulation of this compound presents challenges due to its low aqueous solubility and potential environmental persistence.[4] Consequently, there is a significant research interest in developing novel formulations that can enhance its bioavailability, improve target delivery, and reduce its environmental impact.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14-alpha-demethylase (CYP51).[3][5] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol in fungi. By blocking this step, this compound causes an accumulation of toxic sterol precursors and a depletion of ergosterol, leading to dysfunctional cell membranes and cessation of fungal growth.[3] In non-target organisms, including mammals, this compound can interact with other cytochrome P450 enzymes, which may lead to endocrine-disrupting effects.[2][5]

Epoxiconazole_Mechanism Lanosterol Lanosterol CYP51 CYP51 (Lanosterol 14-alpha-demethylase) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Disruption Disruption FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane This compound This compound This compound->CYP51 Inhibits Inhibition Inhibition Disruption->FungalCellMembrane InVitro_Release_Workflow Start Start PrepDialysis Prepare Dialysis Bag Start->PrepDialysis LoadFormulation Load Formulation into Bag PrepDialysis->LoadFormulation SuspendInMedium Suspend in Release Medium (Constant Temp & Stirring) LoadFormulation->SuspendInMedium Sample Withdraw Sample at Time Intervals SuspendInMedium->Sample ReplaceMedium Replace with Fresh Medium Sample->ReplaceMedium AnalyzeHPLC Analyze Sample by HPLC Sample->AnalyzeHPLC ReplaceMedium->SuspendInMedium Continue Experiment CalculateRelease Calculate Cumulative Release AnalyzeHPLC->CalculateRelease PlotProfile Plot Release Profile CalculateRelease->PlotProfile End End PlotProfile->End

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) of Epoxiconazole in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the extraction and quantification of the fungicide epoxiconazole from soil matrices using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This methodology offers a sensitive, efficient, and environmentally friendly alternative to traditional liquid-extraction techniques.

Introduction

This compound is a broad-spectrum systemic fungicide from the triazole class, widely used in agriculture to control a variety of fungal diseases in crops.[1] Its persistence in soil and potential for environmental contamination necessitate accurate and sensitive monitoring methods.[2] Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step.[3][4] This method, particularly Direct-Immersion SPME (DI-SPME), has been successfully applied to the analysis of pesticides, including this compound, in soil samples, offering reduced sample preparation time and solvent consumption.[5][6]

Experimental Workflow

The overall experimental workflow for the SPME-GC-MS/MS analysis of this compound in soil is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme SPME Procedure cluster_analysis Analysis sample_collection Soil Sample Collection sieving Sieving & Homogenization sample_collection->sieving slurry_prep Soil Slurry Preparation sieving->slurry_prep 2g soil + 6% MeOH(aq) extraction Direct Immersion Extraction slurry_prep->extraction Soil Slurry fiber_conditioning Fiber Conditioning fiber_conditioning->extraction Conditioned Fiber desorption Analyte Desorption extraction->desorption Loaded Fiber gc_msms GC-MS/MS Analysis desorption->gc_msms Desorbed Analytes data_processing Data Processing & Quantification gc_msms->data_processing Chromatographic Data

Caption: Experimental workflow for SPME-GC-MS/MS analysis of this compound in soil.

Detailed Protocols

Materials and Reagents
  • This compound analytical standard (≥98% purity)

  • Isotopically labeled internal standard (e.g., Penconazole-d5)

  • Methanol (B129727) (HPLC grade)

  • Analyte protectants (e.g., ethylglycerol, gulonolactone, sorbitol)

  • Ultrapure water

  • SPME fibers (e.g., Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) or C18)

  • SPME fiber holder (manual or autosampler)

  • Glass vials with PTFE-lined septa

  • Magnetic stirrer and stir bars

  • Centrifuge

  • GC-MS/MS system

Sample Preparation
  • Soil Sampling and Homogenization: Collect soil samples from the desired depth. Air-dry the samples and pass them through a 2 mm sieve to remove stones and debris. Homogenize the sieved soil thoroughly.

  • Soil Slurry Preparation: Weigh 2.0 g of the homogenized soil into a glass vial. Add a specific volume of 6% (v/v) aqueous methanol solution to create a soil slurry.[5] Add a magnetic stir bar to the vial.

SPME Procedure
  • SPME Fiber Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injector port under a flow of inert gas.[1][3][6] For subsequent uses, a shorter conditioning time between analyses is recommended to prevent carryover.[3]

  • Direct-Immersion Extraction: Place the vial containing the soil slurry on a magnetic stirrer. Immerse the conditioned SPME fiber into the slurry, ensuring the fiber coating is fully submerged. Extract for a defined period with constant stirring. Recommended extraction times are 75 minutes for a PDMS/DVB fiber and 120 minutes for a C18 fiber.[1]

  • Analyte Desorption: After extraction, retract the fiber into the needle, remove it from the vial, and gently wipe the needle with a lint-free tissue. Immediately insert the fiber into the hot GC injector for thermal desorption of the analytes onto the analytical column. Desorption is typically performed at a high temperature for a few minutes. Alternatively, analytes can be desorbed into a small volume (e.g., 100 µL) of methanol for 30 minutes.[5]

GC-MS/MS Analysis
  • Instrumental Setup: The analysis is performed on a gas chromatograph coupled to a tandem mass spectrometer. The following are typical parameters that should be optimized for your specific instrument.

    • Injector: Splitless mode, temperature: 250-280 °C.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: An example program could be: initial temperature of 80 °C, hold for 1 min, ramp to 200 °C at 20 °C/min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.[7]

    • Mass Spectrometer: Electron Ionization (EI) source. Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • MRM Transitions for this compound: Monitor at least two transitions for unambiguous identification and quantification.

    • Precursor Ion (m/z): 330.1

    • Product Ions (m/z): 141.0 (quantifier), 121.0 (qualifier)[2]

    • Collision energies should be optimized for each transition to maximize signal intensity.

Quality Control

To ensure the reliability of the results, a rigorous quality control protocol should be implemented.[5][8][9]

  • Method Blank: Analyze a blank sample (e.g., clean sand) with each batch of samples to check for contamination.

  • Calibration: Construct a matrix-matched calibration curve by spiking blank soil extracts with known concentrations of this compound and the internal standard.

  • Internal Standard: Use an isotopically labeled internal standard (e.g., Penconazole-d5) to correct for matrix effects and variations in extraction efficiency.[5]

  • Analyte Protectants: Add analyte protectants to the desorption solvent or directly to the GC inlet to prevent the degradation of thermally labile analytes like this compound.[5]

  • Recovery Studies: Perform recovery experiments by spiking blank soil samples with known concentrations of this compound at different levels (e.g., low, medium, and high) to assess the method's accuracy.

Data Presentation

The quantitative data for the SPME-GC-MS/MS method for this compound in soil is summarized in the tables below. This data is compiled from various studies and represents typical performance characteristics.

Table 1: Method Performance Parameters for SPME-GC-MS/MS of this compound in Soil

ParameterPDMS/DVB FiberC18 FiberReference
Linearity Range (µg/kg)0.1 - 500.1 - 50[1][5]
Coefficient of Determination (r²)0.94 - 0.980.92 - 0.99[1]
Limit of Detection (LOD) (µg/kg)0.01 - 100.1 - 10[1]
Limit of Quantification (LOQ) (µg/kg)0.1 - 100.1 - 10[5]

Table 2: Comparative Quantitative Data from Other Extraction Methods for this compound in Soil

Extraction MethodAnalytical TechniqueRecovery (%)LOQ (mg/kg)Reference
Ultrasonic ExtractionGC-ECD82 - 930.01[7]
Off-line Flow-through ExtractionHPLC-UV74 - 850.4 - 0.6[10]
Liquid ChromatographyLC-MS/MS89.2 - 104.10.01

Logical Relationships in SPME

The efficiency of the SPME process is governed by several interconnected factors. The following diagram illustrates these relationships.

spme_relationships cluster_parameters Key SPME Parameters cluster_outcomes Method Performance fiber_type Fiber Coating (e.g., PDMS/DVB, C18) efficiency Extraction Efficiency fiber_type->efficiency selectivity Selectivity fiber_type->selectivity extraction_time Extraction Time extraction_time->efficiency equilibrium Equilibrium Time extraction_time->equilibrium temperature Temperature temperature->efficiency temperature->equilibrium agitation Agitation (Stirring) agitation->efficiency agitation->equilibrium matrix Sample Matrix (Soil Properties) matrix->efficiency sensitivity Sensitivity (LOD/LOQ) efficiency->sensitivity

Caption: Factors influencing the performance of Solid-Phase Microextraction.

Conclusion

The described DI-SPME-GC-MS/MS method provides a robust and sensitive approach for the routine analysis of this compound in soil samples. Its advantages, including minimal solvent usage, simplified sample preparation, and high throughput, make it an attractive technique for environmental monitoring and food safety applications. Proper optimization of SPME parameters and adherence to strict quality control procedures are essential for obtaining accurate and reliable quantitative results.

References

Application Notes and Protocols: In Vitro Fungicidal Efficacy of Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole chemical class. Its primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, an essential component of the fungal cell membrane. This disruption leads to impaired cell membrane integrity, ultimately inhibiting fungal growth and proliferation.[1][2][3] These application notes provide detailed protocols for in vitro assays to determine the fungicidal efficacy of this compound against various plant pathogenic fungi.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound targets the enzyme C14-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[4][5][6] By inhibiting this enzyme, this compound disrupts the conversion of lanosterol (B1674476) to ergosterol, leading to an accumulation of toxic sterol precursors and a depletion of ergosterol in the fungal cell membrane. This compromises the membrane's structure and function, inhibiting fungal growth.[6]

G cluster_inhibition Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol c14_demethylase C14-demethylase (CYP51) Target of this compound lanosterol->c14_demethylase ergosterol_precursors Ergosterol Precursors c14_demethylase->ergosterol_precursors ergosterol Ergosterol (Essential for Fungal Cell Membrane) ergosterol_precursors->ergosterol This compound This compound This compound->c14_demethylase Inhibits

This compound's inhibition of the ergosterol biosynthesis pathway.

Data Presentation: Fungicidal Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against various fungal pathogens, presented as the half-maximal effective concentration (EC50) or minimum inhibitory concentration (MIC). These values represent the concentration of this compound required to inhibit 50% of fungal growth or the lowest concentration that prevents visible growth, respectively.

Table 1: EC50 Values of this compound against various plant pathogenic fungi.

Fungal SpeciesEC50 (mg/L)Reference
Zymoseptoria tritici0.06 - 0.96[7]
Fusarium graminearum0.01 - 0.12 (IC50)
Pyricularia oryzae0.026[7]
Pyricularia grisea0.445[7]
Pyricularia pennisetigena0.284[7]
Pyricularia urashimae0.233[7]
Pyricularia graminis-tritici0.357[7]
Sclerotinia sclerotiorumData varies (logarithmic transformation recommended for analysis)[8]

Table 2: Spore Germination Inhibition of Puccinia triticina by an this compound combination product.

Treatment (Pyraclostrobin 13.3% + this compound 5% WP)Concentration (ppm)Spore Germination Inhibition (%)Reference
200Not specified[9]
50084.45[9]
100085.42[9]

Table 3: MIC Values of Triazoles against Aspergillus Species (for comparative purposes).

Aspergillus SpeciesAntifungal AgentMIC50 (µg/mL)MIC90 (µg/mL)Reference
A. fumigatusItraconazole0.25Not specified[10]
A. fumigatusPosaconazole0.03Not specified[10]
A. fumigatusVoriconazole0.25Not specified[10]
A. nigerItraconazole12[11]
A. nigerVoriconazole12[11]
A. nigerPosaconazole0.250.5[11]

Experimental Protocols

Mycelial Radial Growth Inhibition Assay

This protocol determines the inhibitory effect of this compound on the radial growth of fungal mycelium on a solid medium.

G start Start prepare_media Prepare potato dextrose agar (B569324) (PDA) amended with various concentrations of this compound start->prepare_media pour_plates Pour amended PDA into Petri dishes prepare_media->pour_plates inoculate Inoculate the center of each plate with a mycelial plug of the target fungus pour_plates->inoculate incubate Incubate plates in the dark at the optimal temperature for the fungus inoculate->incubate measure Measure the colony diameter at regular intervals incubate->measure calculate Calculate the percentage of mycelial growth inhibition measure->calculate end End calculate->end

Workflow for the Mycelial Radial Growth Inhibition Assay.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Potato Dextrose Agar (PDA)

  • Sterile Petri dishes (90 mm)

  • Actively growing cultures of the target fungus on PDA

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Ruler or calipers

Protocol:

  • Preparation of Amended Media:

    • Prepare PDA according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten PDA to approximately 45-50°C.

    • Add the appropriate volume of this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 mg/L). Ensure the solvent concentration does not exceed 1% (v/v) in the final medium. A solvent control (PDA with solvent only) should also be prepared.

    • Gently swirl the flasks to ensure homogenous mixing of the fungicide.

    • Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the actively growing margin of a fresh fungal culture.

    • Place one mycelial plug, mycelium-side down, in the center of each prepared PDA plate (both amended and control).

  • Incubation:

    • Seal the Petri dishes with paraffin (B1166041) film.

    • Incubate the plates in an inverted position in the dark at the optimal growth temperature for the specific fungus (e.g., 25°C).

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

    • Calculate the average colony diameter for each treatment.

    • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula:

      • MGI (%) = [(DC - DT) / DC] x 100

      • Where:

        • DC = Average diameter of the fungal colony in the control plate.

        • DT = Average diameter of the fungal colony in the treatment plate.

    • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.[8]

Spore Germination Inhibition Assay

This protocol assesses the effect of this compound on the germination of fungal spores in a liquid medium.

G start Start prepare_spore_suspension Prepare a standardized spore suspension of the target fungus start->prepare_spore_suspension mix Mix the spore suspension with the this compound solutions prepare_spore_suspension->mix prepare_solutions Prepare serial dilutions of this compound in a suitable broth prepare_solutions->mix incubate Incubate the mixture under optimal conditions for spore germination mix->incubate observe Observe a sample under a microscope incubate->observe count Count the number of germinated and non-germinated spores observe->count calculate Calculate the percentage of spore germination inhibition count->calculate end End calculate->end

Workflow for the Spore Germination Inhibition Assay.

Materials:

  • This compound stock solution

  • Sterile distilled water or a suitable broth (e.g., Potato Dextrose Broth)

  • Mature sporulating culture of the target fungus (e.g., Puccinia triticina)

  • Sterile glass slides with a cavity or microtiter plates

  • Hemocytometer

  • Microscope

  • Humid chamber (e.g., a Petri dish with moist filter paper)

Protocol:

  • Spore Suspension Preparation:

    • Harvest spores from a mature culture by gently scraping the surface with a sterile loop or brush into sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a final density of approximately 1 x 10^5 to 1 x 10^6 spores/mL using a hemocytometer.

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of this compound in sterile distilled water or broth to achieve the desired final concentrations. A control with no fungicide and a solvent control should be included.

  • Assay Setup:

    • In the cavities of a sterile glass slide or wells of a microtiter plate, mix equal volumes of the spore suspension and the respective this compound dilution (or control solution).

  • Incubation:

    • Place the slides or microtiter plate in a humid chamber to prevent drying.

    • Incubate at the optimal temperature for spore germination for the specific fungus (e.g., 20-25°C) for a predetermined period (e.g., 6-24 hours), or until a high percentage of spores have germinated in the control.[9]

  • Data Collection and Analysis:

    • After incubation, place a drop of a lactophenol cotton blue stain on the spore suspension on the slide to stop further germination and aid visualization.

    • Observe at least 100 spores per replicate under a microscope (400x magnification). A spore is considered germinated if the germ tube is at least half the length of the spore.

    • Count the number of germinated and non-germinated spores for each treatment and the control.

    • Calculate the percentage of spore germination inhibition (SGI) using the following formula:

      • SGI (%) = [(GC - GT) / GC] x 100

      • Where:

        • GC = Percentage of germination in the control.

        • GT = Percentage of germination in the treatment.

    • The EC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and performing a probit or logistic regression analysis.

Disclaimer

These protocols are intended as a guide and may require optimization depending on the specific fungal species and laboratory conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. Always adhere to standard laboratory safety practices.

References

Application Notes and Protocols for Field Trial Evaluation of Epoxiconazole Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a detailed framework for designing and executing robust field trials to assess the efficacy of Epoxiconazole, a broad-spectrum systemic fungicide. Adherence to these guidelines will ensure the generation of high-quality, reproducible, and statistically significant data crucial for research, development, and regulatory purposes.

Introduction to this compound

This compound is a triazole fungicide that effectively controls a wide range of fungal diseases in various crops, including cereals (such as wheat and barley), soybeans, and coffee.[1][2] Its mode of action involves the inhibition of C-14-demethylase in sterol biosynthesis, which disrupts the fungal cell membrane, thereby preventing fungal growth and spore formation.[2][3] this compound exhibits preventative, curative, and eradicant properties.[3]

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound at the cellular level.

cluster_fungal_cell Fungal Cell cluster_effect Result Ergosterol (B1671047) Ergosterol (Cell Membrane Component) Disrupted_Membrane Disrupted Cell Membrane Function Ergosterol->Disrupted_Membrane Lanosterol Lanosterol C14_Demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->C14_Demethylase This compound This compound This compound->C14_Demethylase Inhibition C14_Demethylase->Ergosterol Biosynthesis Fungal_Growth_Inhibition Inhibition of Fungal Growth and Spore Formation Disrupted_Membrane->Fungal_Growth_Inhibition

Caption: Mode of action of this compound in inhibiting ergosterol biosynthesis.

Field Trial Experimental Design

A robust experimental design is paramount for obtaining reliable and statistically valid data. The Randomized Complete Block Design (RCBD) is a standard and recommended approach for agricultural field trials to account for field variability.[4][5]

Logical Relationship of Experimental Design

The diagram below illustrates the layout of a Randomized Complete Block Design.

cluster_field Experimental Field cluster_block1 Block 1 cluster_block2 Block 2 cluster_block3 Block 3 cluster_block4 Block 4 B1_T1 This compound (Rate 1) B1_T2 Untreated Control B1_T3 Standard Fungicide B1_T4 This compound (Rate 2) B2_T1 Standard Fungicide B2_T2 This compound (Rate 2) B2_T3 This compound (Rate 1) B2_T4 Untreated Control B3_T1 Untreated Control B3_T2 This compound (Rate 1) B3_T3 This compound (Rate 2) B3_T4 Standard Fungicide B4_T1 This compound (Rate 2) B4_T2 Standard Fungicide B4_T3 Untreated Control B4_T4 This compound (Rate 1)

Caption: Randomized Complete Block Design with four treatments and four replications.

Experimental Protocols

Site Selection and Preparation
  • Site History: Select a field with a known history of the target disease or where environmental conditions are conducive to disease development. Avoid fields with recent applications of fungicides that have long residual activity.[4]

  • Soil Uniformity: Ensure the experimental area has uniform soil type and fertility.[4]

  • Isolation: Maintain an adequate distance from other fields of the same crop to prevent external inoculum interference.[4]

Plot Establishment
  • Plot Dimensions: Establish plots of a standardized size, for example, 4 rows wide and 10 meters long.[4][6]

  • Replication: Each treatment should be replicated at least four times to account for field variability.[4][5]

  • Spreader Rows: To ensure uniform disease pressure, plant a highly susceptible variety of the crop in spreader rows around the trial area. These rows should not receive any fungicide treatment.[4]

Treatments
  • Test Product(s): this compound at various dosage levels, including rates above and below the anticipated commercial use rate.[7]

  • Untreated Control: An essential treatment to demonstrate the level of disease pressure in the trial.[8][9]

  • Standard Fungicide Control: A commercially available and effective fungicide for the target disease to serve as a positive control for comparison.[4][9]

Application of Treatments
  • Application Equipment: Utilize a calibrated sprayer, such as a CO2-powered backpack sprayer, to ensure accurate and uniform application.[4][10]

  • Spray Volume: Apply fungicides at a consistent spray volume to ensure thorough foliage coverage.

  • Application Timing: Applications can be preventative (before disease onset) or curative, and should continue at regular intervals (e.g., 7-10 days).[3][4] The timing should be appropriate for the target disease and crop growth stage.[6]

Inoculation (if necessary)
  • Inoculum Preparation: If natural infection is not reliable, artificial inoculation may be necessary. Prepare a spore suspension of the target pathogen with a known concentration.[4]

  • Inoculation Method: Apply the inoculum uniformly to the spreader rows, preferably in the evening to take advantage of favorable environmental conditions for infection.[4]

  • Environmental Conditions: Maintain high humidity and leaf wetness using misting or sprinkler systems to promote disease development.[4]

Experimental Workflow

The following diagram outlines the key steps in conducting the field trial.

Start Start Site_Selection Site Selection and Land Preparation Start->Site_Selection Plot_Establishment Plot Establishment (RCBD) Site_Selection->Plot_Establishment Treatment_Application Treatment Application (this compound, Controls) Plot_Establishment->Treatment_Application Inoculation Inoculation (if required) Treatment_Application->Inoculation Disease_Assessment Disease Severity Assessment (Regular Intervals) Inoculation->Disease_Assessment Data_Collection Agronomic Data Collection (e.g., Phytotoxicity) Disease_Assessment->Data_Collection Harvest Harvest Data_Collection->Harvest Yield_Assessment Yield and Quality Assessment Harvest->Yield_Assessment Data_Analysis Statistical Analysis Yield_Assessment->Data_Analysis End End Data_Analysis->End

References

Epoxiconazole in Rice Paddy Ecosystems: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive set of application notes and detailed protocols for the use of the fungicide epoxiconazole in rice paddy ecosystems has been compiled to support researchers, scientists, and professionals in drug development. This document provides critical data on efficacy, environmental fate, and toxicological impacts, alongside standardized methodologies for experimental analysis.

This compound is a broad-spectrum systemic fungicide belonging to the triazole class, widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, coffee, and rice.[1] Its mode of action involves the inhibition of ergosterol (B1671047) biosynthesis, a vital component of fungal cell membranes, thereby impeding fungal growth and proliferation.[1][2][3] In rice paddies, it is effective against significant pathogens like Magnaporthe oryzae, the causative agent of rice blast disease.

Application Notes

Recommended Usage:

This compound is effective for both preventative and curative treatment of fungal diseases in rice.[4] Application rates and timing are crucial for optimal efficacy and to minimize environmental impact.

  • Target Diseases: Primarily rice blast (Magnaporthe oryzae), sheath blight (Rhizoctonia solani), and brown spot (Cochliobolus miyabeanus).[5]

  • Application Rate: A typical application rate is 112.5 g of active ingredient per hectare (g a.i./ha).[3][6]

  • Application Timing: For preventative action, apply before the onset of disease.[4] For curative action, apply at the first signs of disease symptoms.[4] In field trials, two applications with a 7-day interval have been shown to be effective.[6]

  • Pre-Harvest Interval (PHI): A PHI of 28 days is recommended to ensure that residues in the harvested rice grains are below the maximum residue levels (MRLs).[6]

Safety Precautions:

Standard safety protocols for handling agricultural fungicides should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and respiratory protection during mixing and application. Avoid application in windy conditions to prevent spray drift.

Environmental Impact and Mitigation:

While this compound is considered safe when used according to good agricultural practices, its potential impact on non-target organisms and the broader ecosystem necessitates careful management.[6] The fungicide can enter the aquatic environment through spray drift and runoff.[7] Mitigation strategies include the use of buffer zones around water bodies and avoiding application before heavy rainfall.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy, dissipation, and toxicity of this compound in rice paddy ecosystems.

Table 1: Efficacy of this compound against Rice Blast (Magnaporthe oryzae)

Application Rate (g a.i./ha)Control Efficacy (%)Reference
112.5> 75[3]
200 (in vitro, µg/ml)> 70[3]

Table 2: Dissipation and Half-life of this compound in Paddy Ecosystem Components

MatrixHalf-life (DT50) in daysReference
Paddy Water2.9 - 6.0[6]
Paddy Soil2.9 - 6.4[6]
Rice Straw4.7 - 5.9[6]

Table 3: Maximum Residue Levels of this compound in Rice Paddy Components

MatrixMaximum Residue (mg/kg)Reference
Brown Rice0.18[6]
Rice Hull2.54[6]
Rice Straw2.47[6]
Paddy Soil0.09[6]

Table 4: Ecotoxicity of this compound to Non-Target Organisms

OrganismEndpointValue (µg/L)Reference
Daphnia magna (Water Flea)48h EC50 (Immobilisation)1,700[This is a representative value, actual values may vary]
Fish (e.g., Rainbow Trout)96h LC501,500[This is a representative value, actual values may vary]

Experimental Protocols

Detailed protocols for key experiments are provided below to ensure standardized and reproducible research.

1. Protocol for this compound Residue Analysis in Rice and Soil by LC-MS/MS

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

  • 1.1. Sample Preparation (QuEChERS)

    • Homogenize 10-15 g of the rice (grain, straw) or soil sample.

    • Add 10-15 mL of water (for dry samples like rice grain) and vortex to mix.

    • Add 15 mL of acetonitrile (B52724) (with 1% acetic acid).

    • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g sodium acetate).

    • Shake vigorously for 1 minute and centrifuge at ≥3000 rpm for 5 minutes.

    • Take an aliquot of the acetonitrile supernatant for cleanup.

    • For cleanup, use a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and anhydrous MgSO₄.

    • Vortex for 30 seconds and centrifuge for 5 minutes.

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

  • 1.2. LC-MS/MS Analysis

    • Liquid Chromatography:

      • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

      • Mobile Phase B: Methanol with 0.1% formic acid.

      • Gradient: A suitable gradient program starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Scan Type: Multiple Reaction Monitoring (MRM).

      • MRM Transitions for this compound: Monitor at least two transitions for quantification and confirmation (e.g., precursor ion m/z 330.1 → product ions m/z 159.1 and m/z 70.1).

      • Collision Energy and other MS parameters: Optimize for the specific instrument.

2. Protocol for Acute Immobilisation Toxicity Test with Daphnia magna

This protocol is adapted from the OECD Guideline 202.[8]

  • 2.1. Test Organisms: Use Daphnia magna neonates less than 24 hours old.

  • 2.2. Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent. A series of test concentrations are prepared by diluting the stock solution in reconstituted water.

  • 2.3. Test Conditions:

    • Test Vessels: Glass beakers.

    • Test Volume: At least 2 mL per daphnid.

    • Number of Animals: At least 20 daphnids per concentration, divided into four replicates of five.

    • Temperature: 20 ± 2 °C.

    • Light: 16-hour light / 8-hour dark photoperiod.

    • Duration: 48 hours.

  • 2.4. Procedure:

    • Introduce five daphnids into each test vessel containing the test solution.

    • Observe the daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • 2.5. Data Analysis: Calculate the 48-hour EC50 (the concentration that causes immobilisation in 50% of the daphnids) using appropriate statistical methods (e.g., probit analysis).

3. Protocol for Assessing the Effect of this compound on Soil Microbial Respiration

This protocol is based on ISO 16072:2002 for determining soil microbial respiration.

  • 3.1. Soil Preparation: Use fresh paddy soil, sieved to <2 mm. Adjust the water content to 40-60% of the maximum water-holding capacity.

  • 3.2. Application of this compound: Prepare different concentrations of this compound and apply them to the soil samples. Include an untreated control.

  • 3.3. Incubation:

    • Place a known amount of the treated soil into airtight containers.

    • Include a vial containing a known concentration of NaOH or another CO₂ trap to capture the evolved CO₂.

    • Incubate the samples in the dark at a constant temperature (e.g., 20 °C) for a specified period (e.g., 28 days).

  • 3.4. CO₂ Measurement:

    • At regular intervals, remove the CO₂ trap and titrate the remaining NaOH with HCl to determine the amount of CO₂ produced.

    • Alternatively, use a gas chromatograph equipped with a thermal conductivity detector (TCD) to measure the CO₂ concentration in the headspace of the incubation containers.

  • 3.5. Data Analysis: Compare the cumulative CO₂ evolution in the treated samples to the control to determine the effect of this compound on soil microbial activity.

Visualizations

The following diagrams illustrate key pathways and workflows related to the application of this compound.

cluster_pathway This compound Mode of Action Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) FungalCellMembrane Fungal Cell Membrane (Disrupted) Ergosterol->FungalCellMembrane Incorporation This compound This compound This compound->Lanosterol Inhibits

This compound's inhibition of ergosterol biosynthesis.

cluster_workflow Residue Analysis Workflow SampleCollection 1. Sample Collection (Rice, Soil, Water) Homogenization 2. Homogenization SampleCollection->Homogenization Extraction 3. QuEChERS Extraction Homogenization->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup LCMS 5. LC-MS/MS Analysis Cleanup->LCMS DataAnalysis 6. Data Analysis (Quantification) LCMS->DataAnalysis

Workflow for this compound residue analysis.

cluster_risk Environmental Risk Assessment Framework ProblemFormulation 1. Problem Formulation (Identify hazards) ExposureAssessment 2. Exposure Assessment (PEC Calculation) ProblemFormulation->ExposureAssessment EffectsAssessment 3. Effects Assessment (Toxicity data, PNEC) ProblemFormulation->EffectsAssessment RiskCharacterization 4. Risk Characterization (PEC/PNEC Ratio) ExposureAssessment->RiskCharacterization EffectsAssessment->RiskCharacterization RiskManagement 5. Risk Management (Mitigation measures) RiskCharacterization->RiskManagement

Tiered approach to environmental risk assessment.

References

Application Notes and Protocols: Analysis of Epoxiconazole Dissipation Kinetics in Various Environments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide belonging to the triazole class. It is widely used in agriculture to control a variety of fungal diseases in crops such as cereals, rice, coffee, and grapes.[1] Due to its widespread application, understanding its environmental fate and persistence is crucial for assessing potential ecological risks and ensuring food safety. These application notes provide a summary of this compound's dissipation kinetics in various environmental matrices, detailed experimental protocols for residue analysis, and visual workflows to aid in experimental design. The dissipation of this compound generally follows first-order kinetics.[2][3][4]

Data Presentation: Dissipation Kinetics of this compound

The persistence of this compound, often expressed as its half-life (DT50), varies significantly depending on the environmental compartment, local conditions, and the specific stereoisomers present.[2][5] The following tables summarize the reported dissipation half-lives in soil, water/sediment, and plant matrices.

Table 1: Dissipation Half-Life (DT50) of this compound in Soil

Soil TypeConditionHalf-Life (Days)Reference
Paddy SoilSubtropical2.9 - 6.4[2][6]
Paddy SoilMesocosm20 - 69[2][3]
Paddy SoilNot Specified182 - 365[7]
Wheat Field SoilField10 - 30[8]
Jiangsu Soil (China)Stereoisomers (R,S / S,R)38.8 / 21.2[2]
Jiangxi Soil (China)Stereoisomers (R,S / S,R)43.2 / 22.7[2]
Jilin Soil (China)Stereoisomers (R,S / S,R)29.1 / 21.3[2]
Jilin Soil (China)Anaerobic, Stereoisomers (R,S / S,R)43.5 / 32.7[2]
Red Soil (Jiangxi)Laboratory58.2 - 72.9[7]
Black Soil (Northeast China)Laboratory102 - 161[7]
Forest SoilFlooded89 - 139[9]
GeneralNot Specified59[10]

Table 2: Dissipation Half-Life (DT50) of this compound in Water and Sediment

MatrixConditionHalf-Life (Days)Reference
Paddy WaterSubtropical2.9 - 6.0[2][6]
Field WaterMesocosm11 - 20[2][3]
River WaterStereoisomers (R,S / S,R)33.2 / 9.3[2]
Pure WaterLaboratory71.1[11]
Water (Hydrolysis)pH 7, 25°C131[7]
River SedimentsStereoisomers (R,S / S,R)12.3 / 10.1[2]
Wetland SedimentsFlooded< 65[9]

Table 3: Dissipation Half-Life (DT50) of this compound in Plants

Plant MatrixConditionHalf-Life (Days)Reference
Rice StrawSubtropical4.7 - 5.9[2][6]
Rice PlantMesocosm14 - 39[2][3]
Wheat PlantField3.5 - 8.4[8]
Grape (Vitis vinifera)Field, Stereoisomers (+ / -)13.2 / 9.3[5]
Wetland PlantsFlooded89 - 139[9]

Experimental Protocols

Accurate determination of this compound residues is fundamental to studying its dissipation kinetics. The following are generalized protocols based on methodologies cited in the literature. The most common analytical techniques are Gas Chromatography (GC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][8]

Protocol 1: Residue Analysis in Soil and Wheat using GC-ECD

This protocol is adapted from methodologies used for analyzing this compound in wheat and soil matrices.[4][8]

1. Sample Preparation and Extraction:

  • Weigh a homogenized sample (e.g., 10 g of soil or chopped wheat plant) into a centrifuge tube.
  • Add an appropriate extraction solvent (e.g., aqueous methanol (B129727) solution or acetonitrile).[4]
  • Homogenize at high speed for 2-3 minutes.
  • Add salting-out agents (e.g., MgSO₄ and NaCl) for phase separation (if using QuEChERS-based extraction).
  • Centrifuge the sample to separate the organic layer.

2. Clean-up (Solid Phase Extraction - SPE):

  • Take an aliquot of the supernatant from the extraction step.
  • Pass the extract through a clean-up cartridge, such as a Florisil® cartridge, to remove interfering matrix components.[4]
  • Elute the target analyte (this compound) from the cartridge using a suitable solvent mixture, such as 5 mL of acetone/n-hexane (2:8, V/V).[4]
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.[4]
  • Reconstitute the residue in a known volume of n-hexane (e.g., 2 mL) for GC analysis.[4]

3. Instrumental Analysis (GC-ECD):

  • Instrument: Gas chromatograph equipped with an Electron Capture Detector (ECD).[8]
  • Column: DB-608 (30 m length, 0.32 mm i.d., 0.25 μm film thickness) or equivalent.[4]
  • Carrier Gas: Ultra-pure nitrogen.[4]
  • Injector: Splitless mode.
  • Temperatures: Set appropriate temperatures for the injector, column oven (temperature program), and detector.
  • Quantification: Generate a standard calibration curve by plotting peak areas against known concentrations of this compound standards.[4] The Limit of Quantification (LOQ) for this method is typically around 0.01 mg/kg.[4][8]

Protocol 2: Residue Analysis in Rice Paddy Matrices using LC-MS/MS

This protocol is based on the determination of this compound in various rice paddy components, including water, soil, straw, and rice grains.[6]

1. Sample Preparation and Extraction:

  • Follow a standard extraction procedure suitable for the matrix. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely applicable and effective.[11]
  • For water samples, a liquid-liquid extraction with a solvent like n-hexane may be employed.[4]
  • For solid samples (soil, straw, rice), use an acetonitrile-based extraction followed by the addition of partitioning salts.

2. Clean-up:

  • The QuEChERS method incorporates a dispersive SPE (d-SPE) step for clean-up, where the extract is mixed with a combination of sorbents (e.g., PSA, C18) to remove matrix co-extractives.
  • Centrifuge and filter the supernatant prior to LC-MS/MS analysis.

3. Instrumental Analysis (LC-MS/MS):

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.[6]
  • Column: A C18 column is commonly used for separation. For stereoselective analysis, a chiral column such as Phenomenex Lux Cellulose-1 is required.[5]
  • Mobile Phase: A gradient of acetonitrile (B52724) and water (often with additives like formic acid or ammonium (B1175870) acetate) is typical. For chiral separation, an isocratic mobile phase like acetonitrile/water (90/10, v/v) may be used.[5]
  • Ionization: Electrospray Ionization (ESI) in positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound to ensure selectivity and sensitivity.
  • Quantification: Use a matrix-matched calibration curve to compensate for matrix effects. The LOQ for this method is typically 0.01 mg/kg.[6]

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow for pesticide residue analysis and a simplified degradation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Collection Sample Collection (Soil, Water, Plant) Homogenization Homogenization Collection->Homogenization Extraction Solvent Extraction (e.g., Acetonitrile) Homogenization->Extraction Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup Instrument Instrumental Analysis (LC-MS/MS or GC-ECD) Cleanup->Instrument Quantification Quantification (Calibration Curve) Instrument->Quantification Modeling Kinetic Modeling (First-Order Kinetics) Quantification->Modeling HalfLife Half-Life (DT50) Calculation Modeling->HalfLife

Caption: General workflow for this compound residue analysis.

degradation_pathway cluster_pathways Degradation Processes Epox This compound Process1 Oxirane-ring cleavage (Anaerobic conditions) Epox->Process1 Process2 Oxidation & Breakage Epox->Process2 Metabolite_BF480 Metabolite BF-480 (Triazol Alkene) Metabolite_Oxidation Oxidized/Hydroxylated Products Process1->Metabolite_BF480 Process2->Metabolite_Oxidation

References

Application Note & Protocol: Determination of Epoxiconazole in Rice by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide widely used in agriculture to protect crops, including rice, from fungal diseases.[1] Due to its potential persistence in the environment and food commodities, regulatory bodies such as the European Union and China have established Maximum Residue Levels (MRLs) for this compound in rice to ensure consumer safety.[1] Consequently, sensitive and selective analytical methods are required for the routine monitoring of this compound residues in rice.[2] This application note details a robust and validated method for the determination of this compound in rice using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[3][2] The described method, which incorporates a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, is suitable for high-throughput analysis in food testing laboratories.[3]

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound in rice, from sample preparation to LC-MS/MS analysis.

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2] This protocol is a modification of the original QuEChERS method, optimized for the extraction of this compound from a complex and dry matrix like rice.[4]

  • Homogenization: Reduce the particle size of the rice grain sample to approximately 200-500 μm using a heavy-duty homogenizer.[4]

  • Weighing: Weigh 5 g of the homogenized rice sample into a 50 mL centrifuge tube.[4]

  • Hydration: Add 15 mL of HPLC grade water containing 1% acetic acid to the sample. Let the sample soak for 10 minutes. The addition of water is necessary for effective liquid-liquid partitioning with acetonitrile (B52724) due to the low moisture content of rice, and the acidification helps to stabilize base-sensitive compounds.[4]

  • Extraction: Add 15 mL of acetonitrile to the tube.

  • Salting Out: Add the contents of a QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) to the tube.

  • Shaking: Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the acetonitrile layer.

  • Centrifugation: Centrifuge the tube at 5000 rpm for 5 minutes at ambient temperature.[4]

  • Supernatant Collection: Carefully collect the upper acetonitrile layer.

  • Cleanup (Optional): For matrices with high levels of interfering compounds, a dispersive solid-phase extraction (d-SPE) cleanup step can be performed. Transfer an aliquot of the acetonitrile extract to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. Vortex for 30 seconds and centrifuge.

  • Final Preparation: Filter the final acetonitrile supernatant through a 0.2 µm PTFE syringe filter and dilute with HPLC grade water (1:1) before injection into the LC-MS/MS system.[4]

LC-MS/MS Analysis

The instrumental analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer.

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 10% B, hold for 1 min, increase to 95% B in 15 min, hold for 2 min, then return to initial conditions and equilibrate for 3 min.[3][2]
Flow Rate 0.4 mL/min
Column Temperature 35 °C[5]
Injection Volume 2 µL[5]

Mass Spectrometry (MS/MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Polarity Switching Time 5 msec[5]
Interface Temperature 350 °C[5]
Heating Block Temperature 300 °C[5]
Desolvation Line Temperature 150 °C[5]
Nebulizing Gas Flow 3 L/min[5]
Heating Gas Flow 10 L/min[5]
Drying Gas Flow 10 L/min[5]
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Collision Energy (eV)Product Ion 2 (m/z)Collision Energy (eV)
330.0121.022101.050

Note: The specific collision energies may require optimization on the instrument being used.

Data Presentation

The performance of this method was validated in accordance with SANTE guidelines.[4] The following tables summarize the quantitative data obtained during method validation.

Table 1: Method Validation Parameters for this compound in Rice

ParameterResult
Limit of Detection (LOD) 0.001 - 0.003 mg/kg[6][7]
Limit of Quantification (LOQ) 0.01 mg/kg[1]
Linearity (R²) (0.01 - 1.00 mg/kg) > 0.99[8]

Table 2: Accuracy and Precision of the Method

Spiked Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
0.0189.2 - 104.14.6 - 14.4[1]
0.1081.2 - 100.2< 14[6][7]
1.0081.2 - 100.2< 14[6][7]
5.0089.2 - 104.14.6 - 14.4[1]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of this compound in rice.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Homogenize Rice Sample weighing Weigh 5g of Sample homogenization->weighing hydration Add 15mL Acidified Water weighing->hydration extraction Add 15mL Acetonitrile & Salts hydration->extraction shaking Shake Vigorously extraction->shaking centrifugation Centrifuge shaking->centrifugation collection Collect Supernatant centrifugation->collection filtration Filter collection->filtration injection Inject into LC-MS/MS filtration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Report Results quantification->reporting

Caption: Workflow for this compound analysis in rice.

Conclusion

This application note presents a validated LC-MS/MS method for the determination of this compound in rice. The use of the QuEChERS sample preparation protocol allows for a simple, fast, and effective extraction of the analyte from a complex matrix. The subsequent LC-MS/MS analysis provides the high sensitivity and selectivity required to meet the MRLs set by various regulatory agencies. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, making it a reliable tool for the routine monitoring of this compound residues in rice and ensuring food safety.

References

Application Note: Determination of Epoxiconazole Residues in Beans and Zucchini by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epoxiconazole is a broad-spectrum systemic fungicide used to control a variety of fungal diseases in crops. Monitoring its residue levels in food commodities like beans and zucchini is crucial to ensure consumer safety and compliance with regulatory limits. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound in beans and zucchini. The described protocol utilizes a QuEChERS-based sample extraction followed by HPLC with Diode-Array Detection (DAD).

Data Presentation

The performance of the HPLC method was validated for linearity, limit of quantification (LOQ), recovery, and precision. The key quantitative data are summarized in the tables below.

Table 1: HPLC Method Validation Parameters for this compound

ParameterResult
Linearity Range0.01 - 5.0 µg/mL
Correlation Coefficient (R²)> 0.999[1][2]
Limit of Quantification (LOQ)0.01 mg/kg[1][2]
Wavelength (λmax)230 nm[1][3][4]
Retention Time7.21 min[1]

Table 2: Recovery and Precision of this compound in Spiked Bean and Zucchini Samples

MatrixSpiking Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSDr %)
Beans0.0196 - 102[1][2]0.88 - 1.492[1][2]
0.196 - 102[1][2]0.88 - 1.492[1][2]
1.096 - 102[1][2]0.88 - 1.492[1][2]
Zucchini0.0196 - 102[1][2]0.88 - 1.492[1][2]
0.196 - 102[1][2]0.88 - 1.492[1][2]
1.096 - 102[1][2]0.88 - 1.492[1][2]

Experimental Protocols

Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared in acetonitrile (B52724).[1] Working standard solutions are prepared by diluting the stock solution with acetonitrile to achieve concentrations within the linearity range (0.01 - 5.0 µg/mL).[1][2] All standard solutions should be stored at 4°C.[1]

Sample Preparation (QuEChERS Method)

The sample preparation follows the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.

  • Homogenization: Weigh 10 g of a representative, homogenized bean or zucchini sample into a 50 mL centrifuge tube.[1]

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate (B86663) and sodium chloride. Vortex immediately for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: Centrifuge the tube at a specified rotational speed for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer the supernatant (acetonitrile layer) to a clean tube containing primary secondary amine (PSA) sorbent and anhydrous magnesium sulfate. This step helps in removing interfering matrix components.

  • Final Centrifugation: Vortex the cleanup tube for 1 minute and then centrifuge for 3 minutes.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-DAD Analysis

The chromatographic analysis is performed using an HPLC system equipped with a Diode-Array Detector.

Table 3: Chromatographic Conditions

ParameterCondition
HPLC ColumnC18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[3][4]
Mobile PhaseAcetonitrile: Water (70:30, v/v)[1]
Flow Rate1.0 mL/min[1][3][4]
Injection Volume20 µL[1]
Column TemperatureAmbient or controlled at 30°C[4]
Detection Wavelength230 nm[1][3][4]

Visualizations

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Bean/Zucchini Sample Collection Homogenization Homogenization (10g) SampleCollection->Homogenization Extraction Extraction with Acetonitrile Homogenization->Extraction SaltingOut Addition of Salts (MgSO4, NaCl) Extraction->SaltingOut Centrifugation1 Centrifugation SaltingOut->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA) Centrifugation1->dSPE Centrifugation2 Final Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLCVial Sample in HPLC Vial Filtration->HPLCVial HPLCInjection HPLC Injection (20 µL) HPLCVial->HPLCInjection Chromatography Chromatographic Separation (C18 Column, Acetonitrile:Water 70:30) HPLCInjection->Chromatography Detection DAD Detection at 230 nm Chromatography->Detection PeakIntegration Peak Integration & Identification (Retention Time = 7.21 min) Detection->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification FinalResult Final Result (mg/kg) Quantification->FinalResult validation_logic ReliableMethod Reliable Analytical Method Specificity Specificity ReliableMethod->Specificity Linearity Linearity (R² > 0.999) ReliableMethod->Linearity Accuracy Accuracy (Recovery 96-102%) ReliableMethod->Accuracy Precision Precision (RSD < 2%) ReliableMethod->Precision Sensitivity Sensitivity ReliableMethod->Sensitivity LOQ LOQ (0.01 mg/kg) Sensitivity->LOQ

References

Troubleshooting & Optimization

Technical Support Center: Analysis of Epoxiconazole in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the limit of detection for Epoxiconazole in water samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound in water samples using various analytical techniques.

Solid Phase Extraction (SPE)

Question: Why am I observing low recovery of this compound after Solid Phase Extraction (SPE)?

Answer: Low recovery of this compound during SPE can be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Improper Cartridge Conditioning and Equilibration: The SPE sorbent must be properly conditioned with an organic solvent (e.g., methanol) to activate the functional groups, followed by equilibration with water or a buffer matching the sample's pH.[1][2] Inadequate conditioning can lead to poor retention of this compound.

  • Sample pH: The pH of the water sample can influence the chemical form of this compound and its interaction with the SPE sorbent. Ensure the sample pH is adjusted to optimize the retention of the neutral form of the analyte on reversed-phase sorbents.[2]

  • Sample Loading Flow Rate: A high flow rate during sample loading can prevent efficient interaction between this compound and the sorbent, leading to breakthrough and lower recovery. An optimal flow rate is typically between 5-10 mL/min for a 6 mL cartridge.[3]

  • Inappropriate Elution Solvent: The solvent used to elute this compound from the cartridge may not be strong enough. Ensure the elution solvent is sufficiently non-polar to disrupt the interaction between the analyte and the sorbent. A mixture of solvents may be necessary for complete elution.[2]

  • Drying Step: An inadequate drying step after sample loading can leave excess water in the cartridge, which can interfere with the elution of this compound by a non-polar solvent. Conversely, excessive drying can lead to the loss of volatile analytes.[3]

  • Sorbent Overload: Exceeding the binding capacity of the SPE cartridge by loading a sample with a high concentration of this compound or interfering compounds can result in breakthrough.[1]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Question: My this compound recovery is inconsistent when using the QuEChERS method for water samples. What could be the cause?

Answer: Inconsistent recovery with the QuEChERS method for water samples can be due to several factors related to the extraction and cleanup steps:

  • Phase Separation: Incomplete phase separation between the aqueous sample and the extraction solvent (typically acetonitrile) can lead to variable recovery. The addition of salts like magnesium sulfate (B86663) and sodium chloride is crucial to induce proper phase separation.[4]

  • pH of the Sample: The stability of this compound can be pH-dependent. Buffering the sample, often with citrate-based buffers, helps to maintain a stable pH and prevent degradation of the analyte.[4]

  • Matrix Effects: Even in water samples, dissolved organic matter or other co-extractives can interfere with the analysis. The dispersive SPE (d-SPE) cleanup step is critical. The choice and amount of d-SPE sorbent (e.g., PSA, C18) should be optimized to remove interferences without adsorbing this compound.[5]

  • Vigorous Shaking: Insufficient shaking during the extraction and d-SPE steps will result in incomplete extraction and cleanup, leading to poor and inconsistent recoveries.[6]

  • Internal Standard Use: Due to the crude nature of the QuEChERS method, the use of an isotopically labeled internal standard is highly recommended to compensate for analyte loss during sample preparation.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Question: I am experiencing a high baseline noise and poor signal-to-noise ratio for this compound in my LC-MS/MS analysis. How can I improve this?

Answer: A high baseline noise and poor signal-to-noise ratio in LC-MS/MS analysis can originate from several sources. Consider the following troubleshooting steps:

  • Mobile Phase Contamination: The use of low-quality solvents, additives, or contaminated water can introduce impurities that increase the baseline noise. Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[8]

  • Salt Precipitation: The precipitation of salts from the mobile phase, particularly when switching between solvents of different compositions, can clog the system and contribute to noise. Ensure proper flushing of the system between analyses.[8]

  • Contamination of the Mass Spectrometer: The ion source and other components of the mass spectrometer can become contaminated over time, leading to a high background signal. Regular cleaning and maintenance are essential.[8]

  • Improper Ionization Parameters: The electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, should be optimized specifically for this compound to achieve maximum signal intensity.

  • Matrix Effects: Co-eluting matrix components from the water sample can suppress or enhance the ionization of this compound, affecting the signal intensity and consistency. An effective sample cleanup is crucial to minimize matrix effects.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Question: I am observing peak tailing and shifting retention times for this compound in my HPLC-UV analysis. What are the likely causes?

Answer: Peak tailing and retention time shifts in HPLC-UV analysis are common issues that can compromise the accuracy and precision of your results. Here are some potential causes and solutions:

  • Column Contamination or Degradation: The accumulation of strongly retained compounds from the sample matrix on the column can lead to peak tailing and changes in retention. Regularly flushing the column with a strong solvent or using a guard column can help mitigate this.

  • Mobile Phase Issues: An improperly prepared or unstable mobile phase can cause retention time drift. Ensure the mobile phase is well-mixed, degassed, and that its composition remains consistent throughout the analytical run.[9] Poor temperature control can also lead to retention time fluctuations.[9]

  • Secondary Interactions: Interactions between this compound and active sites on the silica (B1680970) packing material of the column can cause peak tailing. Using a high-purity, well-endcapped column or adding a competing base to the mobile phase can reduce these interactions.

  • Column Overloading: Injecting too much sample onto the column can lead to peak distortion, including tailing. Try diluting the sample or reducing the injection volume.[10]

  • Mismatched Sample Solvent: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.[10]

Frequently Asked Questions (FAQs)

Q1: What is a typical Limit of Detection (LOD) for this compound in water?

A1: The LOD for this compound in water can vary significantly depending on the analytical method and instrumentation used. For highly sensitive methods like LC-MS/MS, LODs can be in the low nanogram per liter (ng/L) range. For instance, some studies have reported LODs as low as 0.000038 µg/L (0.038 ng/L).[11][12] HPLC-UV methods are generally less sensitive, with LODs typically in the microgram per liter (µg/L) range, for example, 0.01 mg/L (10 µg/L).[13]

Q2: How can I improve the sensitivity of my HPLC-UV method for this compound analysis?

A2: To improve the sensitivity of an HPLC-UV method for this compound, consider the following:

  • Optimize Wavelength: Ensure the UV detector is set to the wavelength of maximum absorbance for this compound, which is typically around 230 nm.[14][15]

  • Increase Injection Volume: A larger injection volume can increase the signal, but be mindful of potential peak distortion.

  • Sample Pre-concentration: Use a sample preparation technique like SPE to concentrate the analyte before injection.

  • Mobile Phase Optimization: Adjusting the mobile phase composition can sometimes improve peak shape and height, leading to better sensitivity.

  • Use a More Sensitive Detector: If available, a diode-array detector (DAD) can provide better sensitivity and selectivity than a standard UV detector.

Q3: What are the advantages of using LC-MS/MS over HPLC-UV for this compound analysis?

A3: LC-MS/MS offers several advantages over HPLC-UV for the analysis of this compound in water:

  • Higher Sensitivity and Lower Detection Limits: LC-MS/MS is significantly more sensitive, allowing for the detection of this compound at much lower concentrations.

  • Greater Selectivity and Specificity: By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), LC-MS/MS can distinguish this compound from co-eluting interferences, reducing the likelihood of false positives.

  • Confirmation of Analyte Identity: The fragmentation pattern of the molecule in the mass spectrometer provides a higher degree of confidence in the identification of this compound.

Q4: Is the QuEChERS method suitable for all types of water samples?

A4: While the QuEChERS method was originally developed for solid food matrices, it has been successfully adapted for water analysis.[16] However, its effectiveness can depend on the water matrix. For relatively clean water samples like drinking water, it can be a very efficient method. For more complex matrices, such as wastewater or surface water with high levels of organic matter, modifications to the cleanup step (d-SPE) may be necessary to remove interferences effectively.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the detection of this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Water

Analytical MethodLODLOQReference
UHPLC-MS/MS0.000038 µg/L0.00013 µg/L[11][12]
LC-MS/MS< 1.0 µg/L≤ 3.0 µg/L[17]
HPLC-UV0.01 mg/L (10 µg/L)0.03 mg/L (30 µg/L)[13]
HPLC-DAD-0.01 mg/kg (equivalent to 10 µg/L)[15][18]
GC-ECD--[19]

Table 2: Recovery Rates for this compound in Water Samples

Sample Preparation MethodAnalytical MethodRecovery Rate (%)Reference
SPELC-MS/MS77.8 - 106.2[17]
QuEChERSHPLC-DAD96 - 102[18]
SPEUHPLC-MS/MS77 - 120[11]

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for this compound in Water

This protocol provides a general procedure for the extraction and concentration of this compound from water samples using a C18 SPE cartridge.

  • Cartridge Conditioning:

    • Pass 5 mL of methanol (B129727) through the C18 SPE cartridge.

    • Follow with 5 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Adjust the pH of the water sample (typically 500 mL to 1 L) to neutral (pH ~7).

    • Load the sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Drying:

    • Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-15 minutes to remove excess water.

  • Elution:

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., acetonitrile (B52724) or mobile phase).

Protocol 2: QuEChERS Method for this compound in Water

This protocol outlines a modified QuEChERS procedure for the extraction of this compound from water samples.

  • Sample Preparation:

    • Place 10 mL of the water sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Immediately cap the tube and shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rpm for 5 minutes to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent (e.g., 150 mg MgSO₄ and 50 mg PSA).

    • Vortex the tube for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the microcentrifuge tube at high speed for 2 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS or HPLC-UV analysis.

Visualizations

experimental_workflow_spe cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis start Water Sample (500 mL - 1 L) adjust_ph Adjust pH to ~7 start->adjust_ph condition Condition C18 Cartridge (Methanol & Water) adjust_ph->condition load Load Sample (5-10 mL/min) condition->load wash Wash with Deionized Water load->wash dry Dry Cartridge (Nitrogen/Vacuum) wash->dry elute Elute this compound (e.g., Ethyl Acetate) dry->elute concentrate Evaporate & Reconstitute (e.g., Acetonitrile) elute->concentrate end LC-MS/MS or HPLC-UV Analysis concentrate->end

Caption: Workflow for Solid Phase Extraction (SPE) of this compound.

experimental_workflow_quechers cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis start Water Sample (10 mL) add_solvent Add Acetonitrile (10 mL) start->add_solvent add_salts Add QuEChERS Salts add_solvent->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (5 min) shake->centrifuge1 transfer Transfer 1 mL of Acetonitrile Layer centrifuge1->transfer add_dspe Add to d-SPE Tube (MgSO4 & PSA) transfer->add_dspe vortex Vortex (30 sec) add_dspe->vortex centrifuge2 Centrifuge (2 min) vortex->centrifuge2 filter Filter Supernatant (0.22 µm) centrifuge2->filter end LC-MS/MS or HPLC-UV Analysis filter->end

Caption: Workflow for QuEChERS analysis of this compound in water.

troubleshooting_logic cluster_prep Sample Preparation Issues cluster_instrument Instrumental Issues start Poor Analytical Result (e.g., Low Recovery, High Noise) spe_issues SPE Problems: - Improper Conditioning - Incorrect pH - High Flow Rate - Wrong Elution Solvent start->spe_issues Using SPE? quechers_issues QuEChERS Problems: - Incomplete Phase Separation - Unstable pH - Matrix Effects - Insufficient Shaking start->quechers_issues Using QuEChERS? lcms_issues LC-MS/MS Problems: - Contaminated Mobile Phase - Salt Precipitation - Source Contamination - Non-optimized Parameters start->lcms_issues Using LC-MS/MS? hplc_issues HPLC-UV Problems: - Column Contamination - Mobile Phase Inconsistency - Peak Tailing - Column Overload start->hplc_issues Using HPLC-UV? solution Implement Corrective Actions spe_issues->solution quechers_issues->solution lcms_issues->solution hplc_issues->solution

Caption: Troubleshooting logic for this compound analysis.

References

Technical Support Center: Optimization of Epoxiconazole Extraction from Fatty Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and researchers engaged in the analysis of epoxiconazole in challenging fatty matrices. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your extraction protocols for enhanced efficiency and accuracy.

Troubleshooting Guide

This section addresses common issues encountered during the extraction of this compound from fatty matrices, offering potential causes and actionable solutions.

Q1: Why is my this compound recovery consistently low?

Low recovery of this compound from fatty matrices is a frequent challenge. The lipophilic nature of both the analyte and the matrix components often leads to inefficient extraction or loss of the analyte during cleanup steps.

Potential Causes and Solutions:

  • Inadequate Homogenization: The initial sample must be thoroughly homogenized to ensure the extraction solvent has maximum contact with the sample. For dry, fatty samples like nuts, pre-wetting is crucial. For instance, for a 5-gram sample of homogenized hazelnut, adding 10 mL of water before extraction can improve efficiency[1].

  • Insufficient Solvent Polarity: While acetonitrile (B52724) is a common solvent in QuEChERS methods, its hydrophilic nature can lead to suppressed extraction efficiencies for hydrophobic pesticides in high-fat samples[1]. For matrices with over 20% lipids, a nonpolar solvent might be necessary to dissolve the fat and effectively extract the pesticide residues[2].

  • Analyte Loss During Cleanup: The cleanup sorbents used to remove fats and other interferences can sometimes retain the analyte of interest.

    • Inappropriate Sorbent Choice: For fatty matrices, a combination of PSA (Primary Secondary Amine) and C18 is often used. PSA removes organic acids and sugars, while C18 targets non-polar interferences like fats[3][4]. For highly fatty matrices, newer generation sorbents like Z-Sep or Enhanced Matrix Removal-Lipid (EMR-Lipid) may offer better cleanup with less analyte loss[5][6].

    • Excessive Sorbent Amount: Using too much cleanup sorbent can lead to the unintended removal of this compound. It's important to optimize the amount of sorbent for your specific matrix.

  • Matrix Effects: Co-extracted matrix components can cause signal suppression in the analytical instrument, leading to perceived low recovery[7][8]. This is a significant issue in complex matrices like edible oils[9]. To mitigate this, consider using matrix-matched calibration standards or diluting the final extract[4].

  • pH-Dependent Degradation: Some pesticides are sensitive to pH extremes. The use of buffering salts during extraction, such as those in the EN 15662 QuEChERS method (trisodium citrate (B86180) dihydrate and disodium (B8443419) hydrogen citrate sesquihydrate), can help maintain a stable pH and prevent analyte degradation[1][10].

Troubleshooting Workflow for Low Recovery

low_recovery_troubleshooting start Low this compound Recovery check_homogenization Verify Sample Homogenization (Pre-wet dry samples?) start->check_homogenization check_solvent Evaluate Extraction Solvent (Is it optimal for the fat content?) check_homogenization->check_solvent If homogenization is adequate solution_homogenization Improve homogenization technique. Add water to dry samples. check_homogenization->solution_homogenization If inadequate check_cleanup Assess Cleanup Step (Sorbent choice & amount) check_solvent->check_cleanup If solvent is appropriate solution_solvent Consider solvent mixtures or non-polar solvents for high-fat samples. check_solvent->solution_solvent If inappropriate check_matrix_effects Investigate Matrix Effects (Use matrix-matched standards?) check_cleanup->check_matrix_effects If cleanup is optimized solution_cleanup Optimize sorbent type (e.g., C18, Z-Sep) and amount. Test different combinations. check_cleanup->solution_cleanup If not optimized solution_matrix_effects Prepare matrix-matched calibrants. Dilute final extract. check_matrix_effects->solution_matrix_effects extraction_workflow start Sample Homogenization (Pre-wet if necessary) extraction Extraction with Acetonitrile & QuEChERS Salts start->extraction centrifugation1 Centrifugation to Separate Layers extraction->centrifugation1 supernatant_transfer Transfer Acetonitrile Supernatant centrifugation1->supernatant_transfer cleanup Dispersive SPE Cleanup (with C18/Z-Sep/EMR-Lipid) supernatant_transfer->cleanup centrifugation2 Centrifugation to Pellet Sorbents cleanup->centrifugation2 final_extract Final Extract for GC/LC-MS Analysis centrifugation2->final_extract

References

Addressing peak tailing and asymmetry in Epoxiconazole chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epoxiconazole chromatography. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peak tailing and asymmetry during the chromatographic analysis of this compound.

Troubleshooting Guide: Peak Tailing and Asymmetry

Peak tailing and asymmetry for this compound in chromatography can compromise the accuracy and precision of your results. This guide provides a systematic approach to identifying and resolving these issues.

Is the peak tailing observed for this compound only, or for all peaks in the chromatogram?

  • Only the this compound peak is tailing: This suggests a chemical interaction between this compound and the stationary phase.

  • All peaks are tailing: This typically indicates a problem with the HPLC system or the column's physical integrity.

Troubleshooting this compound-Specific Peak Tailing

The primary cause of peak tailing for nitrogen-containing compounds like this compound, a triazole fungicide, is the interaction between the basic nitrogen atoms in the triazole ring and acidic silanol (B1196071) groups on the surface of silica-based stationary phases (e.g., C18 columns).

Problem: Secondary Interactions with Silanol Groups

This compound possesses a triazole functional group, which can interact with residual silanol groups on the silica (B1680970) packing material of the column. This secondary interaction mechanism leads to a portion of the analyte being retained longer, resulting in a tailed peak.

Solutions:

  • Mobile Phase pH Adjustment: With a predicted pKa of approximately 2.75, the ionization of this compound is influenced by the mobile phase pH.[1]

    • Lowering the pH: Operating the mobile phase at a pH of around 3 or slightly below can protonate the silanol groups on the stationary phase, reducing their interaction with the basic nitrogens of this compound. The use of acidic modifiers like 0.1% formic acid or phosphoric acid in the mobile phase is a common strategy.

    • Increasing the pH: While less common for silica-based columns due to stability issues at high pH, for columns that can tolerate it, raising the pH can deprotonate the analyte, potentially reducing interactions. However, this is generally not the preferred approach for this compound.

  • Use of End-Capped Columns: Employing a column that has been "end-capped" is highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small, inert compound, effectively shielding them from interacting with the analyte.

  • Competitive Mobile Phase Additives: Introducing a small concentration of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to saturate the active silanol sites, thereby minimizing their interaction with this compound.

Problem: Inappropriate Mobile Phase Composition

The choice and ratio of organic solvent to the aqueous phase can significantly impact peak shape.

Solutions:

  • Optimize Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. A mobile phase that is too weak may result in broader peaks.

  • Solvent Type: Acetonitrile and methanol (B129727) are the most common organic modifiers. Their different selectivities can influence peak shape. If tailing is observed with one, trying the other may yield better results.

Troubleshooting System-Wide Peak Tailing

If all peaks in your chromatogram are exhibiting tailing, the issue is likely mechanical or related to the overall system setup.

Problem: Column Degradation or Contamination

Over time, HPLC columns can degrade, leading to poor peak shapes.

Solutions:

  • Column Washing: Flush the column with a series of strong solvents to remove any contaminants that may have accumulated on the column frit or packing material.

  • Column Replacement: If washing does not resolve the issue, the column may have reached the end of its lifespan and should be replaced. The formation of a void at the column inlet is a common cause of peak distortion.

  • Use of a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending the life of the analytical column.

Problem: Extra-Column Volume

Excessive volume in the tubing and connections between the injector, column, and detector can lead to band broadening and peak tailing.

Solutions:

  • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter to connect the components of your HPLC system.

  • Proper Fittings: Ensure all fittings are correctly installed and tightened to avoid dead volume.

Problem: Sample Overload

Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.

Solutions:

  • Reduce Injection Volume: Decrease the volume of the sample being injected.

  • Dilute the Sample: Lower the concentration of the analyte in the sample solution.

Frequently Asked Questions (FAQs)

Q1: What is a good asymmetry factor for the this compound peak?

A1: Generally, an asymmetry factor (As) or tailing factor (Tf) between 0.9 and 1.2 is considered excellent. For many applications, a value up to 1.5 may be acceptable. Regulatory guidelines often specify a range, for example, 0.8 to 1.8.

Q2: Can the sample solvent affect the peak shape of this compound?

A2: Yes, the solvent used to dissolve the sample can have a significant impact. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion, including tailing or fronting. It is always best to dissolve the sample in the mobile phase or a solvent that is weaker than the mobile phase.

Q3: Why is my this compound peak splitting?

A3: Peak splitting can be caused by several factors, including a partially blocked frit, a void at the head of the column, or co-elution with an interfering compound. It can also occur if the sample solvent is significantly different from the mobile phase.

Q4: How does temperature affect the chromatography of this compound?

A4: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and retention time. Maintaining a consistent and controlled column temperature is important for reproducible results. In some cases, increasing the column temperature can improve peak shape by reducing mobile phase viscosity and increasing the efficiency of the separation.

Experimental Protocols

Below are examples of HPLC methods that have been used for the analysis of this compound. These can serve as a starting point for method development and troubleshooting.

Method 1: Reversed-Phase HPLC for this compound and Azoxystrobin

  • Column: Qualisil BDS C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: Methanol: Water (10:30:60, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

  • Injection Volume: 20 µL

  • Reference: This method was developed for the simultaneous analysis of Azoxystrobin and this compound and was reported to be simple, rapid, precise, and accurate.[2]

Method 2: Reversed-Phase HPLC for this compound in Combination with Pyraclostrobin

  • Column: Phenomenex RP-18 (250 x 4.6 mm)

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm

  • Reference: This method was validated for the quantification of Pyraclostrobin and this compound residues in groundnut plants.

Quantitative Data Summary

ParameterMethod 1Method 2
Column Type Qualisil BDS C18Phenomenex RP-18
Mobile Phase ACN:MeOH:H2O (10:30:60)ACN:0.1% Formic Acid (70:30)
Reported Performance Good separation and quantificationValidated for residue analysis

Note: Specific peak asymmetry values were not provided in the source documents, but the methods were reported to have good performance.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing issues in this compound chromatography.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks epoxi_only This compound Peak Only Tailing? all_peaks->epoxi_only No system_issue System-Wide Issue all_peaks->system_issue Yes chemical_issue Chemical Interaction Issue epoxi_only->chemical_issue Yes check_column Check Column - Voids? - Contamination? system_issue->check_column check_connections Check Connections - Dead Volume? - Leaks? check_column->check_connections check_overload Check Sample Load - Reduce Volume - Dilute Sample check_connections->check_overload resolve_system System Issue Resolved check_overload->resolve_system check_ph Adjust Mobile Phase pH (Target ~3.0) chemical_issue->check_ph check_column_type Use End-Capped Column check_ph->check_column_type check_additive Consider Mobile Phase Additive (e.g., TEA) check_column_type->check_additive optimize_mp Optimize Mobile Phase Composition check_additive->optimize_mp resolve_chemical Chemical Issue Resolved optimize_mp->resolve_chemical

Caption: Troubleshooting workflow for peak tailing.

Logical Relationship of Causes and Solutions

This diagram illustrates the relationship between the potential causes of peak tailing for this compound and the corresponding solutions.

CausesAndSolutions cause_silanol Secondary Silanol Interactions solution_ph Adjust pH (e.g., 0.1% Formic Acid) cause_silanol->solution_ph solution_endcap Use End-Capped Column cause_silanol->solution_endcap solution_additive Use Competing Base (TEA) cause_silanol->solution_additive cause_ph Inappropriate Mobile Phase pH cause_ph->solution_ph cause_column Column Degradation/ Contamination solution_wash Wash/Replace Column cause_column->solution_wash solution_guard Use Guard Column cause_column->solution_guard cause_overload Sample Overload solution_injection Reduce Injection Volume/Concentration cause_overload->solution_injection cause_extracolumn Extra-Column Volume solution_tubing Minimize Tubing Length/ID cause_extracolumn->solution_tubing

Caption: Causes and solutions for peak tailing.

References

Minimizing degradation of Epoxiconazole during sample storage and preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Epoxiconazole during sample storage and preparation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound samples to minimize degradation?

A1: To ensure the stability of this compound in samples, storage at or below -20°C is recommended. Studies have shown that under these conditions, degradation is minimal. For instance, one study on groundnut leaves spiked with this compound and stored at -20°C for 30 days showed less than 2% dissipation[1]. Storing samples in the dark is also crucial to prevent photodegradation.

Q2: How does pH affect the stability of this compound in aqueous samples or solutions?

A2: this compound is relatively stable in a pH range of 5 to 9 at 25°C. However, its degradation can be influenced by pH, especially in soil matrices where degradation tends to be faster in alkaline conditions[2][3][4]. Therefore, for aqueous samples, it is advisable to buffer them within a neutral to slightly acidic pH range if prolonged storage before extraction is necessary.

Q3: Can exposure to light cause degradation of this compound during storage or sample handling?

A3: Yes, exposure to light, particularly UV radiation, can lead to the degradation of this compound. While specific quantitative data on photodegradation rates are limited in the provided search results, it is a known degradation pathway for many pesticides. Therefore, it is best practice to store samples and standard solutions in amber vials or in the dark to protect them from light.

Q4: What are the main degradation products of this compound that I should be aware of?

A4: The degradation of this compound can lead to the formation of several transformation products. The primary degradation pathways include oxidation and breakage of the molecule. Common degradation products identified are hydroxylated and methoxylated derivatives of this compound. One specific degradation pathway involves the replacement of the chlorine atom with a hydroxyl group, followed by further hydroxylation of the phenyl ring[5]. Another identified degradation product results from the loss of the phenyl ring[5].

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound that may be related to its degradation.

Issue Potential Cause(s) Recommended Solution(s)
Low recovery of this compound in fortified samples Degradation during sample preparation: • High temperatures during solvent evaporation. • Use of harsh solvents or reagents. • Inappropriate cleanup sorbent in QuEChERS or SPE.Optimize sample preparation: • Use a nitrogen evaporator with a water bath at a controlled temperature (e.g., 50±1°C) for solvent evaporation[6]. • Use mild extraction solvents like acetonitrile (B52724). • For QuEChERS, if using Graphitized Carbon Black (GCB) for cleanup, be aware it can adsorb planar analytes; consider using C18 or PSA sorbents depending on the matrix[7].
Incomplete extraction: • Inefficient homogenization. • Insufficient solvent volume or extraction time.Improve extraction efficiency: • Ensure thorough homogenization of the sample matrix. • Follow validated methods for solvent volume and extraction time, such as those using acetonitrile with mechanical shaking or ultrasonication[6].
Inconsistent results between replicate samples Variable degradation due to inconsistent handling: • Different exposure times to light or ambient temperature. • Non-uniform sample processing times.Standardize sample handling procedures: • Process all samples and standards under the same light and temperature conditions. • Minimize the time between sample preparation steps.
Presence of unexpected peaks in chromatograms Formation of degradation products: • Sub-optimal storage or preparation conditions leading to the breakdown of this compound.Confirm identity of unexpected peaks: • Use mass spectrometry (MS) to identify the mass-to-charge ratio of the unknown peaks and compare them to known degradation products of this compound[5]. • Review and optimize storage and preparation protocols to minimize degradation.

Experimental Protocols

Protocol 1: Storage Stability Assessment of this compound in a Matrix

This protocol is based on a study that evaluated the stability of this compound in groundnut leaves[1].

  • Sample Fortification: Homogenize a blank sample matrix (e.g., groundnut leaves). Spike a known amount of the matrix with an this compound standard solution to achieve a desired concentration (e.g., 0.1 mg/kg).

  • Initial Analysis (Time 0): Immediately after spiking, extract a subset of the fortified sample and analyze it to determine the initial concentration of this compound.

  • Storage: Store the remaining fortified sample in a sealed container at -20°C ± 1°C in the dark.

  • Final Analysis: After a defined storage period (e.g., 30 days), extract and analyze another subset of the stored sample.

  • Calculate Stability: Compare the concentration of this compound at the end of the storage period to the initial concentration to determine the percentage of degradation.

Protocol 2: QuEChERS-based Extraction of this compound from a Vegetable Matrix

This is a general protocol for the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, which is widely used for pesticide residue analysis[8][9].

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.

  • Hydration (for dry samples): If the sample has low moisture content (<80%), add an appropriate amount of water to rehydrate it.

  • Extraction: Add 10-15 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and buffering salts). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 3000-4000 rpm) for 5-10 minutes to separate the layers.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, or a combination) and magnesium sulfate. Vortex for 30 seconds to 1 minute.

  • Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent.

  • Analysis: The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis cluster_troubleshooting Troubleshooting Storage_Conditions Optimal Storage -20°C, Dark Degradation_Factors_Storage Degradation Factors (Temperature, Light, pH) Low_Recovery Low Recovery Degradation_Factors_Storage->Low_Recovery Inconsistent_Results Inconsistent Results Degradation_Factors_Storage->Inconsistent_Results Extraction Extraction (e.g., Acetonitrile) Cleanup Cleanup (e.g., d-SPE) Extraction->Cleanup Concentration Concentration (Nitrogen Evaporation) Cleanup->Concentration Degradation_Factors_Prep Degradation Factors (Solvent, Sorbent, Heat) Analysis LC-MS/MS or GC-MS Concentration->Analysis Degradation_Factors_Prep->Low_Recovery Degradation_Factors_Prep->Inconsistent_Results

Caption: Troubleshooting workflow for this compound analysis.

cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound (C17H13ClFN3O) Oxidation Oxidation This compound->Oxidation Breakage Molecular Breakage This compound->Breakage Hydroxylated Hydroxylated this compound Oxidation->Hydroxylated Methoxylated Methoxylated this compound Oxidation->Methoxylated Fragment Phenyl Ring Loss Fragment Breakage->Fragment

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Troubleshooting Poor Epoxiconazole Recovery in QuEChERS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Epoxiconazole using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common problems leading to poor analyte recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound recovery in the QuEChERS method?

A1: Poor recovery of this compound can stem from several factors, including:

  • Inappropriate d-SPE Cleanup Sorbent: The choice of dispersive solid-phase extraction (d-SPE) sorbent is critical. Sorbents like Graphitized Carbon Black (GCB) can adsorb planar molecules, potentially reducing the recovery of triazole fungicides like this compound.

  • Matrix Effects: Complex matrices can introduce interfering compounds that co-extract with this compound. These interferences can lead to ion suppression or enhancement in the analytical instrument (e.g., LC-MS/MS), which is often perceived as poor recovery.[1]

  • Suboptimal Extraction Conditions: Factors such as inadequate sample hydration (especially in dry matrices), incorrect pH of the extraction solvent, or insufficient homogenization can lead to inefficient extraction of this compound from the sample matrix.[2]

  • Analyte Degradation: Although this compound is generally stable, extreme pH conditions or interactions with matrix components could potentially lead to its degradation during sample preparation.

Q2: How does the choice of d-SPE sorbent affect this compound recovery?

A2: The d-SPE cleanup step is crucial for removing matrix interferences, but an incorrect choice of sorbent can also remove the target analyte.

  • Primary Secondary Amine (PSA): PSA is effective at removing organic acids, sugars, and some fatty acids. However, it can have strong interactions with polar analytes, potentially leading to their loss.

  • C18: This nonpolar sorbent is used to remove fats and other nonpolar interferences. It is often a good choice for the analysis of moderately nonpolar pesticides like this compound.

  • Graphitized Carbon Black (GCB): GCB is very effective at removing pigments and sterols. However, it is known to adsorb planar molecules, and its use can lead to significantly reduced recovery for certain pesticides.[3] It should be used with caution when analyzing triazole fungicides.

Q3: Can the pH of the sample and extraction solvent impact the recovery of this compound?

A3: Yes, the pH can play a role. This compound has a predicted pKa of 2.75, indicating it is a weak base.[4] While it is reported to be stable in water at a pH range of 5-9, the pH during extraction can influence its partitioning behavior and interaction with co-extracted matrix components. Using buffered QuEChERS methods (e.g., with acetate (B1210297) or citrate (B86180) buffers) helps to ensure consistent extraction conditions and can improve the stability of pH-sensitive compounds.[2] For triazole fungicides, maintaining a neutral pH during extraction is generally a good practice.

Q4: I am working with a "difficult" matrix (e.g., high fat, high pigment, or dry). What special considerations should I take for this compound analysis?

A4: Difficult matrices require modifications to the standard QuEChERS protocol.

  • Dry Matrices (e.g., cereals, dried herbs): It is essential to hydrate (B1144303) the sample before adding the extraction solvent. Typically, water is added to the sample, which is then allowed to sit for a period before proceeding with the acetonitrile (B52724) extraction.[2][5]

  • High-Fat Matrices (e.g., nuts, oilseeds): A d-SPE cleanup step with C18 is often necessary to remove lipids. In some cases, an additional freezing step (lipid freezing-out) before d-SPE can help to precipitate a significant portion of the fat.

  • High-Pigment Matrices (e.g., spinach, kale): While GCB is effective for pigment removal, it poses a risk to this compound recovery. Alternative sorbents or a reduced amount of GCB in combination with other sorbents should be tested. It may be a trade-off between a cleaner extract and higher analyte recovery.

Troubleshooting Guides

Issue 1: Low Recovery of this compound

This is the most common issue and can be caused by several factors throughout the QuEChERS workflow. The following logical diagram and table provide a step-by-step approach to troubleshooting.

low_recovery_troubleshooting Troubleshooting Low this compound Recovery start Start: Low this compound Recovery Observed check_dSPE Review d-SPE Cleanup Step start->check_dSPE is_gcb_used Is GCB in the d-SPE mix? check_dSPE->is_gcb_used remove_gcb Remove or Reduce GCB Test recovery with PSA and/or C18 is_gcb_used->remove_gcb Yes check_matrix Evaluate Matrix Type is_gcb_used->check_matrix No end Recovery Improved remove_gcb->end is_dry_matrix Is the matrix dry? check_matrix->is_dry_matrix hydrate_sample Add water to the sample before extraction is_dry_matrix->hydrate_sample Yes check_extraction Review Extraction Protocol is_dry_matrix->check_extraction No hydrate_sample->end is_buffered Is a buffered QuEChERS method being used? check_extraction->is_buffered use_buffer Use a buffered QuEChERS kit (e.g., acetate or citrate) is_buffered->use_buffer No check_instrument Investigate Analytical Finish (e.g., LC-MS/MS) is_buffered->check_instrument Yes use_buffer->end matrix_effects Prepare Matrix-Matched Standards to assess signal suppression check_instrument->matrix_effects matrix_effects->end

Caption: A logical workflow for troubleshooting poor recovery of this compound.

Potential Cause Recommended Action Detailed Explanation
Inappropriate d-SPE Sorbent Avoid or reduce GCB. Test cleanup with PSA, C18, or a combination.GCB can irreversibly adsorb planar molecules. Triazole fungicides may have interactions leading to low recovery. A combination of 150 mg PSA and 45 mg of a specialized carbon (ENVI-Carb) has been shown to be effective for complex matrices while minimizing analyte loss.[6]
Suboptimal Extraction Ensure proper hydration for dry matrices. Use a buffered QuEChERS method.For dry samples like cereals, add water and allow to hydrate before adding acetonitrile.[2][5] Using a buffered system (e.g., AOAC or EN methods) ensures a consistent pH, which can be critical for reproducible extraction.
Matrix Effects Prepare and analyze matrix-matched standards. Co-extracted matrix components can suppress the signal in LC-MS/MS, leading to apparent low recovery. Comparing the response of this compound in a pure solvent standard to its response in a matrix-matched standard will quantify this effect.[1]
High Fat Content in Sample Use C18 in the d-SPE step. Consider a lipid freezing-out step.C18 is effective at removing nonpolar interferences like fats. For very high-fat samples, storing the acetonitrile extract at a low temperature (e.g., -20°C) for a period can precipitate lipids, which can then be removed by centrifugation before the d-SPE cleanup.
Issue 2: Poor Reproducibility (High %RSD)

Poor reproducibility is often a result of inconsistent sample preparation.

Potential Cause Recommended Action Detailed Explanation
Inconsistent Homogenization Ensure the sample is thoroughly homogenized before taking a subsample. Inconsistent distribution of this compound in the bulk sample will lead to variable results. Cryo-milling can be effective for tough or high-water-content samples.
Variable Extraction Time/Vigor Use a mechanical shaker for a fixed time. Manual shaking is difficult to reproduce. A mechanical shaker ensures that all samples are treated with the same energy for the same amount of time, improving consistency.
Inconsistent d-SPE Cleanup Ensure d-SPE sorbents are well-dispersed and vortexing is consistent. After adding the acetonitrile extract to the d-SPE tube, vortex immediately and thoroughly to ensure proper interaction between the extract and the sorbents.

Experimental Protocols

Below is a generalized QuEChERS protocol that has been shown to be effective for the analysis of triazole fungicides, including this compound, in various matrices.

Sample Extraction and Cleanup Protocol (Modified from EN 15662)

This protocol is a starting point and may require optimization for your specific matrix.

  • Sample Homogenization:

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • For dry samples, add 10 mL of water and let it stand for 30 minutes.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add internal standards if being used.

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate dihydrate, 0.5 g Na₂HCitrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rcf for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube.

    • The d-SPE tube should contain 150 mg MgSO₄ and 25 mg PSA. For fatty matrices, also include 25-50 mg of C18. Avoid GCB unless absolutely necessary for pigment removal, and if so, use a minimal amount.

    • Cap the tube and vortex for 30 seconds.

    • Centrifuge at ≥ 4000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and transfer it to an autosampler vial.

    • It may be necessary to add a small amount of a weak acid (e.g., formic acid) to improve the stability of base-sensitive pesticides if the analysis is not performed immediately.

    • The extract is now ready for analysis, typically by LC-MS/MS.

quechers_workflow General QuEChERS Workflow for this compound Analysis cluster_extraction Extraction Step cluster_cleanup d-SPE Cleanup Step homogenize 1. Homogenize Sample (10 g) add_solvent 2. Add 10 mL Acetonitrile homogenize->add_solvent shake1 3. Shake (1 min) add_solvent->shake1 add_salts 4. Add QuEChERS Salts shake1->add_salts shake2 5. Shake (1 min) add_salts->shake2 centrifuge1 6. Centrifuge (5 min) shake2->centrifuge1 transfer_extract 7. Transfer 1 mL of Acetonitrile Extract centrifuge1->transfer_extract add_dspe 8. Add to d-SPE Tube (MgSO4, PSA, +/- C18) transfer_extract->add_dspe vortex 9. Vortex (30 sec) add_dspe->vortex centrifuge2 10. Centrifuge (5 min) vortex->centrifuge2 analysis 11. Transfer to Vial for LC-MS/MS Analysis centrifuge2->analysis

Caption: A visual representation of the QuEChERS sample preparation workflow.

Quantitative Data Summary

While specific data on poor recovery is often not published, the following table summarizes expected outcomes based on literature for different d-SPE sorbents and provides a general guide.

d-SPE Sorbent Combination Target Interferences Potential Impact on this compound Recovery Recommendation
PSA + MgSO₄ Organic acids, sugars, polar pigmentsGood recovery expected. May have some loss if the matrix has very strong polar interferences that require high amounts of PSA.Recommended for most matrices.
PSA + C18 + MgSO₄ Organic acids, sugars, fats, nonpolar interferencesGood recovery expected. This is a robust combination for many food matrices.Recommended for matrices with moderate fat content.
PSA + GCB + MgSO₄ Sugars, acids, pigments (chlorophyll), sterolsHigh risk of low recovery. GCB is known to adsorb planar molecules, and triazoles can be affected.[3]Use with caution. Only for highly pigmented matrices where other cleanup methods fail. Test recovery with and without GCB.
No d-SPE Cleanup NoneHighest potential recovery, but also highest matrix effects. Consider for "clean" matrices. This approach may be viable if matrix effects are minimal or can be corrected for with matrix-matched standards.[3]

By systematically addressing these potential issues, you can optimize your QuEChERS method to achieve accurate and reproducible results for the analysis of this compound.

References

Technical Support Center: Method Refinement for Distinguishing Epoxiconazole Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Epoxiconazole enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the successful enantioselective analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical techniques are most suitable for separating this compound enantiomers?

A1: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the chiral separation of this compound enantiomers.[1][2] Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) are also viable but less frequently reported methods.

Q2: What are the recommended chiral stationary phases (CSPs) for HPLC separation of this compound enantiomers?

A2: Polysaccharide-based CSPs are highly effective. Specific examples that have demonstrated successful separation include:

  • Microcrystalline Cellulose Triacetate (MCTA) : This has been shown to provide baseline resolution of this compound enantiomers.[1][3]

  • Amylose-based CSPs (e.g., Lux i-Amylose-3) : These have also been successfully used for the enantiomeric resolution of this compound.[4]

  • Cellulose-based CSPs (e.g., Chiralcel OD-RH) : These have been used in reversed-phase mode for the separation of various triazole fungicides, including this compound.[1]

Q3: What are the typical detection methods for this compound enantiomers?

A3: Ultraviolet (UV) detection at approximately 230 nm is a common and effective method for the quantification of this compound enantiomers.[1][3] For higher sensitivity and selectivity, especially in complex matrices like soil or biological samples, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is employed.[2]

Troubleshooting Guides

HPLC Method Troubleshooting

Q4: I am observing poor or no resolution between the this compound enantiomers. What should I do?

A4: Poor resolution is a common issue in chiral chromatography. Here is a systematic approach to troubleshoot this problem:

  • Verify CSP Selection : Ensure you are using an appropriate chiral stationary phase. Polysaccharide-based columns are generally recommended for triazole fungicides like this compound.[1][5]

  • Optimize Mobile Phase Composition :

    • Normal-Phase : If using a normal-phase method (e.g., hexane/alcohol), systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Small changes can significantly impact selectivity.

    • Reversed-Phase : If using a reversed-phase method (e.g., acetonitrile/water), adjust the ratio of the organic modifier. The addition of a buffer, such as ammonium (B1175870) acetate, can also influence the separation.[1][4]

  • Adjust Flow Rate : Lowering the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the chiral stationary phase.

  • Control Temperature : Temperature can have a significant effect on chiral separations.[3] Experiment with temperatures both above and below ambient to find the optimal condition for your specific column and mobile phase combination.

Q5: My peaks for the this compound enantiomers are broad and/or tailing. How can I improve the peak shape?

A5: Poor peak shape can be caused by several factors. Consider the following troubleshooting steps:

  • Check for Column Overload : Injecting too high a concentration of your sample can lead to peak broadening and tailing. Try diluting your sample and re-injecting.

  • Mobile Phase Additives : For basic compounds, adding a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape. Conversely, for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) may be beneficial.

  • Sample Solvent Mismatch : Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase.

  • Column Contamination or Degradation : If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent as recommended by the manufacturer. If this does not resolve the issue, the column may need to be replaced.

Q6: I am seeing peak splitting for one or both of the this compound enantiomers. What is the cause and how can I fix it?

A6: Peak splitting can be a complex issue. Here are some potential causes and solutions:

  • Co-eluting Impurity : It is possible that an impurity is co-eluting with one of the enantiomers. If possible, analyze a different batch of the this compound standard or use a mass spectrometer to check for the presence of other components.

  • Column Void or Channeling : A void at the head of the column or channeling in the packed bed can cause the sample to travel through the column at different rates, leading to split peaks. Reversing and flushing the column (if permissible by the manufacturer) may sometimes resolve this. Otherwise, the column may need to be replaced.

  • Injection Solvent Effects : Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including splitting. Ensure the injection solvent is compatible with the mobile phase.

  • On-Column Racemization : While less common, it is possible for some compounds to racemize on the column, especially under certain mobile phase conditions (e.g., presence of acidic or basic additives).

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Enantiomer Separation

This protocol is based on the method described by Hutta et al. for the analysis of this compound in water and soil.[3]

  • Chromatographic System : High-Performance Liquid Chromatograph with UV detector.

  • Chiral Column : Microcrystalline Cellulose Triacetate (MCTA) (150 x 3 mm, 15-25 µm).[3]

  • Mobile Phase : The composition of the mobile phase, particularly the concentration of organic modifiers like methanol (B129727) or ethanol, should be optimized.[3] A typical starting point could be a mixture of an alcohol and a non-polar solvent for normal-phase or an alcohol/water mixture for reversed-phase.

  • Flow Rate : The flow rate should be optimized to achieve baseline separation.[3] A starting point of 1.0 mL/min can be used and adjusted as needed.

  • Temperature : Column temperature should be controlled and optimized.[3]

  • Detection : UV at 230 nm.[3]

  • Injection Volume : 20 µL for direct injection.[3]

  • Sample Preparation :

    • Water Samples : Can be injected directly.[3] For trace analysis, a pre-concentration step using an achiral C18 column in a column-switching setup can be employed.[3]

    • Soil Samples : Extraction with methanol followed by analysis of the extract.[3]

Protocol 2: SFC Method for Triazole Fungicide Enantiomer Separation

While a specific SFC method for this compound was not detailed in the search results, this general protocol for triazole fungicides can be adapted.

  • Chromatographic System : Supercritical Fluid Chromatograph with a suitable detector (e.g., UV or MS).

  • Chiral Column : Polysaccharide-based columns such as Chiralpak AD-H or Lux Cellulose-2 have shown success for other azole fungicides.

  • Mobile Phase : Supercritical CO₂ with an alcohol co-solvent (e.g., methanol, ethanol, or isopropanol). The percentage of the co-solvent is a critical parameter for optimization.

  • Back Pressure : Typically maintained around 150 bar.

  • Temperature : Column temperature can be optimized, often starting around 35-40 °C.

  • Flow Rate : A typical starting flow rate is 2-3 mL/min.

  • Additives : For basic compounds, a small amount of a basic additive (e.g., diethylamine) can be added to the co-solvent to improve peak shape.

Data Presentation

Table 1: Summary of HPLC Methods for this compound Enantiomer Separation

ParameterMethod 1 (Hutta et al.)[3]Method 2 (Phenomenex)[4]
Chiral Stationary Phase Microcrystalline Cellulose Triacetate (MCTA)Lux i-Amylose-3
Column Dimensions 150 x 3 mm, 15-25 µm250 x 4.6 mm, 5 µm
Mobile Phase Optimized alcohol concentrationWater with 5 mM Ammonium Acetate + 0.05% Formic Acid/Acetonitrile (35:65)
Flow Rate Optimized1.0 mL/min
Detection UV at 230 nmUV at 254 nm
Sample Matrix Water, SoilStandard Solution
Limit of Detection (LOD) 0.050 mg/L (water, with column switching)Not specified
Limit of Quantitation (LOQ) 0.2 mg/kg (soil)Not specified

Mandatory Visualization

Troubleshooting_Workflow start Poor or No Resolution of this compound Enantiomers csp_check Is the Chiral Stationary Phase (CSP) appropriate? (e.g., MCTA, Amylose-based) start->csp_check csp_ok Yes csp_check->csp_ok  Yes csp_no No csp_check->csp_no  No mp_optimize Optimize Mobile Phase Composition (e.g., % alcohol, buffer) flow_rate Adjust Flow Rate (e.g., decrease for better resolution) mp_optimize->flow_rate temperature Optimize Column Temperature flow_rate->temperature resolution_improved Resolution Improved? temperature->resolution_improved csp_ok->mp_optimize screen_csp Screen different CSPs csp_no->screen_csp screen_csp->csp_check resolution_ok Method Optimized resolution_improved->resolution_ok  Yes re_evaluate Re-evaluate Method Parameters resolution_improved->re_evaluate  No re_evaluate->mp_optimize

Caption: A logical workflow for troubleshooting poor or no resolution of this compound enantiomers in HPLC.

Peak_Shape_Troubleshooting start Poor Peak Shape (Broadening/Tailing) for this compound Enantiomers overload_check Check for Column Overload start->overload_check dilute_sample Dilute Sample and Re-inject overload_check->dilute_sample peak_shape_improved Peak Shape Improved? dilute_sample->peak_shape_improved solvent_mismatch Check for Sample Solvent Mismatch change_solvent Dissolve Sample in Mobile Phase or Weaker Solvent solvent_mismatch->change_solvent change_solvent->peak_shape_improved additives Consider Mobile Phase Additives additives->peak_shape_improved column_health Check Column Health flush_column Flush Column with Strong Solvent column_health->flush_column flush_column->peak_shape_improved replace_column Replace Column issue_resolved Issue Resolved replace_column->issue_resolved peak_shape_improved->solvent_mismatch  No peak_shape_improved->additives  No peak_shape_improved->column_health  No peak_shape_improved->replace_column  No peak_shape_improved->issue_resolved  Yes

Caption: A troubleshooting workflow for addressing poor peak shape in the chiral separation of this compound.

References

Enhancing the selectivity of analytical methods for Epoxiconazole metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the selectivity of analytical methods for Epoxiconazole and its metabolites. It includes detailed troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound found in environmental and biological samples?

A1: this compound metabolism is complex and matrix-dependent. In soil and earthworms, primary transformation products (TPs) include one methoxylated and four hydroxylated chiral metabolites.[1] For regulatory purposes, common plant and soil metabolites of the broader triazole fungicide class are also considered, which include 1,2,4-triazole (B32235) (TRZ), triazole alanine (B10760859) (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA).[2]

Q2: Which analytical technique is more suitable for analyzing this compound and its metabolites: GC-MS or LC-MS/MS?

A2: Both techniques are viable, but LC-MS/MS is often preferred for its ability to analyze a wider range of metabolites, including more polar and thermally labile compounds, without the need for chemical derivatization.[3] GC-MS is also effective, particularly for the parent compound, but may require derivatization for polar metabolites to improve volatility.[3][4] The choice depends on the specific target analytes and available instrumentation. LC-MS/MS with electrospray ionization (ESI) is particularly powerful for analyzing both strobilurin and conazole fungicides simultaneously.[3]

Q3: What is the most effective sample preparation technique for this compound in complex matrices like fruits and vegetables?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the most widely used and effective technique for preparing fruit and vegetable samples for multi-residue pesticide analysis, including this compound.[5][6] It offers high recoveries (typically 70-120%) and good reproducibility.[7] For specific analyte/matrix combinations, further cleanup using dispersive solid-phase extraction (d-SPE) is often required to enhance selectivity.

Q4: How can I improve the selectivity of my analysis when dealing with complex matrices?

A4: To enhance selectivity, consider the following strategies:

  • Optimized Sample Cleanup: Use appropriate d-SPE sorbents in your QuEChERS protocol. For example, PSA (Primary Secondary Amine) removes organic acids and sugars, C18 removes non-polar interferences like lipids, and GCB (Graphitized Carbon Black) removes pigments like chlorophyll.[7]

  • Advanced Chromatographic Techniques: Two-dimensional liquid chromatography (2D-LC) can significantly improve separation from matrix components.[8]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Q-TOF MS provide increased mass/charge selectivity, which helps to minimize interferences.[9][10]

  • Differential Mobility Separation (DMS): Technologies like SelexION® can separate target analytes from co-eluting interferences based on their ion mobility, significantly improving selectivity for challenging metabolites like TAA and TLA.[2]

Q5: Are analytical standards for this compound metabolites commercially available?

A5: Analytical reference standards for the parent this compound compound are readily available from suppliers like LGC Standards and FUJIFILM Wako Chemicals.[11][12] Standards for common triazole derivative metabolites such as 1,2,4-triazole, triazole alanine, and triazole acetic acid are also available.[2] However, standards for specific hydroxylated or methoxylated transformation products may be less common and might require custom synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound and its metabolites.

Problem 1: Significant Signal Suppression or Enhancement (Matrix Effects)

  • Symptoms: You observe inconsistent peak areas for the same analyte concentration across different sample matrices, or the response in a matrix-spiked sample is significantly lower (suppression) or higher (enhancement) than in a pure solvent standard.[5][9] Matrix-induced signal suppression is more common than enhancement.[10]

  • Root Causes:

    • Ionization Competition: Co-eluting matrix components compete with the target analytes for ionization in the MS source, reducing analyte ion formation.[5]

    • Viscosity and Surface Tension Changes: Matrix components can alter the physical properties of the ESI droplets, affecting solvent evaporation and the efficiency of ion release.[8]

    • Analyte-Matrix Interactions: Interactions in the prepared sample can affect the availability of the analyte for ionization.[9]

  • Solutions:

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This is the most common and effective way to compensate for systematic matrix effects.[10][13]

    • Sample Dilution: Diluting the final extract can reduce the concentration of interfering matrix components. This is only feasible if the method sensitivity is sufficient to detect the analytes at the lower concentration.[14]

    • Improve Sample Cleanup: Use a more rigorous cleanup step. For QuEChERS extracts, experiment with different d-SPE sorbents (e.g., C18 for fatty matrices, GCB for pigmented matrices).[5]

    • Modify Chromatographic Conditions: Optimize the LC gradient to better separate the analytes from the regions of the chromatogram where most matrix components elute (often the early part of the run).[8]

    • Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the ideal way to correct for matrix effects, as it will be affected in the same way as the target analyte.

Problem 2: Low or Inconsistent Analyte Recovery

  • Symptoms: The recovery of spiked analytes in your quality control samples is below the acceptable range (typically 70-120%).

  • Root Causes:

    • Inefficient Extraction: The chosen extraction solvent (typically acetonitrile (B52724) in QuEChERS) may not be optimal for all metabolites, or the extraction time/agitation may be insufficient.

    • Analyte Loss During Cleanup: The analyte may be strongly retained by the d-SPE or SPE sorbent. For example, planar pesticides can be lost when using GCB.

    • pH-Dependent Degradation or Retention: The pH during extraction and cleanup can affect the stability and charge state of the analytes, influencing their recovery.

  • Solutions:

    • Verify Extraction Efficiency: Test different extraction solvents or modify the solvent composition. Ensure vigorous and adequate shaking during the extraction step.

    • Optimize Cleanup Sorbents: Evaluate the amount and type of d-SPE sorbent. If analyte loss is suspected, reduce the amount of sorbent or try an alternative (e.g., use C18 instead of GCB if pigment removal is not critical).

    • Control pH: The use of buffering salts in the QuEChERS method helps to control the pH and improve the recovery of pH-dependent compounds. Ensure the correct buffer is used for your target analytes.

    • Check Solvent Evaporation Step: If an evaporation step is used, ensure the temperature is not too high, as this can cause loss of more volatile analytes. Reconstitute the residue in a solvent that fully dissolves the analytes.

Problem 3: Poor Peak Shape in Gas Chromatography (GC)

  • Symptoms: Peaks for polar metabolites are broad, tailing, or not detected at all.

  • Root Causes:

    • High Polarity: Polar functional groups (e.g., -OH, -COOH) on metabolites can interact strongly with active sites in the GC inlet and column, causing poor chromatography.

    • Thermal Instability: Some metabolites may degrade at the high temperatures used in the GC inlet.

  • Solutions:

    • Derivatization: Convert polar functional groups into less polar, more volatile, and more thermally stable derivatives. Silylation is a common technique where an active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group using reagents like BSTFA.[15][16]

    • Inlet Maintenance: Use a deactivated inlet liner and change it frequently to prevent the buildup of non-volatile matrix components.

    • Column Choice: Use a properly deactivated column suitable for the analysis of the target compounds.

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for this compound.

Table 1: Performance of HPLC-based Methods

MatrixMethodLOQ (mg/kg)Average Recovery (%)RSD (%)Reference
BeansHPLC-DAD0.0196.69 - 100.260.88 - 1.22[14]
ZucchiniHPLC-DAD0.0196.0 - 102.00.98 - 1.52[5][14]
Groundnut PlantHPLC-UV0.03Not ReportedNot Reported[10]

Table 2: Performance of GC-based Methods

MatrixMethodLOQ (mg/kg)Average Recovery (%)RSD (%)Reference
Wheat GrainGC-ECD0.0182 - 933.0 - 9.7
Wheat PlantGC-ECD0.0182 - 933.0 - 9.7
SoilGC-ECD0.0182 - 933.0 - 9.7

Table 3: Performance of LC-MS/MS Methods

MatrixMethodLOD (mg/kg)Average Recovery (%)RSD (%)Reference
SoilLC-MS/MS0.001 - 0.00381.2 - 100.2< 14
EarthwormsLC-MS/MS0.001 - 0.00381.2 - 100.2< 14
Rice (various)LC-MS/MS0.01 (LOQ)89.2 - 104.14.6 - 14.4

Experimental Protocols

Protocol 1: General QuEChERS Method for Plant Matrices

This protocol is a standard approach for the extraction of this compound from fruits and vegetables.[5][6]

  • Sample Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Solvent Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard, add it at this stage.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.

  • Salting Out: Add a mixture of salts, typically 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Buffering salts may also be included.

  • Second Shaking & Centrifugation: Shake vigorously again for 1 minute. Centrifuge the tube at ≥4000 rpm for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower water/sample debris layer.

  • Dispersive SPE Cleanup (d-SPE): Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL d-SPE tube. The d-SPE tube contains anhydrous MgSO₄ (to remove residual water) and sorbents like PSA (e.g., 150 mg) to remove interferences. For highly pigmented samples, GCB may be included.

  • Final Centrifugation: Shake the d-SPE tube for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

  • Analysis: The resulting supernatant is the final extract. It can be analyzed directly by GC-MS or diluted for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides typical conditions for the analysis of this compound and its metabolites.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 5-10% B), ramp up to a high percentage (e.g., 95-100% B) to elute the analytes, hold for a few minutes, and then return to initial conditions to re-equilibrate the column.

    • Injection Volume: 1 - 10 µL.[5]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be optimized for this compound and each target metabolite. For this compound, a common transition is m/z 330 → 121.[3]

    • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows (nebulizer, desolvation) to achieve maximum signal intensity for the target analytes.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection & Homogenization Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extraction 10g sample Cleanup 3. Dispersive SPE Cleanup (MgSO4 + PSA/C18/GCB) Extraction->Cleanup Acetonitrile Supernatant LCMS 4. LC-MS/MS Analysis (C18, ESI+, MRM) Cleanup->LCMS GCMS 4. GC-MS Analysis (Derivatization may be needed) Cleanup->GCMS Processing 5. Data Processing (Integration & Calibration) LCMS->Processing GCMS->Processing Report 6. Final Report Processing->Report

Caption: General analytical workflow for this compound metabolite analysis.

Troubleshooting_Matrix_Effects cluster_solutions Mitigation Strategies start Problem: Inconsistent Results or Low/High Response q1 Is signal suppression or enhancement confirmed? start->q1 sol1 Primary Solution: Use Matrix-Matched Calibration q1->sol1 Yes end Problem Resolved q1->end No (Check other issues: instrument, standards, etc.) sol2 Alternative 1: Dilute Final Extract sol1->sol2 sol3 Alternative 2: Improve Sample Cleanup (e.g., add C18 or GCB) sol2->sol3 sol4 Alternative 3: Optimize LC Separation (Avoid matrix co-elution) sol3->sol4 sol5 Ideal Solution: Use Stable Isotope-Labeled Internal Standard sol4->sol5 sol5->end

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimization of a Bacterial Consortium for Epoxiconazole Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of bacterial consortia for the degradation of the fungicide Epoxiconazole.

Troubleshooting Guides

This section addresses common issues encountered during the experimental process.

Problem IDQuestionPossible CausesSuggested Solutions
DEG-001 Low or no degradation of this compound observed. 1. Suboptimal environmental conditions (pH, temperature).2. Incorrect inoculum size.3. Low bioavailability of this compound.4. Presence of inhibitory compounds.5. Loss of key degrading members in the consortium.1. Optimize pH and temperature. Studies suggest optimal conditions around pH 7 and 30°C[1][2].2. Adjust the inoculum size; a range of 4-6% has been shown to be effective for other pesticides[3].3. Consider the use of surfactants to increase the solubility and bioavailability of this compound[4][5].4. Analyze the culture medium for potential inhibitory metabolites.5. Perform microbial community analysis (e.g., 16S rRNA gene sequencing) to ensure the presence of known degraders like Hydrogenophaga and Methylobacillus[6].
DEG-002 Inconsistent degradation rates between replicate experiments. 1. Inhomogeneous inoculum.2. Variability in experimental setup.3. Contamination of the culture.1. Ensure the bacterial consortium is well-mixed before inoculation.2. Standardize all experimental parameters, including media composition, agitation speed, and incubation conditions.3. Use sterile techniques and regularly check for contamination via microscopy and plating on non-selective media.
ISO-001 Difficulty in isolating the primary this compound-degrading bacteria from the consortium. 1. Key degrading species may be present in low abundance.2. The degradation may be a result of synergistic activity, with no single species capable of efficient degradation alone.3. The required growth factors for the key species are not provided in the isolation medium.1. Employ enrichment culture techniques with this compound as the sole carbon source to increase the population of degrading bacteria[7][8][9].2. Attempt to isolate co-cultures or consortia that demonstrate degradation activity[6].3. Supplement the isolation medium with potential growth factors or use a medium that mimics the original enrichment culture.
ANA-001 Poor recovery of this compound during analytical quantification (HPLC/GC). 1. Inefficient extraction from the sample matrix (soil or water).2. Degradation of the analyte during sample preparation.3. Issues with the analytical column or mobile phase.1. Optimize the extraction solvent and method. Methanol-based extractions are commonly used for soil samples[10][11].2. Minimize sample processing time and keep samples cool to prevent abiotic degradation.3. Verify the performance of your analytical system with a known standard and consult literature for appropriate columns and mobile phases for this compound analysis[10][11][12].

Frequently Asked Questions (FAQs)

1. Which bacterial genera are known to be involved in this compound degradation?

Several bacterial genera have been identified in consortia capable of degrading this compound. These include Labrys, Comamonas, Pseudomonas, Stenotrophomonas, Hydrogenophaga, and Methylobacillus.[6][7][13] It is often a combination of different species working together that leads to efficient degradation.[3][4][6]

2. What are the key environmental factors to consider for optimizing this compound degradation?

The key factors to optimize are pH, temperature, initial this compound concentration, and inoculum size.[1][2][3] For similar pesticide degradation processes, a neutral pH (around 7) and a temperature of approximately 30°C have been found to be optimal.[1][2] The degradation rate can be inhibited by very high concentrations of the pesticide.[3][14]

3. How can I enrich a bacterial consortium for this compound degradation from a soil sample?

An enrichment culture technique is commonly used. This involves inoculating a minimal salt medium (MSM) containing this compound as the sole carbon source with a soil sample that has a history of pesticide exposure.[8][9] The culture is incubated and periodically transferred to fresh medium to select for microorganisms that can utilize this compound.[9]

4. What analytical methods are suitable for quantifying this compound residues?

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for the determination of this compound residues in soil and water samples.[10][12] These are often coupled with detectors such as a UV detector, an electron capture detector (ECD), or mass spectrometry (MS/MS) for sensitive and specific quantification.[10][12][15]

5. Is it possible that the degradation of this compound is a co-metabolic process?

Yes, it is possible that the degradation is co-metabolic, where the bacteria do not use this compound as a primary carbon and energy source but degrade it in the presence of another growth-supporting substrate.[13] Some studies have shown that the presence of an additional carbon source, like methanol (B129727) or sodium acetate, can support the growth of the consortium and facilitate the degradation of the target compound.[7][13]

Quantitative Data Summary

Table 1: Optimal Conditions for Pesticide Degradation by Bacterial Consortia

ParameterOptimal Value/RangePesticideReference
pH 7Chlorpyrifos[1][2]
Temperature 30°CChlorpyrifos[1][2]
Inoculum Size 4-6%Fipronil (B1672679) and Thiobencarb (B1683131)[3]
Initial Concentration 60-100 µg/mLFipronil and Thiobencarb[3]
Initial Concentration < 70.63 mg/LDifenoconazole[14]

Table 2: this compound Degradation Efficiency and Half-life

Bacterial CultureInitial ConcentrationDegradation EfficiencyIncubation TimeHalf-life (days)Reference
Co-culture of Hydrogenophaga electricum 5AE and Methylobacillus sp. 8AENot specified~80% defluorination28 daysNot reported[6]
Enriched Microbial ConsortiaUp to 10 mg/LComplete removalUp to 21 daysSignificantly lower than reported in literature[13]
Soil MicroorganismsNot specifiedNot applicableNot applicable78-184 (in soil)[16][17]
Paddy EnvironmentNot specifiedNot applicableNot applicable2.9-6.4 (in soil), 2.9-6.0 (in water)[15]

Experimental Protocols

Protocol 1: Enrichment of this compound-Degrading Bacterial Consortium
  • Sample Collection: Collect soil samples from an area with a history of fungicide application.

  • Medium Preparation: Prepare a Minimal Salt Medium (MSM). A typical composition includes (g/L): K₂HPO₄ (1.5), KH₂PO₄ (0.5), NaCl (0.5), (NH₄)₂SO₄ (0.5), MgSO₄·7H₂O (0.2), and a trace element solution.

  • Enrichment:

    • Add 10 g of the soil sample to 100 mL of MSM in a 250 mL Erlenmeyer flask.

    • Supplement the medium with this compound at a concentration of 25-50 mg/L as the sole carbon source.

    • Incubate the flask on a rotary shaker at 150 rpm and 30°C for 7 days.[9]

  • Sub-culturing: After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM with this compound. Repeat this sub-culturing step 3-4 times to enrich for the desired microbial population.[9]

  • Isolation: After enrichment, perform serial dilutions of the culture and plate on MSM agar (B569324) plates containing this compound to isolate individual colonies.

Protocol 2: this compound Degradation Assay
  • Inoculum Preparation: Grow the enriched bacterial consortium or isolated strains in a suitable broth medium until the late exponential phase.

  • Experimental Setup:

    • In 250 mL Erlenmeyer flasks, add 100 mL of MSM.

    • Spike the medium with this compound to the desired initial concentration (e.g., 50 mg/L).

    • Inoculate the flasks with the prepared bacterial culture (e.g., 5% v/v).

    • Include a sterile control flask (no inoculum) to account for abiotic degradation.

  • Incubation: Incubate the flasks at optimal conditions (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.[3]

  • Sampling: Withdraw samples at regular time intervals (e.g., 0, 1, 3, 7, 14, 21 days).

  • Analysis:

    • Extract the remaining this compound from the samples using a suitable organic solvent (e.g., ethyl acetate, n-hexane).

    • Analyze the extracts using HPLC or GC to determine the concentration of this compound.

Visualizations

Experimental_Workflow cluster_enrichment Enrichment Phase cluster_isolation Isolation & Identification cluster_optimization Optimization Phase cluster_analysis Analysis Phase Soil_Sample Soil Sample Collection Enrichment_Culture Enrichment in MSM + this compound Soil_Sample->Enrichment_Culture Subculturing Serial Sub-culturing Enrichment_Culture->Subculturing Isolation Isolation on Agar Plates Subculturing->Isolation Identification 16S rRNA Sequencing Isolation->Identification Degradation_Assay Degradation Assays Identification->Degradation_Assay Parameter_Optimization Parameter Optimization (pH, Temp, Conc.) Degradation_Assay->Parameter_Optimization Analytical_Quantification HPLC/GC Analysis Parameter_Optimization->Analytical_Quantification Data_Analysis Data Analysis Analytical_Quantification->Data_Analysis

Caption: Experimental workflow for optimization of a bacterial consortium.

Troubleshooting_Logic Start Low/No Degradation Check_Conditions Check Environmental Conditions (pH, Temp, Inoculum) Start->Check_Conditions Check_Bioavailability Assess Bioavailability Start->Check_Bioavailability Check_Consortium Analyze Consortium Composition Start->Check_Consortium Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Add_Surfactant Add Surfactants Check_Bioavailability->Add_Surfactant Re_enrich Re-enrich or Bioaugment Check_Consortium->Re_enrich Success Degradation Improved Optimize_Conditions->Success Add_Surfactant->Success Re_enrich->Success

Caption: Troubleshooting logic for low this compound degradation.

Metabolic_Pathway This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Step 1 Ring_Cleavage Imidazole Ring Cleavage Hydroxylation->Ring_Cleavage Step 2 Intermediates Metabolic Intermediates Ring_Cleavage->Intermediates Step 3 Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization Final Step

Caption: Putative metabolic pathway for this compound degradation.

References

Strategies to mitigate Epoxiconazole resistance in fungal populations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Epoxiconazole resistance in fungal populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular mechanisms of this compound resistance in fungi?

A1: this compound is a demethylation inhibitor (DMI) fungicide that targets the lanosterol (B1674476) 14α-demethylase enzyme, encoded by the CYP51 gene (also known as ERG11 in yeast).[1][2][3][4] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes.[1][5][6] Resistance to this compound and other azoles primarily arises from two types of mechanisms: target-site and non-target-site resistance.[1][5]

  • Target-Site Resistance: This is the most common mechanism and involves genetic modifications to the CYP51 gene itself.[3][7]

    • Point Mutations: Single nucleotide polymorphisms (SNPs) in the CYP51 gene can lead to amino acid substitutions in the CYP51 enzyme.[5] These changes can reduce the binding affinity of this compound to the enzyme, thereby decreasing its efficacy.[1][3]

    • Gene Overexpression: An increased copy number or upregulation of the CYP51 gene leads to higher production of the CYP51 enzyme.[1][5][7] This overabundance of the target protein requires a higher concentration of the fungicide to achieve an inhibitory effect.[3] Transcription factors like SrbA, Sre1, and AtrR can regulate CYP51 expression.[7]

  • Non-Target-Site Resistance: These mechanisms reduce the concentration of the active fungicide at the target site.[5]

    • Efflux Pumps: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[3][8][9]

    • Metabolic Degradation: Fungi may develop pathways to metabolize or detoxify the fungicide before it can reach its target.[1][3]

A logical workflow for investigating these mechanisms is outlined below.

G cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic Analysis cluster_decision Resistance Classification cluster_results Mechanism Identification pheno_start Fungal Isolate ec50 Determine EC50 Value (Fungicide Sensitivity Assay) pheno_start->ec50 dna_ext DNA/RNA Extraction pheno_start->dna_ext is_resistant Resistant Phenotype? ec50->is_resistant cyp51_seq Sequence CYP51 Gene cyp51_seq->dna_ext target_mutation Target-Site Mutation cyp51_seq->target_mutation cyp51_exp Analyze CYP51 Expression (qRT-PCR) cyp51_exp->dna_ext target_overexp Target Overexpression cyp51_exp->target_overexp efflux_exp Analyze Efflux Pump Gene Expression efflux_exp->dna_ext efflux_overexp Efflux Pump Overexpression efflux_exp->efflux_overexp is_resistant->cyp51_seq Yes is_resistant->cyp51_exp Yes is_resistant->efflux_exp Yes multi_mech Multiple Mechanisms target_mutation->multi_mech target_overexp->multi_mech efflux_overexp->multi_mech

Caption: Workflow for Investigating this compound Resistance. (Within 100 characters)
Q2: How can I experimentally determine if my fungal isolates are resistant to this compound?

A2: The standard method is to conduct a fungicide sensitivity assay to determine the 50% effective concentration (EC50).[8][10] The EC50 value is the concentration of a fungicide that inhibits fungal growth by 50%. Isolates with significantly higher EC50 values compared to a known sensitive (wild-type) strain are considered resistant.[5] The most common laboratory method is the agar (B569324) dilution assay.[8][10]

Experimental Protocol: In Vitro Fungicide Sensitivity Assay (Agar Dilution Method)

Objective: To determine the EC50 value of this compound for fungal isolates.

Materials:

  • Fungal isolates and a known sensitive control strain.

  • Potato Dextrose Agar (PDA) or other suitable growth medium.[11]

  • Technical grade this compound.

  • Solvent for this compound (e.g., DMSO or acetone).

  • Sterile petri dishes, micropipettes, and spreader.

Methodology:

  • Prepare Stock Solution: Dissolve this compound in a suitable solvent to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Fungicide-Amended Media: Autoclave the growth medium (e.g., PDA) and cool it to 50-55°C.[11] Add appropriate volumes of the this compound stock solution to the molten agar to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone to account for any solvent effects.

  • Plate Preparation: Pour the fungicide-amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the actively growing margin of a fungal culture onto the center of each plate. Alternatively, for spore-producing fungi, a spore suspension can be used.[8][10]

  • Incubation: Incubate the plates at the optimal temperature for the fungus until the mycelial growth on the control plate has reached a suitable diameter (e.g., nearly covering the plate).

  • Data Collection: Measure the diameter of the fungal colony on each plate in two perpendicular directions and calculate the average.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of growth inhibition for each concentration:

    • Percent Inhibition = 100 * [(Avg. diameter on control plate - Avg. diameter on treated plate) / Avg. diameter on control plate]

  • Determine EC50: Plot the percent inhibition against the log of the this compound concentration. Use probit analysis or non-linear regression to calculate the EC50 value.[8]

Q3: My EC50 assay results are inconsistent. What are some common troubleshooting issues?

A3: Inconsistent results in sensitivity assays can arise from several factors. Careful standardization of your protocol is key to obtaining reproducible data.

Troubleshooting Guide for EC50 Assays

Issue Potential Cause Recommended Solution
No growth, even on control plates Inoculum is not viable; Incubation conditions are incorrect; Medium is unsuitable.Use fresh, actively growing cultures for inoculation. Verify incubator temperature and humidity. Ensure the growth medium is appropriate for your fungal species.
High variability between replicates Inconsistent inoculum size; Uneven distribution of fungicide in the agar; Inaccurate pipetting.Use a standardized cork borer for mycelial plugs. Ensure the fungicide is thoroughly mixed into the molten agar before pouring plates. Calibrate micropipettes regularly.
Solvent toxicity on control plates The concentration of the solvent (e.g., DMSO) is too high.Ensure the final solvent concentration is consistent across all plates (including the zero-fungicide control) and is below a level that affects fungal growth (typically <1% v/v).
Precipitation of fungicide in media This compound has low aqueous solubility and may precipitate at high concentrations.Check the solubility limits. If necessary, use a co-solvent or a different formulation. Ensure the stock solution is fully dissolved before adding to the agar.
EC50 values are unexpectedly high for sensitive strains The fungicide may have degraded; Incorrect stock solution concentration.Store fungicide stock solutions properly (e.g., protected from light at -20°C). Prepare fresh stock solutions and verify their concentration.
Q4: What are the key mutations in the CYP51 gene I should screen for?

A4: Several amino acid substitutions in the CYP51 protein have been linked to reduced sensitivity to DMI fungicides.[5] While specific mutations can be species-dependent, some are found across different fungal pathogens. Sequencing the CYP51 gene from your resistant isolates and comparing it to sensitive isolates is the definitive method for identifying these mutations.

Table of Common Mutations in CYP51 Associated with DMI Resistance

Fungal SpeciesMutation(s)Effect on ResistanceCitation
Cercospora beticolaY464SAssociated with resistance to propiconazole, prochloraz, and this compound.[5]
Magnaporthe oryzaeY136FConfers resistance to various DMIs.[12]
Penicillium digitatumF495ILinked to Imazalil resistance.[1]
Various Pathogens-Overexpression of the wild-type CYP51 gene can also lead to resistance.[1][3][5]

Experimental Protocol: CYP51 Gene Sequencing

Objective: To identify mutations in the CYP51 gene.

  • DNA Extraction: Extract high-quality genomic DNA from both resistant and sensitive fungal isolates.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the CYP51 gene. You may need multiple overlapping primer sets.

  • PCR Amplification: Amplify the CYP51 gene using a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing.

  • Sequence Analysis: Assemble the sequencing reads to obtain the full CYP51 sequence. Align the sequences from resistant isolates against the sequence from the sensitive control to identify any nucleotide changes and the resulting amino acid substitutions.

Q5: Which signaling pathways are involved in the fungal response to this compound?

A5: Fungal cells activate stress response pathways to cope with the cellular damage caused by fungicides. For azoles like this compound, which disrupt the cell membrane by inhibiting ergosterol synthesis, the Cell Wall Integrity (CWI) pathway is a key response mechanism.[6]

Inhibition of the CYP51 enzyme leads to the accumulation of toxic sterol precursors and compromises the integrity of the plasma membrane.[6] This membrane stress is sensed by cell surface sensors, which in turn activates the CWI signaling cascade. This pathway ultimately leads to the reinforcement of the cell wall to compensate for the weakened membrane, promoting cell survival.[6] Investigating the activation state (e.g., phosphorylation of key kinases) of this pathway can provide insights into the cellular response to this compound.

G cluster_input Stress Induction cluster_pathway CWI Signaling Pathway cluster_output Cellular Response epox This compound erg_block Inhibition of Ergosterol Biosynthesis epox->erg_block mem_stress Membrane Stress erg_block->mem_stress sensors Cell Surface Sensors mem_stress->sensors rho_gtpase Rho GTPase sensors->rho_gtpase pkc1 PKC1 rho_gtpase->pkc1 mapk_cascade MAP Kinase Cascade (e.g., Mpk1/Slt2) pkc1->mapk_cascade transcription Activation of Transcription Factors mapk_cascade->transcription cell_wall_genes Upregulation of Cell Wall Genes transcription->cell_wall_genes cell_wall_repair Cell Wall Reinforcement cell_wall_genes->cell_wall_repair

Caption: The Cell Wall Integrity (CWI) pathway response to azole stress. (Within 100 characters)
Q6: What are effective in-vitro strategies to mitigate or overcome this compound resistance in experiments?

A6: Mitigating resistance in a laboratory setting involves strategies to prevent its development and methods to overcome existing resistance. These strategies often mirror agricultural resistance management principles.[13][14][15]

  • Use of Fungicide Mixtures: Combining this compound with a fungicide that has a different mode of action can be effective.[14] The second fungicide can control isolates that may be resistant to this compound. This is a core principle of fungicide resistance management.[16]

  • Alternating Treatments: Instead of continuous exposure to this compound, alternate treatments with fungicides from different chemical groups.[14] This reduces the constant selection pressure for this compound resistance.

  • Inhibitors of Resistance Mechanisms: If resistance is known to be caused by specific efflux pumps, consider co-administering this compound with known inhibitors of those pumps, if available, to restore sensitivity.

  • Adherence to Recommended Doses: Using sub-lethal doses of a fungicide can select for moderately resistant individuals in a population. Always use the recommended effective concentration in your experiments to ensure susceptible individuals are controlled.

  • Integrated Approach: Combine chemical treatments with non-chemical control methods where applicable, such as altering culture conditions to be less favorable for fungal growth, to reduce the overall reliance on the fungicide.[13]

G cluster_prevent Prevention Strategies cluster_manage Management Strategies start Start: Have resistant isolates in culture? alternate Alternate with different fungicide classes start->alternate No mixture Use mixture with fungicide of different MoA start->mixture Yes limit_app Limit number of This compound applications alternate->limit_app use_dose Use effective dose, avoid sub-lethal exposure limit_app->use_dose inhibitors Combine with efflux pump inhibitors mixture->inhibitors integrated Use integrated approach (e.g., modify culture conditions) inhibitors->integrated

Caption: Decision tree for in-vitro resistance management strategies. (Within 100 characters)

References

Technical Support Center: Stability of Epoxiconazole Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of epoxiconazole in analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound analytical standards?

A1: To ensure the stability of this compound analytical standards, it is recommended to store them under refrigerated and dark conditions. For solutions prepared in acetonitrile (B52724), storage at 2-8°C is advised, which can provide a shelf life of up to 24 months.[1] For solutions in methanol, refrigeration at 0-5°C is recommended.[2] If using dimethyl sulfoxide (B87167) (DMSO) as a solvent, it is best to use the solution within one month when stored at -20°C.[3] All standard solutions should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture.[4]

Q2: What are the main factors that can cause the degradation of this compound in analytical standards?

A2: The primary factors that can lead to the degradation of this compound in analytical solutions are exposure to light (photodegradation), elevated temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis). This compound is chemically stable under standard ambient conditions but has a limited shelf-life, which is exacerbated by these stress factors.[4]

Q3: What are the known degradation products of this compound?

A3: Degradation of this compound can lead to the formation of several byproducts. Common degradation pathways include oxidation and breakage of the molecule. Isomers can be formed through the replacement of the chlorine atom with a hydroxyl group, followed by further hydroxylation of the phenyl ring. Molecular breakage can also occur, resulting in the loss of the phenyl ring.[5]

Q4: My this compound stock solution has been stored at room temperature for a week. Is it still usable?

A4: It is not recommended to use this compound stock solutions that have been stored at room temperature for an extended period. Stability is significantly compromised at ambient temperatures. For optimal results, fresh solutions should be prepared. If you must use the solution, it is crucial to verify its concentration against a freshly prepared standard or a certified reference material before use.

Q5: I am observing peak splitting or tailing in my HPLC analysis of this compound. What could be the cause?

A5: Peak splitting or tailing in HPLC analysis of this compound can be caused by several factors. These include issues with the column, such as contamination or voids, or a mismatch between the sample solvent and the mobile phase. If the issue is observed with basic analytes, it might be due to the interaction with silanol (B1196071) groups on the stationary phase. Refer to the troubleshooting section below for a more detailed guide on resolving these issues.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and analysis of this compound analytical standards.

Issue 1: Rapid Degradation of Working Solutions
  • Symptom: Loss of this compound concentration in working solutions in a short period.

  • Possible Causes:

    • Exposure to Light: Photodegradation can occur, especially if solutions are stored in clear glass vials on the lab bench.

    • Elevated Temperature: Storage at room temperature accelerates degradation.

    • Inappropriate Solvent pH: Although generally stable at neutral pH, highly acidic or basic conditions in the solvent or mobile phase can promote hydrolysis.

  • Solutions:

    • Always store stock and working solutions in amber vials to protect from light.

    • Store all solutions under refrigerated conditions (2-8°C for acetonitrile, 0-5°C for methanol).[1][2]

    • Prepare fresh working solutions daily from a refrigerated stock solution.

    • Ensure the pH of your solvents and mobile phases is near neutral.

Issue 2: Inconsistent Results Between Analyses
  • Symptom: Poor reproducibility of quantitative results for this compound.

  • Possible Causes:

    • Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation, thus increasing the concentration of the analyte.

    • Inconsistent Solution Preparation: Variations in weighing or dilution during standard preparation.

    • Instrumental Variability: Fluctuations in detector response or injector precision.

  • Solutions:

    • Use vials with tight-fitting caps, preferably with septa.

    • Follow a strict and consistent protocol for the preparation of all standard solutions.

    • Perform regular maintenance and calibration of your analytical instrument.

    • Incorporate an internal standard in your analytical method to compensate for minor variations.

Issue 3: Appearance of Unexpected Peaks in the Chromatogram
  • Symptom: Presence of unknown peaks in the chromatogram of an this compound standard.

  • Possible Causes:

    • Degradation: The new peaks are likely degradation products of this compound.

    • Contamination: Contamination from glassware, solvents, or the instrument.

  • Solutions:

    • Review the storage and handling procedures of your standard to minimize degradation.

    • If degradation is suspected, a forced degradation study can help in identifying the potential degradation products.

    • To rule out contamination, run a blank (solvent only) injection. Ensure all glassware is thoroughly cleaned.

Data on this compound Stability

The stability of this compound is highly dependent on the storage conditions. The following tables summarize the available information on its stability.

Table 1: Recommended Storage Conditions and Shelf-Life of this compound Analytical Standards

SolventConcentrationStorage TemperatureShelf-LifeReference
Acetonitrile100 µg/mL2-8°C24 months[1]
Methanol100 µg/mL0-5°CNot specified[2]
DMSO10 mM-20°C1 month[3]
DMSO10 mM-80°C6 months[3]

Note: The provided shelf-life indicates the period during which the product is expected to remain within its specifications when stored under the recommended conditions. Degradation may still occur at a slow rate during this period.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on an this compound analytical standard to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
    • Incubate at 60°C for 24 hours.
    • Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
    • Incubate at 60°C for 24 hours.
    • Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
    • Keep at room temperature for 24 hours.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 70°C for 48 hours.
    • Also, expose the stock solution to 70°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution in a transparent vial to direct sunlight or a photostability chamber for an extended period (e.g., 7 days).
    • Simultaneously, keep a control sample in the dark.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent this compound peak from all generated degradation product peaks.

4. Data Evaluation:

  • Calculate the percentage degradation of this compound under each stress condition.

  • Characterize the degradation products using techniques like LC-MS/MS if necessary.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Peak Shape Issues Start Observe Peak Splitting/Tailing Check_Solvent Is sample solvent compatible with mobile phase? Start->Check_Solvent Change_Solvent Prepare sample in mobile phase Check_Solvent->Change_Solvent No Check_Column Inspect column for contamination/voids Check_Solvent->Check_Column Yes End Problem Resolved Change_Solvent->End Flush_Column Backflush or clean column according to manufacturer's instructions Check_Column->Flush_Column Yes Replace_Column Replace column Check_Column->Replace_Column No improvement Check_pH Is mobile phase pH appropriate for this compound? Check_Column->Check_pH No Flush_Column->End Replace_Column->End Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_pH->End Yes Adjust_pH->End

Caption: Troubleshooting workflow for common HPLC peak shape problems.

cluster_degradation This compound Degradation Pathways cluster_stress This compound This compound Light Light (Photolysis) This compound->Light Heat Heat (Thermolysis) This compound->Heat pH Acid/Base (Hydrolysis) This compound->pH Hydroxylated_Product Hydroxylated Isomers Light->Hydroxylated_Product Cleavage_Product Molecule Breakage Products Light->Cleavage_Product Heat->Hydroxylated_Product Heat->Cleavage_Product pH->Hydroxylated_Product pH->Cleavage_Product

Caption: Simplified degradation pathways of this compound under stress.

References

Technical Support Center: Reducing Analytical Interferences in Complex Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with analytical interferences in complex environmental samples.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues encountered during the analysis of environmental samples.

Issue 1: Poor Peak Shape, Splitting Peaks, or Shifting Retention Times in Chromatography

Q1: My chromatogram shows poor peak shape (e.g., tailing, fronting, or split peaks) for my target analytes. What are the potential causes and how can I fix this?

A1: Poor peak shape is a common issue that can arise from several factors related to the sample, mobile phase, or the HPLC/GC system itself.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: The solvent used to dissolve the sample may be too strong compared to the initial mobile phase, causing peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1]

  • Column Overload: Injecting too much sample can lead to peak fronting.

    • Solution: Reduce the injection volume or dilute the sample.[2]

  • Column Contamination or Degradation: Buildup of matrix components on the column can lead to peak tailing and split peaks.

    • Solution: Use a guard column to protect the analytical column.[3] If the column is already contaminated, follow the manufacturer's instructions for cleaning. Regular replacement of the guard column is a good preventative measure.

  • Inadequate Mobile Phase Buffering: For ionizable compounds, a stable pH is crucial for consistent peak shape.

    • Solution: Ensure your mobile phase is adequately buffered and that the pH is appropriate for your analytes.

  • System Leaks or Dead Volume: Leaks in the system or excessive tubing length can cause peak broadening and tailing.

    • Solution: Regularly check for leaks in all connections. Use tubing with the appropriate inner diameter and keep lengths to a minimum.

Q2: I am observing inconsistent retention times for my analytes between injections. What should I investigate?

A2: Retention time shifts can invalidate your results and indicate a problem with the stability of your chromatographic system.

Possible Causes & Solutions:

  • Pump Issues: Inconsistent flow rates due to air bubbles, worn pump seals, or faulty check valves are a primary cause.

    • Solution: Degas your solvents and prime the pump before each run.[2] If the problem persists, inspect and replace pump seals and check valves as needed.

  • Temperature Fluctuations: Changes in column temperature will affect retention times.

    • Solution: Use a column oven to maintain a consistent temperature.[1]

  • Mobile Phase Composition Changes: Inaccurate mixing of gradient components or evaporation of volatile solvents can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure the gradient proportioning valve is functioning correctly.

  • Column Equilibration: Insufficient equilibration time between gradient runs will lead to shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Troubleshooting Logic for Chromatographic Issues

start Problem: Poor Peak Shape or Retention Time Shift check_sample Check Sample Preparation start->check_sample check_mobile_phase Check Mobile Phase start->check_mobile_phase check_system Check HPLC/GC System start->check_system solvent_mismatch Solvent/Mobile Phase Mismatch? check_sample->solvent_mismatch overload Column Overload? check_sample->overload contamination Column Contamination? check_sample->contamination composition Composition/pH Stable? check_mobile_phase->composition equilibration Sufficient Equilibration? check_mobile_phase->equilibration pump_issues Pump Issues? (Leaks, Flow Rate) check_system->pump_issues temp_fluctuations Temperature Fluctuations? check_system->temp_fluctuations solution_solvent Solution: Use Weaker Solvent or Mobile Phase solvent_mismatch->solution_solvent Yes solution_dilute Solution: Dilute Sample or Reduce Injection Volume overload->solution_dilute Yes solution_guard Solution: Use Guard Column &/or Clean Column contamination->solution_guard Yes solution_remake_mp Solution: Prepare Fresh Mobile Phase composition->solution_remake_mp No solution_equilibrate Solution: Increase Equilibration Time equilibration->solution_equilibrate No solution_pump_main Solution: Degas, Prime, Maintain Pump pump_issues->solution_pump_main Yes solution_oven Solution: Use Column Oven temp_fluctuations->solution_oven Yes

Troubleshooting workflow for chromatographic issues.
Issue 2: Inaccurate Quantification due to Matrix Effects in Mass Spectrometry

Q3: My quantitative results are inconsistent and show poor accuracy, especially for low-concentration analytes. I suspect matrix effects. How can I confirm and mitigate this?

A3: Matrix effects, which cause ion suppression or enhancement, are a major challenge in LC-MS/MS analysis of complex samples.[4][5][6]

Confirming Matrix Effects:

  • Post-Extraction Spike: This is a standard method to quantify matrix effects.[7]

    • Analyze a pure standard solution of your analyte.

    • Extract a blank matrix sample (a sample of the same type that does not contain the analyte).

    • Spike the extracted blank matrix with the analyte at the same concentration as the pure standard.

    • Analyze the spiked extract.

    • Calculate the matrix effect using the formula:

      • Matrix Effect (%) = [(Peak Area in Matrix / Peak Area in Solvent) - 1] x 100

      • A negative value indicates ion suppression, while a positive value indicates ion enhancement.[8] Values between -20% and +20% are often considered acceptable.[8]

Mitigation Strategies:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.

    • Solid-Phase Extraction (SPE): Use SPE cartridges with a sorbent that retains the analytes of interest while allowing interfering matrix components to pass through (or vice versa).

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is excellent for a wide range of pesticides and other organic pollutants in food and environmental samples.[9][10]

    • Immunoaffinity Chromatography (IAC): This highly selective technique uses antibodies to isolate specific target analytes from complex matrices.[3][11][12]

  • Sample Dilution: A simple approach is to dilute the sample extract.[13][14][15] This reduces the concentration of interfering matrix components, but may also lower the analyte concentration below the detection limit.

  • Matrix-Matched Calibration: Prepare your calibration standards in an extract of a blank matrix. This helps to compensate for matrix effects as the standards and samples will be affected similarly.[16]

  • Use of Internal Standards: An ideal internal standard is a stable isotope-labeled version of the analyte, which co-elutes and experiences the same matrix effects, allowing for accurate correction.[5][14][16][17]

Decision Tree for Mitigating Matrix Effects

start Inaccurate Quantification (Suspected Matrix Effect) confirm_me Confirm with Post-Extraction Spike start->confirm_me is_me_significant Is Matrix Effect Significant (>20%)? confirm_me->is_me_significant can_dilute Is Analyte Concentration High? is_me_significant->can_dilute Yes end_ok Proceed with Analysis is_me_significant->end_ok No improve_cleanup Improve Sample Cleanup can_dilute->improve_cleanup No dilute_sample Dilute Sample Extract can_dilute->dilute_sample Yes use_calibration_strategy Use Advanced Calibration Strategy improve_cleanup->use_calibration_strategy spe Solid-Phase Extraction (SPE) improve_cleanup->spe quechers QuEChERS improve_cleanup->quechers iac Immunoaffinity Chromatography (IAC) improve_cleanup->iac matrix_matched Matrix-Matched Calibration use_calibration_strategy->matrix_matched isotope_is Stable Isotope-Labeled Internal Standard use_calibration_strategy->isotope_is

Decision tree for addressing matrix effects.

Frequently Asked Questions (FAQs)

Q4: What is the difference between Solid-Phase Extraction (SPE) and QuEChERS?

A4: Both are sample cleanup techniques, but they differ in their procedure and application.

  • SPE is a more traditional technique that uses a packed cartridge to adsorb either the analytes or the interferences. It is highly versatile and can be tailored by choosing from a wide variety of sorbents and solvents.[18]

  • QuEChERS is a newer, streamlined method that involves an extraction and partitioning step with acetonitrile (B52724) and salts, followed by a dispersive SPE (d-SPE) cleanup where a small amount of sorbent is added to the extract.[9][14] It is generally faster and uses less solvent than traditional SPE.[9]

Q5: When should I consider using derivatization in my GC-MS analysis?

A5: Derivatization is a chemical modification of an analyte to make it more suitable for GC-MS analysis.[19] You should consider derivatization when your target compounds are:

  • Not volatile enough: Derivatization can increase the volatility of polar compounds, allowing them to be analyzed by GC.[20]

  • Thermally unstable: Some compounds degrade at the high temperatures of the GC inlet. Derivatization can create a more stable version of the analyte.[19][20]

  • Poorly separated: Derivatization can improve the chromatographic separation of analytes from interfering peaks.[20] Common derivatization techniques include silylation, acylation, and alkylation.[20]

Q6: Can I reuse immunoaffinity chromatography (IAC) columns?

A6: The reusability of IAC columns depends on the specific column, the sample matrix, and the cleaning procedures. Some studies have shown that IAC columns can be regenerated and reused multiple times without significant loss of recovery, which can make the analysis more cost-effective.[12] However, it is crucial to validate the reuse for your specific application to ensure that there is no carryover and that the binding capacity remains sufficient.

Data Presentation

Table 1: Comparison of Cleanup Efficiency of Different Dispersive SPE (d-SPE) Sorbents

SorbentPrimary UseCleanup Efficiency for Matrix ComponentsPotential for Analyte Loss
PSA (Primary Secondary Amine) Removal of fatty acids, organic acids, sugarsGoodLow for most pesticides
C18 (Octadecyl) Removal of non-polar interferences (e.g., lipids)Moderate to GoodCan retain non-polar analytes
GCB (Graphitized Carbon Black) Removal of pigments (e.g., chlorophyll), sterolsExcellent for pigmentsHigh potential for loss of planar analytes
Z-Sep® (Zirconia-based) Removal of lipids and pigmentsExcellentLower analyte loss than GCB for many compounds

Data synthesized from multiple sources, including a systematic comparison of dSPE sorbents which found Z-Sep® to be highly effective at removing matrix components, while PSA showed good overall performance.[21][22][23]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Pesticides in Water

This protocol is a general guideline for the extraction of a broad range of pesticides from water samples using a C18 SPE cartridge.

1. Materials:

2. Procedure:

  • Cartridge Conditioning:

    • Pass 10 mL of methylene (B1212753) chloride through the C18 cartridge.

    • Pass 10 mL of methanol through the cartridge.

    • Pass 10 mL of reagent water through the cartridge, ensuring the sorbent does not go dry.[24]

  • Sample Loading:

    • Collect a 1 L water sample.

    • Load the sample onto the conditioned cartridge at a flow rate of 5-10 mL/min using a vacuum manifold.[25]

  • Cartridge Rinsing & Drying:

    • After the entire sample has passed through, rinse the sample bottle with reagent water and pass it through the cartridge.

    • Dry the cartridge by drawing a vacuum for at least 10 minutes to remove residual water.[25]

  • Elution:

    • Elute the retained analytes by passing 10 mL of a 1:1 mixture of dichloromethane and ethyl acetate through the cartridge.

    • Collect the eluate in a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS analysis.

Protocol 2: QuEChERS for Pesticides in Soil

This protocol is a modified QuEChERS method for the extraction of pesticides from soil samples.

1. Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (High Purity)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tubes containing PSA and C18 sorbents

  • Centrifuge

2. Procedure:

  • Sample Extraction:

    • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water and allow it to hydrate (B1144303) for 30 minutes.[9]

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 5 minutes.[9]

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Shake for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a d-SPE tube containing 150 mg magnesium sulfate, 50 mg PSA, and 50 mg C18.[2]

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 5000 rcf for 2 minutes.[9]

  • Final Extract:

    • The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis.

References

Technical Support Center: Optimization of SPME Fiber Selection for Epoxiconazole Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Solid Phase Microextraction (SPME) fiber selection for the analysis of the fungicide Epoxiconazole.

Frequently Asked Questions (FAQs)

Q1: Which SPME fiber is best for this compound analysis?

Q2: What are the key parameters to optimize for SPME analysis of this compound?

The key parameters to optimize for robust and sensitive analysis of this compound using SPME include:

  • SPME Fiber Coating: The choice of fiber coating is critical and should be based on the polarity of this compound.

  • Extraction Mode: Headspace (HS-SPME) is often preferred for complex matrices to minimize matrix effects, while Direct Immersion (DI-SPME) can be suitable for cleaner samples.[2]

  • Extraction Time and Temperature: These parameters influence the equilibrium of the analyte between the sample and the fiber. Higher temperatures can enhance extraction for semi-volatile compounds but may also lead to analyte degradation if too high.

  • Sample pH and Ionic Strength: Adjusting the pH and adding salt (salting out) can increase the volatility of the analyte and improve its transfer to the headspace, thereby enhancing extraction efficiency.[2]

  • Agitation: Stirring or agitation of the sample during extraction helps to accelerate the mass transfer of the analyte to the fiber.[3]

  • Desorption Temperature and Time: These parameters need to be optimized to ensure complete transfer of the analyte from the SPME fiber to the gas chromatograph inlet without causing thermal degradation.[3]

Q3: How can I improve the reproducibility of my SPME results for this compound?

Poor reproducibility is a common issue in SPME analysis. To improve it:

  • Automate the process: An autosampler will ensure consistent extraction and desorption times and fiber positioning.[4]

  • Control temperature: Use a thermostat-controlled bath or heating block for consistent extraction temperatures. Room temperature fluctuations can affect results.[4]

  • Consistent sample volume and headspace: Maintain a constant sample volume and headspace volume in your vials.[4]

  • Standardize agitation: Use a consistent stirring speed for all samples and standards.[4]

  • Use an internal standard: An internal standard can compensate for variations in extraction efficiency and injection volume.

  • Fiber conditioning and cleaning: Properly condition new fibers and clean them between injections to avoid carryover.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very small peaks for this compound - Incorrect SPME fiber selection.- Incomplete desorption.- Fiber breakage.- Low concentration of analyte in the sample.- Test fibers with different polarities (e.g., PDMS, PA, DVB/CAR/PDMS).- Increase desorption temperature and/or time. Check manufacturer's recommendation for the fiber's thermal stability.- Visually inspect the fiber. Replace if broken.- Increase sample volume or use a more sensitive detector.
Poor peak shape (tailing or fronting) - Active sites in the GC inlet or column.- Incompatible sample solvent.- Column contamination or degradation.- Use a deactivated inlet liner. Check for and replace a contaminated septum.- Ensure the sample solvent is compatible with the GC column and conditions.- Bake out the column or trim the front end. If the problem persists, replace the column.[5]
Poor reproducibility (variable peak areas) - Inconsistent extraction time or temperature.- Variable fiber placement in the injector or sample vial.- Fiber degradation or contamination.- Inconsistent sample matrix.- Use an autosampler for precise control over time and temperature.- Ensure the fiber is inserted to the same depth for each analysis.- Regularly inspect and clean the fiber. Replace if it appears damaged or discolored.- Use matrix-matched standards or an internal standard to compensate for matrix effects.[4]
Carryover (ghost peaks in blank runs) - Incomplete desorption of this compound from the fiber.- Contamination of the GC inlet or syringe.- Increase desorption time and/or temperature. Bake the fiber in a clean, hot injection port between runs.- Clean the GC inlet and syringe. Replace the inlet liner and septum.
Fiber breakage - Bending the fiber during injection or withdrawal.- Using the wrong needle gauge for the septum.- Excessive agitation speed.- Use a light touch when manually inserting and withdrawing the fiber. Use an autosampler if possible.- Use a 23-gauge needle for septa that require it.[4]- Reduce the stirring speed during extraction.

Data Presentation

Table 1: Comparison of SPME Fiber Performance for Triazole Fungicides (Propiconazole and Tebuconazole)

Note: This data is for triazole fungicides structurally similar to this compound and can be used as a guide for fiber selection.

SPME Fiber CoatingChromatographic Response (Peak Area)Reference
Carbowax/Divinylbenzene (CW/DVB)Highest[3]
Polydimethylsiloxane (PDMS)Lower than CW/DVB[3]
Polyacrylate (PA)Lower than CW/DVB[3]

Table 2: Recovery Data for this compound using a PDMS SPME Fiber

AnalyteMatrixFortification Level (µg/kg)Recovery (%)RSD (%)Reference
This compoundPaddy rice irrigation water0.0598.25.1[1]
0.5104.24.3[1]

Experimental Protocols

Protocol 1: Headspace SPME (HS-SPME) for this compound in a Food Matrix (e.g., Fruit Puree)

This protocol is a general guideline and should be optimized for your specific application.

1. Materials and Reagents:

  • SPME fiber assembly (e.g., 65 µm PDMS/DVB)

  • SPME holder (manual or for autosampler)

  • 20 mL headspace vials with PTFE/silicone septa

  • Heating block or water bath with magnetic stirring capabilities

  • Gas chromatograph with a mass spectrometer (GC-MS)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Sodium chloride (analytical grade)

  • Deionized water

2. Sample Preparation:

  • Homogenize the fruit sample to a puree.

  • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

  • Add 5 mL of deionized water.

  • Add 1.5 g of NaCl to the vial.

  • If using an internal standard, spike the sample at this stage.

  • Immediately seal the vial with the cap and septum.

3. SPME Procedure:

  • Condition the SPME fiber in the GC injection port according to the manufacturer's instructions (e.g., 250°C for 30 min).

  • Place the sample vial in the heating block set to the optimized extraction temperature (e.g., 70°C).

  • Allow the sample to equilibrate for 10 minutes with stirring.

  • Introduce the SPME fiber into the headspace of the vial, ensuring it does not touch the sample surface.

  • Expose the fiber to the headspace for the optimized extraction time (e.g., 30 minutes) with continuous stirring.

  • After extraction, retract the fiber into the needle and withdraw it from the vial.

4. GC-MS Analysis:

  • Immediately insert the SPME fiber into the heated GC injection port (e.g., 250°C).

  • Desorb the analytes from the fiber for the optimized time (e.g., 3 minutes) in splitless mode.

  • Start the GC-MS data acquisition.

Protocol 2: Direct Immersion SPME (DI-SPME) for this compound in a Water Sample

1. Materials and Reagents:

  • Same as Protocol 1.

2. Sample Preparation:

  • Place 10 mL of the water sample into a 20 mL vial.

  • Add 3 g of NaCl to the vial.

  • If using an internal standard, spike the sample at this stage.

  • Immediately seal the vial.

3. SPME Procedure:

  • Condition the SPME fiber as described in Protocol 1.

  • Place the sample vial in a heating block or water bath with a magnetic stirrer.

  • Insert the SPME fiber into the vial so that the fiber coating is fully immersed in the water sample.

  • Extract for the optimized time (e.g., 40 minutes) with constant stirring.

  • After extraction, retract the fiber into the needle and withdraw it from the vial.

4. GC-MS Analysis:

  • Follow the same procedure as in Protocol 1.

Mandatory Visualization

SPME_Workflow cluster_prep Sample Preparation cluster_spme SPME Extraction cluster_analysis GC-MS Analysis Sample Sample Matrix (e.g., Fruit, Water) Homogenize Homogenization (for solid samples) Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial Spike Add Water, Salt, & Internal Standard Vial->Spike Equilibrate Equilibration (Heating & Stirring) Spike->Equilibrate Expose Expose SPME Fiber (HS or DI) Equilibrate->Expose Extract Analyte Extraction Expose->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis Detect->Data

Caption: Experimental workflow for SPME analysis of this compound.

Fiber_Selection_Logic cluster_properties Analyte Properties cluster_fibers Candidate SPME Fibers Analyte This compound (Triazole Fungicide) Polarity Polarity: Moderately Polar Analyte->Polarity Volatility Volatility: Semi-volatile Analyte->Volatility PA PA (Polar) Polarity->PA Matches CW_DVB CW/DVB (Polar) Polarity->CW_DVB Matches PDMS PDMS (Non-polar) Volatility->PDMS Suitable PDMS_DVB PDMS/DVB (Bipolar) Volatility->PDMS_DVB Suitable Recommendation Recommended Fibers for Screening: - CW/DVB - PDMS PDMS->Recommendation Proven for This compound CW_DVB->Recommendation Best for similar triazoles

Caption: Logical diagram for SPME fiber selection for this compound.

References

Enhancing the resolution of Epoxiconazole from co-eluting pesticides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Epoxiconazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the chromatographic resolution of this compound from co-eluting pesticides.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound, offering potential causes and actionable solutions.

Question 1: Why is my this compound peak showing significant tailing?

Answer:

Peak tailing for this compound, a common issue with basic compounds, can compromise resolution and quantification. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based columns can interact with the basic nitrogen atoms in the this compound molecule, causing the peak to tail.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH of the mobile phase (e.g., to around 3.0) can suppress the ionization of silanol groups, thus minimizing these secondary interactions. The use of a buffer, such as potassium dihydrogen phosphate (B84403) adjusted with phosphoric acid, can significantly improve peak symmetry.

    • Solution 2: Use an End-Capped Column. Employing a column that has been "end-capped" will reduce the number of available residual silanol groups for interaction.

    • Solution 3: Add a Competing Base. Introducing a small amount of a competing base to the mobile phase can help to saturate the active silanol sites, reducing their interaction with this compound.

  • Column Contamination or Degradation: The accumulation of matrix components from your sample or the degradation of the stationary phase can create active sites that lead to peak tailing.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the issue persists, the column may need to be replaced. Utilizing a guard column is a good preventative measure to protect your analytical column.[1]

  • Mismatched Mobile Phase and Column Chemistry: An unsuitable mobile phase for your column's chemistry can result in poor peak shape.

    • Solution: Ensure that the mobile phase composition and pH are optimized for the specific column in use. For the commonly used C18 columns, a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is recommended.[1]

Question 2: How can I improve the resolution between this compound and a co-eluting pesticide?

Answer:

Co-elution, particularly with other triazole fungicides like Tebuconazole or Myclobutanil, is a frequent challenge. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase Composition:

    • Solution 1: Adjust the Organic Modifier Ratio. In reversed-phase HPLC, altering the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact selectivity. A systematic approach is to vary the organic component in small increments (e.g., 2-5%) and observe the effect on resolution.

    • Solution 2: Change the Organic Modifier. Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation due to different solvent selectivities.

    • Solution 3: Modify the Aqueous Phase pH. As mentioned for peak tailing, adjusting the pH can change the ionization state of this compound and co-eluting compounds, thereby affecting their retention and improving resolution.

  • Modify the Chromatographic Conditions:

    • Solution 1: Decrease the Flow Rate. A lower flow rate increases the time the analytes spend in the column, which can lead to better separation.

    • Solution 2: Adjust the Column Temperature. Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting selectivity. Experiment with temperatures in a range appropriate for your column (e.g., 25-40°C).[2]

    • Solution 3: Implement a Gradient Elution. If isocratic elution is insufficient, a gradient program that gradually increases the organic solvent concentration can help to separate closely eluting peaks.

  • Evaluate Your Column:

    • Solution 1: Use a Different Stationary Phase. If optimizing the mobile phase and other conditions does not yield the desired resolution, consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) that can offer different selectivity.

    • Solution 2: Use a Column with Higher Efficiency. A column with a smaller particle size (e.g., sub-2 µm) or a longer length will provide more theoretical plates and, consequently, better resolving power.

Question 3: My this compound peak is splitting. What is the cause and how can I fix it?

Answer:

Peak splitting can arise from various issues related to the sample injection, the column, or the mobile phase.

  • Partially Blocked Inlet Frit: A common cause is a partially blocked frit at the head of the column, which leads to an uneven distribution of the sample onto the stationary phase.

    • Solution: Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the frit may need to be replaced, or the entire column if the frit is not user-serviceable.

  • Sample Solvent Issues: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band distortion and peak splitting.

    • Solution: Whenever feasible, dissolve your standard and samples in the initial mobile phase. If a different solvent is necessary, ensure it is of a similar or weaker elution strength.[1]

  • Column Bed Deformation: A void or channel in the column's packed bed can lead to peak splitting.

    • Solution: This type of column damage is often irreversible. Replacing the column is typically the only solution. Using a guard column and proper sample preparation can help prevent this issue.

Frequently Asked Questions (FAQs)

Q1: What are the most common pesticides that co-elute with this compound?

A1: Due to their structural similarities, other triazole fungicides are the most likely to co-elute with this compound. These include, but are not limited to, Tebuconazole, Myclobutanil, Hexaconazole, and Diniconazole.[2][3] The exact elution order and potential for co-elution will depend on the specific chromatographic conditions used.

Q2: What type of analytical column is best suited for this compound analysis?

A2: For reversed-phase HPLC analysis, C18 columns are the most commonly used and are a good starting point.[4][5] For more challenging separations, especially when dealing with enantiomers, chiral stationary phases such as those based on cellulose (B213188) or amylose (B160209) derivatives are necessary.[6][7] In gas chromatography, a non-polar or semi-polar capillary column, such as a DB-5ms or HP-1MS, is often employed.

Q3: What are the typical sample preparation techniques for this compound analysis in complex matrices?

A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for extracting this compound and other pesticides from various matrices like fruits, vegetables, and soil.[8][9] This method involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). For water samples, solid-phase extraction (SPE) with C18 cartridges is a common approach.

Data Presentation

Table 1: Summary of HPLC and LC-MS/MS Methods for this compound Analysis

Analytical TechniqueColumnMobile PhaseFlow RateDetectorReference
RP-HPLCQualisil BDS C18 (250 x 4.6 mm, 5 µm)Acetonitrile:Methanol:Water (10:30:60 v/v/v)1.0 mL/minUV-Vis (230 nm)[4]
HPLC-UVPhenomenex RP-18 (250 x 4.6 mm)Acetonitrile:0.1% Formic Acid (70:30 v/v)1.0 mL/minUV (230 nm)[5]
LC-MS/MSCHIRALCEL OD-3RA: 0.05% Formic Acid in Water, B: Acetonitrile (40:60 v/v)0.25 mL/minMS/MS[3]
UPLC-MS/MSC18 columnWater-AcetonitrileNot SpecifiedMS/MS[10]

Table 2: Method Performance Data for this compound Analysis

Analytical MethodMatrixLODLOQRecovery (%)Reference
HPLC-UVGroundnut0.02 µg/mL0.05 µg/mL87-94[5]
HPLCBeans & Zucchini-0.01 mg/kg96-102[8][9]
LC-MS/MSSoil & Earthworms0.001-0.003 mg/kg-81.2-100.2

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for the Determination of Azoxystrobin and this compound [4]

  • Instrumentation: Shimadzu LC-2030 HPLC with a UV-Vis detector.

  • Column: Qualisil BDS C18 (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 10:30:60 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis absorption at 230 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient (25°C).

  • Standard Preparation: Accurately weigh and dissolve reference standards of Azoxystrobin and this compound in the mobile phase to prepare a stock solution. Further dilute with the mobile phase to obtain working standards of desired concentrations.

  • Sample Preparation: Weigh the test substance and dissolve it in the mobile phase to the desired concentration.

Visualizations

Workflow_for_Resolution_Enhancement cluster_start Initial Analysis cluster_method_dev Method Development cluster_validation Validation cluster_end Final Method Start Poor Resolution of This compound MP_Opt Optimize Mobile Phase (Organic Ratio, Solvent Type, pH) Start->MP_Opt Cond_Opt Adjust Conditions (Flow Rate, Temperature) MP_Opt->Cond_Opt Col_Eval Evaluate Column (Different Stationary Phase, Higher Efficiency) Cond_Opt->Col_Eval Validation System Suitability Check (Resolution > 1.5) Col_Eval->Validation Validation->MP_Opt Failure End Optimized Method with Enhanced Resolution Validation->End Success

Caption: Workflow for enhancing the chromatographic resolution of this compound.

Troubleshooting_Coelution Start Co-elution of this compound with another pesticide Check_Peak_Shape Is there peak tailing? Start->Check_Peak_Shape Address_Tailing Address peak tailing: - Adjust mobile phase pH - Use end-capped column - Add competing base Check_Peak_Shape->Address_Tailing Yes Adjust_Mobile_Phase Optimize mobile phase: - Change organic solvent ratio - Switch organic solvent - Modify pH Check_Peak_Shape->Adjust_Mobile_Phase No Address_Tailing->Adjust_Mobile_Phase Resolved Resolution Achieved Address_Tailing->Resolved Adjust_Conditions Modify instrument conditions: - Decrease flow rate - Change column temperature - Use a gradient Adjust_Mobile_Phase->Adjust_Conditions Adjust_Mobile_Phase->Resolved Change_Column Consider a different column: - Different stationary phase - Higher efficiency column Adjust_Conditions->Change_Column Adjust_Conditions->Resolved Change_Column->Resolved

Caption: A logical troubleshooting tree for resolving co-elution issues with this compound.

References

Calibration strategies for accurate quantification of Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of Epoxiconazole. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the quantification of this compound using chromatographic methods.

Q1: My calibration curve for this compound has poor linearity (low correlation coefficient, R² < 0.99). What are the possible causes and solutions?

A1: Poor linearity in your calibration curve can stem from several factors. Here’s a systematic approach to troubleshoot this issue:

  • Standard Preparation: Inaccurate preparation of stock and working standard solutions is a common culprit.

    • Solution: Carefully re-prepare your standards, ensuring the high-purity this compound reference material is accurately weighed and fully dissolved.[1] Use Class A volumetric glassware for all dilutions.[1]

  • Instrumental Issues: Problems with the HPLC or GC system can lead to inconsistent responses.

    • Solution: Check for leaks in the system, particularly at fittings and pump seals.[2] Ensure the mobile phase or carrier gas flow rate is stable.[3] A noisy baseline can also affect peak integration; purge the pump to remove air bubbles and ensure proper mobile phase degassing.[3]

  • Detector Saturation: At high concentrations, the detector response may become non-linear.

    • Solution: Narrow the concentration range of your calibration standards.[4][5] If necessary, dilute your higher concentration standards and re-inject.

  • Integration Parameters: Incorrect peak integration parameters can lead to inaccurate area measurements.

    • Solution: Review and optimize the peak integration parameters in your chromatography data system software. Ensure that the baseline is correctly drawn and all peaks are integrated consistently.

Q2: I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS analysis of this compound. How can I mitigate this?

A2: Matrix effects are a common challenge in LC-MS/MS analysis, caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[6][7]

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis.

    • Solution: Employ a more rigorous sample cleanup technique such as Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC).[8][9] For QuEChERS extracts, ensure the dispersive SPE step is effective for your specific matrix.

  • Modify Chromatographic Conditions: Separating this compound from the interfering matrix components is key.

    • Solution: Optimize the HPLC gradient to better resolve the analyte peak from the matrix interferences.[7] Experiment with different analytical columns that offer alternative selectivities.

  • Use a Matrix-Matched Calibration: This approach helps to compensate for the matrix effect.

    • Solution: Prepare your calibration standards in a blank matrix extract that is free of this compound.[10][11] This ensures that the standards and samples experience similar matrix effects.

  • Utilize an Internal Standard (IS): A suitable internal standard can help to correct for signal variations.

    • Solution: An isotopically labeled internal standard (e.g., this compound-d4) is the ideal choice as it co-elutes and experiences similar matrix effects. If an isotopically labeled standard is unavailable, a structurally similar compound can be used.

Q3: My recovery of this compound is low and inconsistent. What steps can I take to improve it?

A3: Low and variable recovery indicates a loss of analyte during sample preparation or analysis.

  • Extraction Efficiency: The initial extraction step may not be efficiently recovering this compound from the sample matrix.

    • Solution: Ensure the chosen extraction solvent is appropriate for this compound and the sample matrix. Acetonitrile (B52724) is a commonly used and effective solvent.[4][8] Increase the extraction time or use techniques like ultrasonication to improve efficiency.[4]

  • Sample Cleanup Losses: The analyte may be lost during the cleanup step.

    • Solution: Evaluate each step of your cleanup procedure for potential losses. For SPE, ensure the conditioning, loading, washing, and elution steps are optimized. The choice of sorbent and elution solvent is critical.

  • Analyte Degradation: this compound may be degrading during sample processing.

    • Solution: Ensure samples are stored properly at low temperatures (e.g., -20°C) before and after extraction.[4][10] Minimize the time samples spend at room temperature.

  • Adsorption: this compound can adsorb to glassware or plasticware.

    • Solution: Use silanized glassware to minimize adsorption. Also, check for potential adsorption to filter membranes during sample filtration.

Q4: I am seeing ghost peaks or carryover in my chromatograms. How can I resolve this?

A4: Ghost peaks or carryover can interfere with the quantification of your target analyte.

  • Injector Contamination: The injector is a common source of carryover.

    • Solution: Implement a robust injector washing procedure. Use a wash solvent that is strong enough to solubilize this compound effectively. Ensure the wash volume is sufficient to clean the needle and sample loop.[2]

  • Column Contamination: Strongly retained compounds from previous injections can elute in later runs.

    • Solution: Flush the column with a strong solvent at the end of each analytical sequence. If contamination is severe, consider reversing the column (if permitted by the manufacturer) and flushing it to waste.

  • Contaminated Mobile Phase or Solvents:

    • Solution: Prepare fresh mobile phase and ensure all solvents are of high purity (HPLC or LC-MS grade).[1]

Experimental Protocols & Data

This section provides detailed methodologies for common experiments related to this compound quantification and summarizes key quantitative data.

Protocol 1: Preparation of Calibration Standards

This protocol describes the preparation of a standard calibration curve for this compound analysis by HPLC-UV.

  • Stock Standard Preparation (1000 mg/L):

    • Accurately weigh approximately 10 mg of this compound reference standard (purity ≥ 95%) into a 10 mL Class A volumetric flask.[1]

    • Dissolve the standard in a suitable solvent, such as acetonitrile or methanol, and make up to the mark.[1] This is your stock solution.

  • Intermediate Standard Preparation (100 mg/L):

    • Pipette 1 mL of the 1000 mg/L stock solution into a 10 mL Class A volumetric flask.

    • Dilute to the mark with the mobile phase.[1]

  • Working Standard Preparation (0.05 - 5.0 µg/mL):

    • Perform serial dilutions of the 100 mg/L intermediate standard with the mobile phase to prepare a series of working standards.[5] A typical concentration range could be 0.05, 0.1, 0.5, 1.0, 2.0, and 5.0 µg/mL.[5]

  • Calibration Curve Construction:

    • Inject each working standard into the HPLC system.

    • Plot the peak area response versus the concentration of each standard.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[5][11] An acceptable R² value is typically ≥ 0.99.[10][11]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound by HPLC and GC.

Table 1: HPLC Method Performance

ParameterTypical ValueReference
Linearity Range0.01 - 5 µg/mL[10][11]
Correlation Coefficient (R²)≥ 0.999[1][10][11]
Limit of Quantification (LOQ)0.01 mg/kg[10][11]
Recovery82% - 102%[4][10]
Relative Standard Deviation (RSD)< 10%[4]

Table 2: GC Method Performance

ParameterTypical ValueReference
Linearity Range0.01 - 10 mg/L[4]
Correlation Coefficient (R²)≥ 0.999[4]
Limit of Quantification (LOQ)0.01 mg/kg[4]
Recovery82% - 93%[4]
Relative Standard Deviation (RSD)3.0% - 9.7%[4]

Visualizations

The following diagrams illustrate key experimental workflows for this compound analysis.

cluster_prep Standard Preparation cluster_analysis Analysis cluster_curve Calibration Curve stock 1. Prepare Stock Standard (e.g., 1000 mg/L) intermediate 2. Prepare Intermediate Standard (e.g., 100 mg/L) stock->intermediate working 3. Prepare Working Standards (Serial Dilution) intermediate->working inject 4. Inject Standards into HPLC/GC working->inject integrate 5. Record Peak Areas inject->integrate plot 6. Plot Peak Area vs. Concentration integrate->plot regress 7. Perform Linear Regression (R² ≥ 0.99) plot->regress

Caption: Workflow for Calibration Curve Preparation.

cluster_extraction Sample Extraction cluster_cleanup Sample Cleanup cluster_quant Quantification sample 1. Homogenize Sample extract 2. Extract with Solvent (e.g., Acetonitrile) sample->extract centrifuge 3. Centrifuge extract->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant spe 5. Dispersive SPE or SPE Cartridge supernatant->spe evaporate 6. Evaporate and Reconstitute spe->evaporate analyze 7. Analyze by HPLC or GC evaporate->analyze quantify 8. Quantify using Calibration Curve analyze->quantify

Caption: General Sample Preparation Workflow.

References

Validation & Comparative

Comparative Efficacy of Epoxiconazole and Tebuconazole Against Septoria tritici

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Plant Health Professionals

This guide provides a comprehensive comparison of the fungicides Epoxiconazole and Tebuconazole for the control of Septoria tritici (causal agent of Septoria tritici blotch) in wheat. The information is intended for researchers, scientists, and professionals involved in crop protection and fungicide development.

Introduction

Septoria tritici blotch (STB), caused by the fungus Zymoseptoria tritici, is a devastating foliar disease of wheat worldwide, leading to significant yield losses.[1][2] Management of STB relies heavily on the application of fungicides, with the demethylation inhibitors (DMIs), a class that includes both this compound and Tebuconazole, being a cornerstone of control strategies.[3] Both fungicides function by inhibiting the C14-demethylase enzyme, a critical step in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[3][4][5] Disruption of this pathway leads to the cessation of fungal growth and, ultimately, cell death.[5] However, the intensive use of these azole fungicides has led to a gradual decrease in the sensitivity of Z. tritici populations, necessitating a careful evaluation of their comparative efficacy.[3][6]

Data Presentation

The following tables summarize quantitative data on the efficacy of this compound and Tebuconazole against Septoria tritici, compiled from various field and laboratory studies.

Table 1: In Vitro Sensitivity of Zymoseptoria tritici to this compound and Tebuconazole (EC50 values)
Year of Isolate CollectionFungicideMean EC50 (mg/L)Range of EC50 (mg/L)Country/Region
2015This compoundNot Specified>1.0Denmark & Sweden[7]
2014-2017This compoundNot Specified0.1 - 10.0+Sweden[8]
1999-2020Tebuconazole~0.5 (1999) to ~4.0 (2020)Not SpecifiedNorthern Germany[9]

EC50 (Effective Concentration 50) is the concentration of a fungicide that inhibits 50% of the fungal growth in vitro.

Table 2: Field Efficacy and Yield Response of Wheat Treated with this compound and Tebuconazole against Septoria tritici
Study PeriodFungicide TreatmentAverage Disease Control (%)Average Yield Response (t/ha)Notes
2017-2018Older Azoles (including this compound & Tebuconazole)50-60Not SpecifiedEfficacy varied significantly across European locations.[10]
2014-2017This compoundNot Specified+0.266 over controlData from 4 experiments over 4 seasons on a susceptible wheat cultivar.[11]
2014-2017TebuconazoleNot Specified+0.430 over controlData from 4 experiments over 4 seasons on a susceptible wheat cultivar.[11]
2011-2014This compound-based productsGood protectant and eradicant activitySignificant yield increases observed.Efficacy noted to be lower than in previous seasons.[12]

Experimental Protocols

The data presented in this guide are derived from studies employing standardized experimental methodologies. Below are detailed protocols typical for fungicide efficacy trials against Septoria tritici in wheat.

Field Trial Design and Execution
  • Experimental Design: Field trials are commonly conducted using a randomized complete block design with a minimum of three to four replicates per treatment.[6] Plot sizes are typically at least 10 m².[6] To minimize inter-plot interference, barley buffer plots are often sown between wheat plots.

  • Variety Selection: Trials utilize wheat varieties with moderate to high susceptibility to Septoria tritici to ensure significant disease pressure for robust efficacy evaluation.[6]

  • Inoculation: In some studies, plots are artificially inoculated with Z. tritici spores to ensure uniform disease development.[1] This is typically done using a hand-held or tractor-mounted sprayer to apply a spore suspension in conditions conducive to infection (cool and damp).[1]

  • Fungicide Application: Fungicides are applied using calibrated knapsack or self-propelled sprayers.[6] Application timings are critical and are typically aligned with specific wheat growth stages according to the BBCH scale, with applications at flag leaf emergence (GS 37-39) being common for Septoria control.[6] Water volumes and spray pressures are reflective of local agricultural practices.[6]

  • Disease Assessment: Disease severity is visually assessed on different leaf layers (e.g., flag leaf, leaf 2, leaf 3) at multiple time points. Assessments typically quantify the percentage of leaf area covered by lesions. The Area Under the Disease Progress Curve (AUDPC) may also be calculated to represent the cumulative disease severity over time.

  • Yield Assessment: At crop maturity, plots are harvested using a combine harvester, and grain yield, test weight, and moisture content are recorded.[13]

In Vitro Fungicide Sensitivity Assays
  • Isolate Collection: Z. tritici isolates are collected from infected wheat leaves from various geographical locations.

  • Culture and Spore Suspension: Isolates are cultured on a suitable growth medium, and spore suspensions are prepared and adjusted to a standardized concentration.

  • Microtiter Plate Assay: Assays are performed in 96-well microtiter plates. Each well contains a growth medium amended with a specific concentration of the test fungicide. A spore suspension is then added to each well.

  • Incubation and Growth Assessment: The plates are incubated under controlled conditions. Fungal growth is assessed by measuring the optical density at a specific wavelength.

  • EC50 Calculation: The EC50 value, the concentration of the fungicide that inhibits fungal growth by 50% compared to a non-fungicide control, is calculated using statistical software.[9]

Mandatory Visualization

The following diagrams illustrate the mode of action of DMI fungicides and a typical experimental workflow for fungicide efficacy trials.

G cluster_0 Ergosterol Biosynthesis Pathway in Z. tritici cluster_1 Inhibition by DMI Fungicides cluster_2 Resistance Mechanisms Precursors Precursors Lanosterol Lanosterol Precursors->Lanosterol C14-demethylase (CYP51) C14-demethylase (CYP51) Lanosterol->C14-demethylase (CYP51) Catalyzes Ergosterol Ergosterol C14-demethylase (CYP51)->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound / Tebuconazole This compound / Tebuconazole This compound / Tebuconazole->C14-demethylase (CYP51) Binds to and inhibits CYP51 Mutation CYP51 Mutation CYP51 Mutation->C14-demethylase (CYP51) Alters binding site Efflux Pump Overexpression Efflux Pump Overexpression Efflux Pump Overexpression->this compound / Tebuconazole Removes fungicide from cell

Caption: Mode of action of DMI fungicides and resistance mechanisms in Z. tritici.

G Trial Setup Trial Setup Fungicide Application Fungicide Application Trial Setup->Fungicide Application Randomized Block Design Disease Assessment Disease Assessment Fungicide Application->Disease Assessment At specific growth stages (e.g., GS39) Data Collection Data Collection Disease Assessment->Data Collection Visual scoring (% leaf area) Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Yield, disease severity Efficacy Comparison Efficacy Comparison Statistical Analysis->Efficacy Comparison ANOVA, mean separation

References

Cross-Validation of HPLC and GC Methods for Epoxiconazole Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of the fungicide Epoxiconazole. This guide provides a detailed overview of experimental protocols and performance data to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical technique.

The analysis of the triazole fungicide this compound is crucial in environmental monitoring, food safety, and formulation quality control. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for this purpose. The choice between HPLC and GC depends on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis. This guide presents a cross-validation perspective by summarizing key performance parameters and experimental protocols from various studies to facilitate an objective comparison.

Quantitative Performance Comparison

The following table summarizes the validation parameters for HPLC and GC methods for the determination of this compound, compiled from multiple analytical studies. This allows for a direct comparison of the linearity, accuracy (recovery), precision (Relative Standard Deviation, RSD), and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ) of the two techniques.

Performance ParameterHPLC MethodGC Method
Linearity (Correlation Coefficient, R²) 0.999[1]0.9994[2]
Accuracy (Recovery %) 96% to 102%[1]82% to 93%[2]
Precision (RSD %) 0.98% to 1.52%[1]< 10%[2]
Limit of Detection (LOD) 0.01 mg/kg[3]Not explicitly stated
Limit of Quantification (LOQ) 0.01 mg/kg[1][4]0.01 mg/kg[2]

Experimental Protocols

Detailed methodologies for both HPLC and GC analyses are crucial for reproducibility and method adaptation. Below are representative protocols for each technique based on established methods.

High-Performance Liquid Chromatography (HPLC) Protocol

A common approach for this compound analysis via HPLC involves reverse-phase chromatography coupled with a UV or mass spectrometry detector.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a mass spectrometer (MS) is used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently employed.[3][5]

    • Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase.[1] For instance, a 70:30 (v/v) ratio of acetonitrile to water can be used.[1] In some cases, 0.1% formic acid is added to the aqueous phase to improve peak shape.[3]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[1][3][5]

    • Column Temperature: The column is often maintained at a constant temperature, for example, 30°C.[3]

    • Detection: UV detection is commonly set at a wavelength of 230 nm.[1][3][5] For higher sensitivity and selectivity, HPLC can be coupled with a tandem mass spectrometer (MS/MS).[6][7]

    • Injection Volume: A 20 µL injection volume is typical.[1]

Gas Chromatography (GC) Protocol

GC methods for this compound often utilize a capillary column and an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) for detection, given the compound's suitability for gas-phase analysis after appropriate sample preparation.

  • Instrumentation: A gas chromatograph equipped with an autosampler, a capillary column, and an ECD or MS detector is required.

  • Chromatographic Conditions:

    • Column: A capillary column such as a DB-608 (30 m length, 0.32 mm i.d., 0.25 µm film thickness) is a suitable choice.[2]

    • Carrier Gas: Nitrogen or Helium is used as the carrier gas.

    • Temperature Program: A programmed temperature gradient is employed to ensure good separation. For example, the oven temperature can be initially held at a lower temperature and then ramped up to a final temperature.[8]

    • Injector and Detector Temperatures: The injector and detector temperatures are maintained at high temperatures (e.g., 250°C and 300°C, respectively) to ensure vaporization and prevent condensation.

    • Detection: An Electron Capture Detector (ECD) is sensitive to the halogenated structure of this compound.[2] For confirmation and higher specificity, a Mass Spectrometer (MS) can be used.[9]

    • Injection Mode: Splitless injection is often used for trace analysis.

Method Cross-Validation Workflow

The process of cross-validating two different analytical methods is a systematic procedure to ensure that both methods provide equivalent and reliable results. The following diagram illustrates a typical workflow for the cross-validation of HPLC and GC methods.

Method Cross-Validation Workflow start Start: Define Analytical Requirement sample_prep Sample Preparation (e.g., QuEChERS, SPE) start->sample_prep split sample_prep->split hplc_analysis HPLC Analysis split->hplc_analysis Aliquot 1 gc_analysis GC Analysis split->gc_analysis Aliquot 2 hplc_data HPLC Data Acquisition - Peak Area - Retention Time hplc_analysis->hplc_data gc_data GC Data Acquisition - Peak Area - Retention Time gc_analysis->gc_data data_comparison Data Comparison and Statistical Analysis (e.g., t-test, F-test) hplc_data->data_comparison gc_data->data_comparison validation Method Validation Parameters - Linearity - Accuracy - Precision - LOD/LOQ data_comparison->validation conclusion Conclusion: Method Equivalency Assessment validation->conclusion

A generalized workflow for the cross-validation of HPLC and GC analytical methods.

References

Validating Epoxiconazole as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for epoxiconazole as a Certified Reference Material (CRM). It details the essential experimental protocols required to ensure its suitability as a standard for analytical and research purposes. Furthermore, it compares the known characteristics of this compound with alternative fungicide standards, supported by a summary of its primary mechanism of action.

Comparison of this compound with Alternative Fungicide Standards

FeatureThis compoundTebuconazole (B1682727)ProthioconazoleMetconazole
Chemical Class TriazoleTriazoleTriazolinthioneTriazole
Primary Use Broad-spectrum fungicide for cereals and other crops[1]Broad-spectrum fungicideBroad-spectrum fungicide with good activity against various cereal diseasesFungicide with activity against a range of fungal pathogens
Known Strengths Effective against a wide range of fungal diseases, including Septoria tritici and Puccinia triticina[1]Good control of yellow rust[2]Effective against a broad spectrum of diseases, including mildew and eyespot[2]Effective against various fungal diseases
Noted Limitations Regulatory restrictions in some regions[2]Less effective on septoria compared to this compound[2]Higher cost compared to tebuconazole[2]Can be more expensive than other alternatives[2]
Availability as CRM Available from various suppliers[3][4][5]Available as a CRMAvailable as a CRMAvailable as a CRM

Experimental Protocols for Validation of this compound as a CRM

The validation of this compound as a CRM must be conducted in accordance with internationally recognized standards such as ISO 17034 and ISO/IEC 17025 to ensure its quality and traceability.[3][6] The following are key experimental protocols that should be performed.

Identity Confirmation
  • Methodology:

    • Spectroscopic Analysis: Utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the chemical structure of this compound.

    • Chromatographic Analysis: Employ High-Performance Liquid Chromatography (HPLC) coupled with a diode-array detector (DAD) or a mass spectrometer (MS) to determine the retention time and spectral characteristics, comparing them to a well-characterized primary standard if available.

Purity Assessment
  • Methodology:

    • Chromatographic Purity (HPLC): Develop a validated HPLC method with a suitable detector (e.g., UV-Vis) to separate this compound from any potential impurities. The purity is typically determined by the area percentage of the main peak.

    • Mass Balance: This is a comprehensive approach to determine the purity of the material by subtracting the content of all significant impurities (organic and inorganic) and volatile components from 100%.

      • Organic Impurities: Quantified using a validated chromatographic method with a universal detector like a Corona Charged Aerosol Detector (CAD) or by using relative response factors if the impurities are known.

      • Water Content: Determined by Karl Fischer titration.

      • Residual Solvents: Measured using headspace Gas Chromatography (GC).

      • Non-volatile/Inorganic Impurities: Assessed by thermogravimetric analysis (TGA) or by a residue on ignition test.

Homogeneity Testing
  • Methodology:

    • Select a statistically relevant number of units from the batch of the candidate CRM.

    • Analyze samples from different positions within each selected unit using a validated and precise analytical method (e.g., HPLC-UV).

    • Perform statistical analysis (e.g., ANOVA) on the results to ensure that there are no significant differences in the analyte concentration between and within units.

Stability Study
  • Methodology:

    • Short-Term Stability (for shipping conditions): Store samples of the CRM at various temperatures (e.g., 4°C, 25°C, 40°C) for a defined period (e.g., 1-4 weeks).

    • Long-Term Stability (for storage): Store samples at the recommended storage temperature (e.g., 2-8°C) and monitor at regular intervals over an extended period.[3]

    • Analyze the samples at each time point using a validated stability-indicating method and compare the results to those of samples stored at a reference temperature (e.g., -20°C or -80°C). Statistical analysis is performed to assess any degradation trend.

Mandatory Visualizations

Experimental Workflow for CRM Validation cluster_Preparation Material Preparation & Characterization cluster_Validation Validation Studies cluster_Certification Certification & Release Candidate_Material Candidate Reference Material Identity Identity Confirmation (NMR, MS, IR) Candidate_Material->Identity Purity Purity Assessment (HPLC, Mass Balance) Identity->Purity Homogeneity Homogeneity Testing Purity->Homogeneity Stability Stability Study (Short & Long Term) Homogeneity->Stability Characterization_Value Assignment of Property Value Stability->Characterization_Value Uncertainty Uncertainty Estimation Characterization_Value->Uncertainty Certificate Issuance of Certificate Uncertainty->Certificate

Caption: Workflow for the validation and certification of a reference material.

Epoxiconazole_Signaling_Pathway This compound This compound CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Inhibits PPAR_Signaling PPAR Signaling Pathway This compound->PPAR_Signaling Affects Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Precursor Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol_Biosynthesis->Fungal_Cell_Membrane Fungal_Growth_Inhibition Inhibition of Fungal Growth Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to Mammalian_Effects Potential Mammalian Effects PPAR_Signaling->Mammalian_Effects

Caption: Primary mechanism of action of this compound and its potential interaction with mammalian pathways.[1][7][8][9]

References

Comparative study of the environmental impact of different triazole fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact of several widely used triazole fungicides. Triazole fungicides are crucial for protecting a variety of crops from fungal diseases; however, their widespread application raises concerns about their persistence, mobility, and potential effects on non-target organisms.[1][2][3] This document synthesizes experimental data to offer an objective comparison of key compounds, including tebuconazole (B1682727), epoxiconazole, propiconazole (B1679638), and difenoconazole (B1670550), among others. The information is intended to aid in the selection of compounds and the design of environmentally conscious research and development strategies.

Environmental Fate and Persistence

The persistence of a fungicide in the environment, often measured by its half-life (DT50), is a critical factor in determining its long-term impact. Triazole fungicides exhibit a wide range of persistence in both soil and aquatic systems, influenced by factors such as soil type, pH, temperature, and microbial activity.[1][4]

1.1. Persistence in Soil

Triazoles can be moderately to highly persistent in soil.[5] Difenoconazole, myclobutanil, and penconazole (B33189) exhibit moderate to very high persistence, with degradation half-life values ranging from approximately 20 to over 1200 days.[5] Studies have shown that propiconazole, triadimenol (B1683232), flutriafol (B1673497), and this compound can have half-lives exceeding 200 days, with the latter three sometimes persisting for over 400 days.[6] Tebuconazole's persistence is notably dose-dependent; its half-life can range from 9 days at low concentrations to 263 days at higher concentrations.[1] In field dissipation studies, tebuconazole is very persistent, with an aerobic soil metabolism half-life of over two years.[7]

Table 1: Comparative Persistence of Triazole Fungicides in Soil

Fungicide Persistence Category Soil Half-life (DT50) in days Reference Soil Type / Conditions
Tebuconazole Moderate to Very High 9 - 263 (dose-dependent)[1]; >730 (aerobic)[7] Lab study[1]; Field dissipation[7]
This compound High >400[6] Clay-loam[6]
Propiconazole High >200[6] Clay-loam[6]
Difenoconazole Moderate to High Varies (19.9 - 1216 range for triazoles)[5] Not specified[5]
Flutriafol High 136[8]; >400[6] Clay-loam[6][8]
Myclobutanil High to Very High Varies (19.9 - 1216 range for triazoles)[5] Not specified[5]
Triadimenol Moderate 79[8] Clay-loam[8]

| Tetraconazole (B1682234) | Moderate | 69 - 87 (dose-dependent)[1] | Silty loam[1] |

1.2. Persistence in Aquatic Environments

In aquatic systems, triazole fungicides are generally persistent and not susceptible to hydrolysis over wide pH and temperature ranges.[9][10] Degradation via photolysis varies significantly among compounds. For instance, this compound is readily photolyzed (half-life of 0.68 hours), while tebuconazole is also susceptible (2.35 hours). Flutriafol, however, is more stable to light (9.30 hours).[6] Despite this, tebuconazole is considered stable to abiotic hydrolysis and aqueous photolysis in laboratory settings, with a half-life in oxygenated water potentially lasting one to two years.[7]

Table 2: Persistence of Triazole Fungicides in Water

Fungicide Hydrolysis Half-life (DT50) in days Photolysis Half-life (t½) in hours Key Conditions
Tebuconazole 187 - 257[6] 2.35[6] pH 4.0-9.0, 25°C[6]
This compound 120 - 151[6] 0.68[6] pH 4.0-9.0, 25°C[6]

| Flutriafol | 182 - 204[6] | 9.30[6] | pH 4.0-9.0, 25°C[6] |

The following diagram illustrates the general environmental fate of a triazole fungicide after application.

Environmental_Fate cluster_application Application cluster_environment Environmental Compartments cluster_processes Degradation & Transport Processes cluster_impact Potential Impacts APP Triazole Fungicide Application (e.g., Spray, Seed Dressing) SOIL Soil APP->SOIL Deposition/Runoff WATER Surface Water APP->WATER Deposition/Runoff AIR Air APP->AIR Deposition/Runoff DEGRAD Microbial Degradation SOIL->DEGRAD Primary Pathway LEACH Leaching SOIL->LEACH PHOTO Photolysis WATER->PHOTO Abiotic Degradation HYDRO Hydrolysis WATER->HYDRO Abiotic Degradation BIOACC Bioaccumulation WATER->BIOACC GW Groundwater Contamination LEACH->GW ECOTOX Ecotoxicity GW->ECOTOX BIOACC->ECOTOX

Caption: General environmental fate pathway for triazole fungicides.

Mobility and Leaching Potential

The mobility of fungicides in soil determines their potential to leach into groundwater. While many parent triazole compounds are relatively immobile, their degradation products can be highly mobile.[11][12] A common and persistent metabolite, 1,2,4-triazole (B32235), is formed from the degradation of several triazoles and demonstrates high to very high mobility in soil, posing a risk to groundwater.[5][11][12]

Studies on flutriafol, myclobutanil, and triadimenol showed that all three were detected in leachates from soil columns, with concentrations exceeding the EU's maximum admissible level for groundwater (0.1 µg L⁻¹).[8] Myclobutanil was the most mobile, with 26% of the initial mass found in the leachate.[8] In contrast, tebuconazole itself is considered to have low mobility and is resistant to leaching due to its hydrophobic nature.[13]

Table 3: Leaching Potential and Mobility of Selected Triazoles

Fungicide/Metabolite Leaching Potential Key Finding Reference
Flutriafol High 17% of initial mass detected in leachate; concentration of 17 µg L⁻¹. [8]
Myclobutanil High 26% of initial mass detected in leachate; concentration of 23 µg L⁻¹. [8]
Triadimenol Moderate 12% of initial mass detected in leachate; concentration of 13 µg L⁻¹. [8]
Tebuconazole Low (Parent) Parent compound is relatively immobile in soil columns. [11][12]

| 1,2,4-triazole | High (Metabolite) | Common metabolite of many triazoles; readily leaches to groundwater. |[5][11][12] |

The following diagram illustrates the relationship between a fungicide's properties and its leaching risk.

Leaching_Risk cluster_properties Fungicide Properties cluster_risk Risk Assessment PERSIST High Persistence (Long DT50) RISK Increased Risk of Groundwater Contamination PERSIST->RISK Allows more time for transport MOBIL High Mobility (Low Koc) MOBIL->RISK Facilitates movement through soil profile

Caption: Factors influencing the groundwater contamination risk.

Ecotoxicity to Non-Target Organisms

Triazole fungicides can be toxic to a wide range of non-target organisms, including aquatic life, soil fauna, and microorganisms.[1][14] Their impact is dependent on the specific compound and the organism being tested.

3.1. Aquatic Toxicity

Toxicity to aquatic organisms varies significantly among triazoles. A study on the freshwater plant Lemna minor found that metconazole (B41703) and tetraconazole were highly toxic, while tebuconazole and flutriafol were moderately toxic, and triticonazole (B1683677) was only slightly toxic.[15] For fish, such as the Rainbow Trout, the 96-hour LC50 (lethal concentration for 50% of the population) is 0.83 mg/L for propiconazole and 1.1 mg/L for difenoconazole, indicating high toxicity.[16]

3.2. Soil Organism Toxicity

High doses of triazoles can negatively affect the structure and population of soil microbial communities.[1] For example, tebuconazole has been shown to inhibit the growth of certain fungi and actinobacteria.[1] Difenoconazole can be highly toxic to beneficial soil bacteria like Azospirillum.[17]

3.3. Bioaccumulation

Some triazoles have the potential to accumulate in living organisms. A study on Procypris merus (grass flower carp) found that propiconazole and difenoconazole are medium enrichment pesticides.[18][19] The bioconcentration coefficients (BCF) for propiconazole were 0.66–27.08 and for difenoconazole were 2.43–22.72.[18][19]

Table 4: Ecotoxicity of Selected Triazole Fungicides

Fungicide Organism Endpoint Value (mg/L or mg/kg) Toxicity Classification
Metconazole Lemna minor (plant) EC50 (growth inhibition) 0.132[15] Highly Toxic
Tetraconazole Lemna minor (plant) EC50 (growth inhibition) 0.539[15] Highly Toxic
Propiconazole Rainbow Trout (fish) 96-h LC50 0.83[16] Highly Toxic
Difenoconazole Rainbow Trout (fish) 96-h LC50 1.1[16] Highly Toxic
Tebuconazole Lemna minor (plant) EC50 (growth inhibition) 1.552[15] Moderately Toxic
Flutriafol Lemna minor (plant) EC50 (growth inhibition) 3.428[15] Moderately Toxic
Myclobutanil Lemna minor (plant) EC50 (growth inhibition) 9.134[15] Moderately Toxic

| Triticonazole | Lemna minor (plant) | EC50 (growth inhibition) | 11.631[15] | Slightly Toxic |

The following diagram illustrates a comparative workflow for assessing the relative environmental persistence of different triazoles.

Persistence_Comparison cluster_classification Classification Based on DT50 start Select Triazole Fungicides (e.g., Tebuconazole, this compound, Triadimenol, Flutriafol) exp Conduct Soil Incubation Study (Aerobic, Controlled Temp/Moisture) start->exp measure Measure Concentration Over Time (e.g., LC-MS/MS) exp->measure calc Calculate DT50 (Half-life) Using First-Order Kinetics measure->calc low Low Persistence (DT50 < 30 days) calc->low Categorize mod Moderate Persistence (DT50 30-100 days) - Triadimenol calc->mod Categorize high High / Very High Persistence (DT50 > 100 days) - Tebuconazole - this compound - Flutriafol calc->high Categorize

Caption: Workflow for comparing fungicide persistence in soil.

Experimental Protocols

Reproducibility is paramount in scientific research. The data presented in this guide are derived from studies employing standardized methodologies. Below are summaries of typical protocols used to assess the environmental impact of fungicides.

4.1. Soil Degradation Studies (Aerobic)

  • Objective: To determine the rate of fungicide degradation in soil under controlled aerobic conditions.

  • Methodology:

    • A well-characterized soil is selected and sieved. Its key properties (pH, organic carbon content, texture) are documented.

    • The soil is treated with the fungicide at a known concentration (e.g., the recommended field rate).

    • Soil samples are maintained at a constant temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of water holding capacity) in the dark.

    • Replicate samples are collected at various time intervals over a period of weeks or months.

    • The concentration of the parent fungicide and its major metabolites is quantified using analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The degradation half-life (DT50) is calculated, typically assuming first-order kinetics.

4.2. Leaching Column Studies

  • Objective: To assess the mobility and potential for a fungicide and its metabolites to leach through the soil profile.

  • Methodology:

    • Intact or repacked soil columns are prepared to represent a specific soil profile.

    • The fungicide is applied to the surface of the soil column, simulating a field application or the use of coated seeds.[11][12]

    • The columns are irrigated with a simulated rainfall event at a defined rate.

    • Leachate (water passing through the column) is collected periodically.

    • Both the leachate and the soil from different depths of the column (post-experiment) are analyzed for the parent compound and its metabolites using LC-MS/MS.

    • The results are used to quantify the percentage of the applied substance that leaches and its distribution within the soil.[8]

4.3. Aquatic Toxicity Testing (e.g., Lemna minor Growth Inhibition)

  • Objective: To determine the concentration of a fungicide that adversely affects an aquatic primary producer.

  • Methodology:

    • Cultures of Lemna minor (duckweed) are exposed to a range of fungicide concentrations in a liquid growth medium.

    • A control group with no fungicide is included.

    • The test is conducted under controlled conditions of light, temperature, and duration (typically 7 days), following established guidelines (e.g., OECD 221).

    • The growth of the plants is monitored by measuring parameters like frond number or biomass.

    • The data are used to calculate the EC50 (Effective Concentration) value, which is the concentration that causes a 50% reduction in growth compared to the control.[15]

References

Epoxiconazole vs. Pyraclostrobin: A Comparative Analysis of Fungicidal Action

Author: BenchChem Technical Support Team. Date: December 2025

Epoxiconazole and Pyraclostrobin (B128455) represent two distinct and widely utilized classes of fungicides in global agriculture. This compound is a member of the triazole chemical class, while Pyraclostrobin belongs to the strobilurin group. Their primary difference lies in their mode of action, targeting separate essential pathways within the fungal cell. This guide provides a comparative analysis of their fungicidal properties, supported by quantitative data and detailed experimental methodologies, to inform researchers and drug development professionals.

Overview and Mechanism of Action

The fundamental difference between this compound and Pyraclostrobin is their biochemical target within the fungal pathogen.

  • This compound: As a triazole fungicide, this compound acts as a demethylation inhibitor (DMI). Its primary mode of action is the inhibition of the cytochrome P450 enzyme C14-demethylase (CYP51)[1][2]. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates fluidity and integrity[1]. By blocking this step, this compound disrupts membrane structure, leading to abnormal fungal growth and eventual cell death[3]. It possesses both preventative and curative properties[4].

  • Pyraclostrobin: As a strobilurin fungicide, Pyraclostrobin is a Quinone outside Inhibitor (QoI)[5][6]. It targets the mitochondrial respiratory chain, specifically by binding to the Qo site of the Cytochrome bc1 complex (Complex III)[5][7][8]. This action blocks the transfer of electrons between cytochrome b and cytochrome c1, which halts the production of ATP, the cell's primary energy currency[6][9]. The resulting energy deficiency rapidly stops fungal spore germination, mycelial growth, and leads to cell death[6][7]. Pyraclostrobin has protectant, curative, and translaminar properties[7][10].

G cluster_0 This compound: Sterol Biosynthesis Inhibition cluster_1 Pyraclostrobin: Mitochondrial Respiration Inhibition E_Start Lanosterol (Sterol Precursor) E_Process C14-demethylase (CYP51) E_Start->E_Process E_Product Ergosterol (Membrane Component) E_Process->E_Product Converts E_Inhibit This compound Action E_Inhibit->E_Process Inhibits E_Result Disrupted Cell Membrane & Permeability E_Product->E_Result Essential for E_End Fungal Cell Death E_Result->E_End P_Start Mitochondrial Electron Transport Chain P_Process Complex III (Cytochrome bc1) P_Start->P_Process P_Product ATP Synthesis P_Process->P_Product Enables P_Inhibit Pyraclostrobin Action P_Inhibit->P_Process Inhibits P_Result Cellular Energy Depletion P_Product->P_Result Leads to P_End Inhibition of Spore Germination & Mycelial Growth P_Result->P_End

Caption: Comparative mechanisms of action for this compound and Pyraclostrobin.

Quantitative Fungicidal Efficacy

The efficacy of a fungicide is commonly quantified by its EC₅₀ value, the concentration required to inhibit 50% of fungal growth or germination. The following tables summarize comparative EC₅₀ data for this compound and Pyraclostrobin against various fungal pathogens.

Table 1: Inhibition of Mycelial Growth (EC₅₀ in µg/mL)

Fungal SpeciesThis compound (µg/mL)Pyraclostrobin (µg/mL)Reference
Fusarium asiaticum0.12 - 0.950.012 - 0.135[11][12][13]
Fusarium graminearum0.16 - 0.930.010 - 0.105[11][12][13]
Botrytis cinereaNot specified3.383[9]
Puccinia triticina (Wheat Leaf Rust)Not specified0.01[14]

Table 2: Inhibition of Conidium/Spore Germination (EC₅₀ in µg/mL)

Fungal SpeciesThis compound (µg/mL)Pyraclostrobin (µg/mL)Reference
Fusarium asiaticumNot specified0.047 - 0.291[11][12][13]
Fusarium graminearumNot specified0.042 - 0.255[11][12][13]

Note: Data indicates that Pyraclostrobin generally exhibits lower EC₅₀ values for both mycelial growth and spore germination inhibition compared to this compound against the tested Fusarium species, suggesting higher intrinsic activity at the cellular level.

Spectrum of Activity and Resistance Risk

  • Spectrum: Both fungicides are recognized for their broad-spectrum activity. This compound is widely used against diseases in cereals like leaf blotch (Septoria tritici) and rust (Puccinia triticina)[3]. Pyraclostrobin is effective against a wide range of pathogens including rusts, blights, and powdery mildews across cereals, fruits, and vegetables[7]. Studies have demonstrated the efficacy of both, individually and in combination, against Fusarium Head Blight (Fusarium graminearum and F. asiaticum)[11][12] and wheat leaf rust[14].

  • Resistance Risk: Due to their highly specific, single-site mode of action, QoI fungicides like Pyraclostrobin are classified as having a high risk for the development of fungal resistance[5][6]. In contrast, azole fungicides such as this compound have generally maintained their effectiveness for a longer period, although resistance can still develop[3]. The distinct mechanisms of action mean there is no cross-resistance between the two, making their combined or rotational use a valuable resistance management strategy[10][11][12].

Experimental Protocols

Standardized laboratory assays are crucial for determining fungicide efficacy. Below are detailed methodologies for two common in-vitro tests.

4.1 Mycelial Growth Inhibition Assay

This assay measures the effect of a fungicide on the vegetative growth of a fungus.

  • Objective: To determine the EC₅₀ value of a fungicide based on the inhibition of fungal colony expansion.

  • Methodology:

    • Media Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and autoclave.

    • Fungicide Amendment: While the medium is still molten (approx. 50-60°C), amend it with the test fungicide (e.g., this compound or Pyraclostrobin) to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). A solvent control (without fungicide) must be included.

    • Plating: Dispense the amended and control media into sterile Petri plates (e.g., 90 mm).

    • Inoculation: Place a small mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each plate.

    • Incubation: Incubate the plates in the dark at an optimal temperature for the test fungus (e.g., 25°C).

    • Data Collection: Measure two perpendicular diameters of the growing colony at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches near the edge of the plate[15].

    • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. The EC₅₀ value is then determined by probit analysis of the inhibition percentages plotted against the logarithm of the fungicide concentrations[16].

4.2 Spore Germination Assay

This assay assesses the fungicide's ability to prevent the germination of fungal spores.

  • Objective: To determine the EC₅₀ value of a fungicide based on the inhibition of spore germination.

  • Methodology:

    • Spore Suspension: Harvest spores from a mature fungal culture by flooding the plate with sterile distilled water and gently scraping the surface. Filter the suspension to remove mycelial fragments and adjust the spore concentration using a hemocytometer (e.g., to 1 x 10⁵ spores/mL)[5].

    • Fungicide Solutions: Prepare a series of fungicide concentrations in a suitable liquid medium or sterile water.

    • Incubation: Mix a small volume of the spore suspension with an equal volume of each fungicide concentration in the wells of a microtiter plate or on a microscope slide. Include a fungicide-free control.

    • Incubation Conditions: Incubate in a humid chamber at an appropriate temperature (e.g., 25°C) for a period sufficient for germination in the control group (e.g., 12-24 hours).

    • Assessment: Using a microscope, examine a predetermined number of spores (e.g., 100) per replicate for germination. A spore is considered germinated if the germ tube is at least as long as the spore's width.

    • Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Determine the EC₅₀ value using probit analysis as described for the mycelial growth assay[5][17].

G start Start: Fungicide Efficacy Assay prep Prepare Fungal Inoculum (Mycelial Plugs or Spore Suspension) start->prep plate Assay Setup (Inoculate Petri plates or microtiter wells) prep->plate media Prepare Growth Medium (e.g., PDA or liquid broth) amend Create Fungicide Gradient (Amend medium with serial dilutions) media->amend amend->plate incubate Incubate under Optimal Conditions (Temperature, Light, Humidity) plate->incubate collect Data Collection (e.g., Measure Colony Diameter or Assess Spore Germination) incubate->collect analyze Data Analysis (Calculate % Inhibition vs. Control) collect->analyze end Determine EC₅₀ Value analyze->end

Caption: General experimental workflow for in-vitro fungicide efficacy testing.

Conclusion

This compound and Pyraclostrobin are potent fungicides that operate through distinct and highly specific mechanisms of action. Pyraclostrobin often demonstrates higher in-vitro activity at lower concentrations, particularly in inhibiting spore germination, which is a critical stage of infection[7][16]. This compound provides robust and lasting control by disrupting the fundamental structure of the fungal cell membrane[3]. The difference in their molecular targets makes them suitable partners in integrated pest management programs, where their combined or rotational use can enhance the spectrum of control and serve as a crucial tool for mitigating the development of fungicide resistance[11][16].

References

Evaluating the Synergistic Effects of Epoxiconazole-Based Fungicide Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Epoxiconazole, a broad-spectrum systemic fungicide from the triazole chemical class, is a cornerstone in the management of a wide array of fungal diseases in major crops like cereals, soybeans, and coffee.[1] Its primary mode of action is the inhibition of C14-demethylase, an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] This disruption halts the growth and proliferation of pathogenic fungi.[1] To enhance its efficacy, broaden the spectrum of controlled diseases, and manage the development of fungicide resistance, this compound is frequently formulated or tank-mixed with fungicides from other chemical classes.[1][5]

This guide provides a comparative evaluation of the synergistic effects of this compound when combined with other key fungicide groups, including Quinone outside Inhibitors (QoIs) like Pyraclostrobin, Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad, and other azoles like Prochloraz (B1679089). The analysis is supported by experimental data on disease control and crop yield, detailed experimental protocols for synergy assessment, and visualizations of the underlying mechanisms and workflows.

Mechanism of Synergy

The enhanced performance of fungicide mixtures stems from the simultaneous action on multiple metabolic pathways within the fungal cell. This multi-target approach not only can lead to a synergistic (greater than additive) effect in disease control but is also a critical strategy for managing fungicide resistance.[5][6]

cluster_0 Fungal Cell ergo Ergosterol Biosynthesis (Cell Membrane) death Fungal Cell Death ergo->death Disruption leads to mito Mitochondrial Respiration (Energy Production) mito->death Disruption leads to epoxi This compound (DMI Fungicide) epoxi->ergo Inhibits partner Partner Fungicide (e.g., QoI, SDHI) partner->mito Inhibits

Caption: Multi-target action of fungicide combinations on fungal cell pathways.

Performance Data: this compound in Combination

The efficacy of this compound mixtures has been demonstrated in numerous field trials against various pathogens. The following tables summarize key performance data from published studies.

Table 1: this compound + Pyraclostrobin (QoI Fungicide)

Pyraclostrobin inhibits mitochondrial respiration, providing a different mode of action that complements this compound.[5] This combination is noted for its broad-spectrum control and physiological benefits to the plant, such as delayed senescence and improved stress tolerance.[7]

Target PathogenCropKey FindingsReference
Fusarium graminearum (Fusarium Head Blight)WheatIntegrated use of Pyraclostrobin (150 g a.i./ha) + this compound (150 g a.i./ha) provided over 85% disease control efficacy.[8]
Asian Soybean Rust (Phakopsora pachyrhizi)SoybeanCombinations of this compound + Pyraclostrobin with multi-site fungicides (Mancozeb, Chlorothalonil) significantly increased soybean grain yield compared to the untreated control.[9]
Various (Rust, Leaf Blight)MaizeThe combination delivers proven performance in the control of Rust, Northern leaf blight, and Grey leaf spot.[10]
Table 2: this compound + Fluxapyroxad (SDHI Fungicide)

Fluxapyroxad is a Succinate Dehydrogenase Inhibitor (SDHI) that also targets mitochondrial respiration but at a different site than QoIs. This combination provides robust preventative and curative activity.

Target PathogenCropKey FindingsReference
Rust (Puccinia purpurea)SorghumA mixture of Fluxapyroxad (62.5 g/l) + this compound (62.5 g/l) applied at 93.75 g a.i./ha reduced the Percent Disease Index (PDI) to 34.9 compared to 91.11 in the untreated control and increased seed yield to 33.35 q/ha from 20.06 q/ha.[11]
Septoria Leaf Blotch, RustsWheat, BarleyAdexar®, a co-formulation of Fluxapyroxad and this compound, is used for systemic control of a range of diseases in cereals.[12]
Table 3: this compound + Prochloraz (DMI Fungicide)

Prochloraz, like this compound, is a DMI fungicide that inhibits sterol biosynthesis.[13] While they share the same mode of action group, combinations can provide enhanced activity against a broader range of pathogens or specific fungal strains. Prochloraz has also been shown to act as a synergist for other pesticides by affecting P450 monooxygenase enzymes.[14]

Target PathogenCropKey FindingsReference
Wide range of diseasesCereals, Oilseed RapeA formulated mixture of this compound (42g/L) and Prochloraz (150g/L) offers protective and eradicant action against diseases like Septoria spp. and Pyrenophora spp.[13][15]
Rice blast, Sheath blightRiceThe combination is effective against key rice diseases.[16]

Experimental Protocols for Synergy Evaluation

Assessing the interaction between fungicides is crucial to quantify synergy. The checkerboard assay is a standard in vitro method, while potted plant assays provide in vivo validation.

Protocol 1: In Vitro Synergy Testing (Checkerboard Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of fungicides alone and in combination, allowing for the calculation of the Fractional Inhibitory Concentration (FIC) index to quantify synergy.[17][18]

1. Materials:

  • 96-well microtiter plates
  • Fungal isolate of interest
  • Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
  • Stock solutions of this compound and the partner fungicide
  • Spectrophotometer or microplate reader

2. Procedure:

  • Prepare Fungicide Dilutions: Create a series of two-fold dilutions for each fungicide stock solution.
  • Plate Setup: Dispense the diluted fungicides into the microtiter plate. Along one axis (e.g., rows), add increasing concentrations of this compound. Along the other axis (columns), add increasing concentrations of the partner fungicide. This creates a matrix of all possible concentration combinations.[17]
  • Inoculation: Prepare a standardized fungal inoculum (e.g., spore suspension) and add it to each well. Include positive (no fungicide) and negative (no inoculum) controls.
  • Incubation: Incubate the plates under optimal conditions for fungal growth (e.g., specific temperature and duration).
  • Data Analysis: Measure fungal growth (e.g., turbidity via spectrophotometer). The MIC is the lowest concentration that inhibits visible growth. Calculate the FIC index for each combination:
  • FIC = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
  • Interpretation: FIC ≤ 0.5 indicates synergy; 0.5 < FIC ≤ 4.0 indicates an additive effect; FIC > 4.0 indicates antagonism.

// Nodes start [label="Start: Prepare Fungicide\nStock Solutions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; dilute [label="Create Serial Dilutions\nof Each Fungicide"]; plate [label="Dispense Dilutions into\n96-Well Plate (Checkerboard Matrix)"]; inoculate [label="Add Standardized\nFungal Inoculum to Each Well"]; incubate [label="Incubate Plate under\nOptimal Growth Conditions"]; measure [label="Measure Fungal Growth\n(e.g., Optical Density)"]; calculate [label="Determine MICs and\nCalculate FIC Index"]; end [label="End: Quantify Interaction\n(Synergy, Additive, Antagonism)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> dilute; dilute -> plate; plate -> inoculate; inoculate -> incubate; incubate -> measure; measure -> calculate; calculate -> end; }

Caption: Workflow for the in vitro checkerboard synergy assay.

Protocol 2: In Vivo Synergy Testing (Potted Plant Assay)

This protocol evaluates the efficacy of fungicide combinations under more realistic conditions on whole plants.[17]

1. Materials:

  • Potted host plants susceptible to the target pathogen
  • Fungal isolate
  • Fungicide solutions (individual and combinations)
  • Spray equipment
  • Controlled environment chamber or greenhouse

2. Procedure:

  • Plant Growth: Cultivate healthy, uniform plants to a suitable growth stage.
  • Fungicide Application: Apply the fungicide treatments as a foliar spray, ensuring complete coverage. Include an untreated control group.
  • Inoculation: After the spray has dried, inoculate the plants with a standardized spore suspension of the pathogen.
  • Incubation: Place plants in a controlled environment with optimal conditions (temperature, humidity) for disease development.
  • Disease Assessment: After a set incubation period, visually assess disease severity on the leaves (e.g., percentage of leaf area infected).
  • Data Analysis: Compare the disease severity in the treated groups to the untreated control. Synergy is observed if the disease control provided by the mixture is significantly greater than the expected additive effect of the individual components.

Benefits and Strategic Implications

The strategic use of synergistic fungicide mixtures containing this compound offers multiple advantages for sustainable agriculture and crop protection.

mix This compound + Partner Fungicide (e.g., Pyraclostrobin, Fluxapyroxad) moa Multiple Modes of Action mix->moa eff Enhanced & Synergistic Disease Control moa->eff spec Broader Disease Control Spectrum moa->spec res Effective Resistance Management Strategy moa->res yield Improved Crop Yield & Quality eff->yield spec->yield

Caption: Logical flow from fungicide combination to improved crop outcomes.

References

A Researcher's Guide to Selecting the Optimal Analytical Column for Epoxiconazole Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of the triazole fungicide Epoxiconazole, the choice of an appropriate HPLC analytical column is paramount for achieving accurate, robust, and efficient separations. This guide provides a comparative overview of the performance of different reversed-phase analytical columns for the separation of this compound, supported by experimental data from various studies. Detailed experimental protocols are provided to facilitate method transfer and development.

The selection of a suitable stationary phase is a critical step in HPLC method development. For a molecule like this compound, which possesses both nonpolar and aromatic characteristics, several reversed-phase chemistries can be employed. The most common choices include C18 (octadecylsilane), C8 (octylsilane), and Phenyl-Hexyl stationary phases. Each of these phases offers a unique combination of hydrophobic and alternative interactions, which can be leveraged to optimize the separation.

Performance Comparison of Analytical Columns

The following table summarizes the performance of various analytical columns for the separation of this compound based on published HPLC methods. While a direct head-to-head comparison under identical conditions is not available in a single study, this compilation provides valuable insights into the expected performance of different column chemistries.

Column ChemistryColumn Brand and DimensionsMobile PhaseFlow Rate (mL/min)Retention Time (min)DetectionReference
C18 Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)1.0Not SpecifiedUV @ 230 nm[1]
C18 Qualisil BDS C18 (250 x 4.0 mm, 5 µm)Acetonitrile : Methanol : Water (10:30:60, v/v/v)1.0Not SpecifiedUV @ 230 nm[2]
C18 Nucleosil C18 (30 x 4.6 mm, 5 µm)Acetonitrile : Water (70:30, v/v)1.07.21UV @ 230 nm[3]
Specialized RP Newcrom R1Acetonitrile, Water, and Phosphoric AcidNot SpecifiedNot SpecifiedNot Specified[4]

Analysis of Performance:

  • C18 Columns: As the most hydrophobic and widely used reversed-phase packing, C18 columns provide strong retention for the relatively nonpolar this compound molecule. The provided data from various studies using different C18 columns and mobile phases demonstrate its utility for this application. The choice of mobile phase composition, particularly the organic modifier and additives like formic acid, plays a significant role in modulating the retention and peak shape.

  • C8 Columns (Illustrative Performance): While specific experimental data for this compound on a C8 column was not found in the reviewed literature, some general performance characteristics can be anticipated. A C8 column, being less hydrophobic than a C18, would be expected to provide shorter retention times for this compound under similar mobile phase conditions. This can be advantageous for high-throughput analysis. However, the reduced hydrophobicity might also lead to lower resolution from closely eluting impurities.

  • Phenyl-Hexyl Columns (Illustrative Performance): Phenyl-Hexyl columns offer an alternative selectivity compared to traditional alkyl chain phases. The phenyl group provides π-π interactions with the aromatic rings of this compound, in addition to hydrophobic interactions from the hexyl linker. This can lead to enhanced retention and unique selectivity for this compound and related aromatic compounds, potentially improving resolution from critical pairs that are difficult to separate on C18 or C8 columns.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are the experimental protocols for the HPLC analysis of this compound as cited in this guide.

Protocol 1: Analysis of this compound using Phenomenex Luna C18 [1]

  • Instrument: Shimadzu HPLC system with LC-20AT pump and SPD-20A UV detector.

  • Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.

Protocol 2: Analysis of Azoxystrobin and this compound using Qualisil BDS C18 [2]

  • Instrument: Shimadzu HPLC (model: LC-2030) with UV-Vis detector.

  • Column: Qualisil BDS C18 (250 mm x 4.0 mm, 5 µm particle size).

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Water in a ratio of 10:30:60 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient (25°C).

  • Injection Volume: 20 µL.

  • Detection: UV-Vis at 230 nm.

Protocol 3: Analysis of Azoxystrobin and this compound using Nucleosil C18 [3]

  • Instrument: Agilent 1260 Infinity series HPLC with a diode array detector (DAD).

  • Column: Nucleosil C18 (30 mm x 4.6 mm, 5 µm film thickness).

  • Mobile Phase: A mixture of Acetonitrile and Water in a ratio of 70:30 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample Collection (e.g., environmental, agricultural) Extraction Extraction of this compound (e.g., QuEChERS, SPE) Sample->Extraction Filtration Filtration of Extract Extraction->Filtration HPLC HPLC System Filtration->HPLC Injection Column Analytical Column (C18, C8, or Phenyl-Hexyl) HPLC->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Quantification Peak Integration and Quantification Chromatogram->Quantification Report Final Report Quantification->Report

A typical workflow for the HPLC analysis of this compound.

References

Validation of a predictive model for Epoxiconazole runoff in agricultural fields

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of predictive models for Epoxiconazole runoff from agricultural fields, supported by experimental data and detailed protocols.

This compound, a broad-spectrum triazole fungicide, is widely used in agriculture to control a variety of fungal diseases in crops.[1] However, its potential for off-site transport via surface runoff raises environmental concerns, necessitating accurate predictive models to assess and mitigate risks to aquatic ecosystems. This guide provides a comprehensive comparison of commonly used pesticide runoff models and outlines the experimental protocols required for their validation, with a specific focus on this compound.

Due to a lack of publicly available, direct experimental runoff data for this compound, this guide utilizes data from other triazole fungicides with similar physicochemical properties as surrogates. This approach allows for a comparative assessment of model performance while highlighting the critical need for substance-specific validation studies.

Model Comparison

Several mathematical models are available to predict pesticide runoff from agricultural fields. The most prominent include the Pesticide Root Zone Model (PRZM) and the Root Zone Water Quality Model (RZWQM). These models vary in their theoretical basis, data requirements, and the processes they simulate.

ModelTheoretical BasisKey StrengthsKey Limitations
Pesticide Root Zone Model (PRZM) Mechanistic, one-dimensionalWidely used for regulatory purposes, simulates water and pesticide movement in the root zone, considers detailed soil properties and weather data.[2][3]Can be complex to parameterize, operates on a daily time step which may not capture the dynamics of short, intense rainfall events.[2]
Root Zone Water Quality Model (RZWQM) Mechanistic, one-dimensionalComprehensive model simulating a wide range of physical, chemical, and biological processes; simulates both water and pesticide movement.[4][5]Requires a large number of input parameters, which may not always be readily available.
OpusCZ MechanisticHigh accuracy in simulating runoff and pesticide mass for flood irrigation due to its unique hydrological algorithm.[6]Less commonly used than PRZM and RZWQM.
GLEAMS (Groundwater Loading Effects of Agricultural Management Systems) MechanisticCan be used for watershed-scale assessments.[2]May not be as widely validated as PRZM for runoff predictions.[2]

Physicochemical Properties Influencing Runoff

The potential for a pesticide to be transported in runoff is heavily influenced by its physicochemical properties, particularly its solubility in water and its tendency to adsorb to soil particles (indicated by the organic carbon-water (B12546825) partition coefficient, Koc).

CompoundWater Solubility (mg/L)Koc (mL/g)Soil Half-life (days)
This compound 7.92353 - 1036273 - 939
Tebuconazole (surrogate) 36768 - 193831 - 1100
Propiconazole (surrogate) 100440 - 188529 - 135
Metconazole (surrogate) 15.61794 - 2910173 - 1099

Note: Values are sourced from various literature and databases and can vary depending on experimental conditions.

Experimental Validation Protocol

Validating a predictive model for this compound runoff requires comparing model outputs with data generated from field or laboratory studies. The following outlines a general experimental protocol for a field runoff study.

Site Selection and Plot Establishment
  • Site Characteristics: Select a site representative of typical agricultural use, considering soil type, slope, and climate.

  • Plot Design: Establish replicate plots of a defined size (e.g., 10 m x 2 m) with borders to isolate runoff. Include untreated control plots.

This compound Application
  • Formulation and Rate: Apply a commercial formulation of this compound at a known, calibrated rate, consistent with agricultural practices.

  • Application Method: Use calibrated spray equipment to ensure uniform application across the plots.

Rainfall Simulation and Runoff Collection
  • Rainfall Simulation: Use a rainfall simulator to apply artificial rainfall of known intensity and duration. This allows for controlled and repeatable experimental conditions.

  • Runoff Sampling: Collect all runoff from each plot at the downslope end using a collection system (e.g., gutter and collection vessels). Record the total volume of runoff.

  • Sample Handling: Collect subsamples of the runoff at predetermined time intervals throughout the runoff event. Store samples appropriately (e.g., refrigerated or frozen) to prevent degradation of this compound prior to analysis.

Sample Analysis
  • Extraction: Extract this compound from the water and sediment phases of the runoff samples using appropriate analytical methods (e.g., solid-phase extraction).

  • Quantification: Analyze the extracts to determine the concentration of this compound using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis
  • Runoff Load Calculation: Calculate the total mass of this compound in the runoff from each plot by multiplying the concentration by the runoff volume.

  • Model Comparison: Compare the measured runoff loads and concentrations with the predictions from the chosen model (e.g., PRZM, RZWQM). Statistical analyses can be used to assess the goodness-of-fit.

Surrogate Experimental Data

The following table presents surrogate experimental runoff data for triazole fungicides with properties similar to this compound. This data can be used as a preliminary benchmark for validating predictive models, with the understanding that this compound-specific data is essential for a definitive validation.

FungicideApplication Rate (g/ha)Rainfall Intensity (mm/hr)Time to Runoff (hours post-application)Runoff Loss (% of Applied)Source
Tebuconazole25050240.5 - 2.0Fictionalized Data for Illustration
Propiconazole12550241.0 - 3.5Fictionalized Data for Illustration
Metconazole10050240.2 - 1.5Fictionalized Data for Illustration

Disclaimer: The data in this table is for illustrative purposes and is not actual experimental data for the specified fungicides. It is intended to demonstrate the type of data required for model validation.

Visualizing the Validation Workflow

The following diagrams illustrate the key workflows and relationships involved in the validation of a predictive model for this compound runoff.

Experimental_Workflow cluster_field_prep Field Preparation cluster_application Fungicide Application cluster_runoff_event Runoff Event Simulation & Collection cluster_analysis Sample Analysis cluster_validation Model Validation SiteSelection Site Selection PlotEstablishment Plot Establishment SiteSelection->PlotEstablishment EpoxiconazoleApplication This compound Application PlotEstablishment->EpoxiconazoleApplication RainfallSimulation Rainfall Simulation EpoxiconazoleApplication->RainfallSimulation RunoffCollection Runoff Collection RainfallSimulation->RunoffCollection SampleExtraction Sample Extraction RunoffCollection->SampleExtraction LCMS_Analysis LC-MS/MS Analysis SampleExtraction->LCMS_Analysis DataAnalysis Data Analysis LCMS_Analysis->DataAnalysis ModelComparison Model Comparison DataAnalysis->ModelComparison

Caption: Experimental workflow for a field-based validation study of an this compound runoff model.

Logical_Relationship cluster_inputs Model Inputs cluster_model Predictive Model cluster_outputs Model Outputs & Validation Physicochemical Physicochemical Properties PredictiveModel PRZM / RZWQM Physicochemical->PredictiveModel Soil Soil Properties Soil->PredictiveModel Weather Weather Data Weather->PredictiveModel Management Agricultural Practices Management->PredictiveModel PredictedRunoff Predicted Runoff (Concentration & Load) PredictiveModel->PredictedRunoff Validation Validation Assessment PredictedRunoff->Validation ExperimentalData Experimental Data ExperimentalData->Validation

Caption: Logical relationship between model inputs, the predictive model, and the validation process.

Conclusion

The accurate prediction of this compound runoff is crucial for environmental risk assessment and the development of effective mitigation strategies. While models like PRZM and RZWQM provide valuable tools for this purpose, their validation with robust, substance-specific experimental data is paramount. This guide provides a framework for such a validation process, acknowledging the current data gaps and offering a surrogate-based approach for preliminary assessments. Researchers are strongly encouraged to conduct field studies specifically on this compound to generate the necessary data for comprehensive model validation and to ensure the environmental safety of this widely used fungicide.

References

A comparative analysis of the interaction energies of triazole fungicides

Author: BenchChem Technical Support Team. Date: December 2025

reveals significant variability in their binding affinities to both target and off-target proteins. Primarily known for their role in agriculture as inhibitors of fungal cytochrome P450 14α-demethylase (CYP51), these compounds also exhibit interactions with other biological macromolecules, influencing their toxicological profiles. Molecular docking simulations and binding free energy calculations are the predominant methods for quantifying these interactions, providing valuable insights for the development of more selective and effective fungicides.

Comparative Interaction Energies

The interaction energy, often expressed as binding energy in kcal/mol, indicates the stability of the complex formed between a fungicide and its target protein. A more negative value typically signifies a stronger and more stable interaction.

Recent studies have employed computational methods to compare the binding affinities of various triazole fungicides against different protein targets. For instance, molecular docking studies have revealed the interaction energies of several triazoles with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are not their primary targets but are relevant for assessing potential neurotoxicity.[1][2] Another key area of investigation is the interaction with the androgen receptor (AR), which points to the endocrine-disrupting potential of some of these compounds.[3]

The primary antifungal mechanism of triazoles involves the inhibition of CYP51, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[4][5][6] Molecular docking experiments have demonstrated that fungicides like tebuconazole (B1682727) bind effectively within the active site of CYP51.[4]

Below are tables summarizing the interaction and binding energies of various triazole fungicides with different protein targets as determined by computational analyses.

Table 1: CDOCKER Interaction Energies of Triazole Fungicides with Cholinesterases [2]

FungicideTarget ProteinCDOCKER Interaction Energy (kcal/mol)
DifenoconazoleAChE44.7
DifenoconazoleBChE44.0
VoriconazoleAChE41.5
VoriconazoleBChE40.5
PropiconazoleAChE39.7
PropiconazoleBChE40.2
FluconazoleAChE39.0
FluconazoleBChE34.9
EpoxiconazoleAChE36.3
This compoundBChE39.0

Data sourced from a study evaluating the anticholinesterase activity of triazole fungicides.[2] A higher positive value in this context corresponds to a more favorable interaction.

Table 2: Predicted Binding Free Energies of Azole Fungicides with the Androgen Receptor (AR) [3]

FungicidePredicted Binding Free Energy (ΔG bind, kcal/mol) (Pre-MDS MM/GBSA)Predicted Average Binding Energy (ΔG bind, kcal/mol) (Post-MDS MM/GBSA)
Fenbuconazole-61.65-67.76
This compound-52.94-67.60
Triflumizole-50.08-62.38
Metconazole-48.65-73.40
Tebuconazole-40.67-67.91
Flusilazole-44.25-56.70
Hexaconazole-41.08Not Reported
Myclobutanil-42.00Not Reported
Paclobutrazol-43.88Not Reported
Triadimefon-47.26Not Reported
Triadimenol-41.34Not Reported

Data derived from a comprehensive computational analysis of azole derivatives binding to the androgen receptor.[3] More negative values indicate stronger binding affinity.

Experimental Protocols

The quantitative data presented above are primarily derived from in silico molecular docking and binding free energy calculations. These computational experiments are crucial for predicting ligand-protein interactions at a molecular level.

Molecular Docking and MM/GBSA Binding Energy Calculation

This protocol provides a generalized workflow based on methodologies reported in recent studies.[3][7]

  • Protein and Ligand Preparation:

    • Protein: The three-dimensional crystal structure of the target protein (e.g., Androgen Receptor, PDB ID: 2AM9; CYP51) is obtained from the Protein Data Bank (PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The structure is then minimized to relieve any steric clashes.

    • Ligand: The 2D structures of the triazole fungicides are drawn using chemical drawing software and converted to 3D structures. The ligands are prepared by assigning proper bond orders, stereochemistry, and protonation states at a physiological pH. Energy minimization is performed using a suitable force field, such as OPLS4.[3]

  • Receptor Grid Generation: A receptor grid is defined around the active site of the prepared protein. This grid specifies the volume within which the docking algorithm will search for favorable binding poses of the ligands.

  • Molecular Docking:

    • Docking is performed using software like AutoDock, Glide (Schrödinger), or CDOCKER (BIOVIA).[2][3][7]

    • The prepared ligands are docked into the defined receptor grid. The docking algorithm samples a vast number of conformations and orientations of the ligand within the active site.

    • The resulting poses are scored based on a scoring function that estimates the binding affinity. Poses with the best scores (e.g., lowest binding energy) are selected for further analysis.

  • Binding Free Energy Calculation (MM/GBSA):

    • To refine the binding energy prediction, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is applied to the best-docked poses.[3]

    • The binding free energy (ΔG bind) is calculated using the Prime-MM/GBSA module in software suites like Schrödinger.[3] This method calculates the energy difference between the bound complex and the unbound receptor and ligand.

  • Molecular Dynamics (MD) Simulation and Post-MD MM/GBSA:

    • To account for protein flexibility and the presence of solvent, the docked complexes are subjected to MD simulations for a specific duration (e.g., 100 nanoseconds).

    • The stability and conformational changes of the complex are analyzed throughout the simulation.

    • Post-simulation, MM/GBSA calculations are performed on snapshots extracted from the MD trajectory to obtain a more accurate average binding free energy.[3]

Visualizations

The following diagrams illustrate the primary mechanism of action of triazole fungicides and the typical workflow for their computational analysis.

G cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol FFMAS 4,4-dimethyl-5α-cholesta- 8,14,24-trien-3β-ol Lanosterol->FFMAS Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol (Component of Fungal Cell Membrane) FFMAS->Ergosterol Multiple Steps Triazoles Triazole Fungicides CYP51 CYP51 Enzyme Triazoles->CYP51 Inhibition

Caption: Mechanism of action of triazole fungicides via inhibition of CYP51.

G cluster_workflow Computational Workflow for Interaction Energy Analysis PDB 1. Protein Structure Preparation (PDB) Docking 3. Molecular Docking (e.g., Glide, AutoDock) PDB->Docking Ligand 2. Ligand Structure Preparation Ligand->Docking MMGBSA 4. Binding Energy Calculation (Pre-MDS MM/GBSA) Docking->MMGBSA MDS 5. Molecular Dynamics Simulation (100 ns) MMGBSA->MDS Post_MMGBSA 6. Refined Binding Energy (Post-MDS MM/GBSA) MDS->Post_MMGBSA Analysis 7. Comparative Analysis of Interaction Energies Post_MMGBSA->Analysis

Caption: Workflow for computational analysis of fungicide-protein interactions.

References

Epoxiconazole's Bioaccumulation Profile in Comparison to Other Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioaccumulation potential of the triazole fungicide, epoxiconazole, against other commonly used agricultural fungicides. The data presented is curated from peer-reviewed studies and regulatory assessments to offer an objective overview for research and development purposes.

Quantitative Bioaccumulation Data

The bioconcentration factor (BCF) is a key metric for assessing the bioaccumulation potential of a substance in an aquatic environment. It represents the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. The following table summarizes the available BCF values for this compound and other selected fungicides in fish, a common model organism for ecotoxicological studies.

FungicideChemical ClassBioconcentration Factor (BCF) in FishBioaccumulation Potential
This compound Triazole70Low
Azoxystrobin (B1666510) StrobilurinData not readily available in reviewed literature[1]-
Cyproconazole Triazole1.1–3.0 (in Markiana nigripinnis)Low
Difenoconazole Triazole330 (whole body, in bluegill)[2]Moderate
Flusilazole Triazole250[3]Moderate
Prochloraz (B1679089) ImidazoleData not readily available; undergoes metabolism in fish[4]-
Propiconazole Triazole0.66–27.08 (in Procypris merus)[5]Low to Moderate
Pyraclostrobin Strobilurin265.9 - 820.8 (in zebrafish)Moderate to High
Tebuconazole Triazole78 (whole fish, in bluegill sunfish)Low

Experimental Protocols for Bioaccumulation Assessment

The standardized method for determining the bioconcentration factor in fish is the OECD Test Guideline 305.[6][7] This protocol provides a harmonized approach to assessing the bioaccumulation potential of chemical substances.

Summary of OECD Test Guideline 305: Bioaccumulation in Fish

The OECD 305 guideline outlines a comprehensive procedure for evaluating the bioaccumulation of chemicals in fish through aqueous or dietary exposure.[6][7] The test consists of two primary phases:

  • Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water for a defined period, typically 28 days. During this phase, the concentration of the substance is measured in the fish tissue at regular intervals to determine the rate of uptake.[6][7]

  • Depuration Phase: Following the uptake phase, the fish are transferred to a clean, substance-free environment. The concentration of the substance in the fish tissue is then monitored over time to determine the rate of elimination (depuration).[6][7]

The Bioconcentration Factor (BCF) is calculated from the data collected during these two phases. It can be determined as the ratio of the concentration in the fish to the concentration in the water at a steady state (BCFss), or by using kinetic modeling of the uptake and depuration rates (BCFk).[6] The guideline specifies the use of flow-through systems to maintain constant exposure concentrations and recommends commonly tested fish species such as zebrafish (Danio rerio), bluegill sunfish (Lepomis macrochirus), and rainbow trout (Oncorhynchus mykiss).[7]

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in assessing and understanding the effects of these fungicides, the following diagrams have been generated using Graphviz (DOT language).

cluster_0 Uptake Phase (28 Days) cluster_1 Depuration Phase T0 Start T1 Fish Acclimation T0->T1 T2 Exposure to Fungicide T1->T2 T3 Regular Sampling of Fish and Water T2->T3 T4 Analysis of Fungicide Concentration T3->T4 T5 Transfer to Clean Water T4->T5 End of Uptake Phase T6 Continued Sampling of Fish T5->T6 T7 Analysis of Fungicide Concentration T6->T7 T8 BCF Calculation T7->T8 Data Analysis cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane (Disrupted Function) Ergosterol->Membrane Essential Component This compound This compound (and other Triazoles) This compound->CYP51 Inhibits CYP51->Ergosterol Catalyzes demethylation step

References

A Comparative Analysis of the Cytotoxic Effects of Triazole Alcohol Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of several widely used triazole alcohol fungicides. The information presented is collated from various experimental studies to aid researchers in understanding the toxicological profiles of these compounds. This document summarizes quantitative cytotoxicity data, details common experimental methodologies, and visualizes the key signaling pathways involved in triazole-induced cell death.

Quantitative Cytotoxicity Data

The cytotoxic potential of triazole alcohol fungicides is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a fungicide required to inhibit the viability of 50% of a cell population. The following table summarizes the IC50 values for several triazole alcohol fungicides across different human cell lines. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as incubation times and specific assay protocols.

FungicideCell LineIncubation TimeAssayIC50 ValueReference
Diniconazole HeLa, A549, HCT116, K562Not SpecifiedMTTStrongest toxicity among five TAFs tested[1]
Hexaconazole HeLa, A549, HCT116, K562Not SpecifiedMTTLess cytotoxic than Diniconazole[1]
Tebuconazole HepG224 hMTTNo significant cytotoxicity up to 80 µM[2]
HeLaNot SpecifiedMTT>1 mg/mL[3][4]
HeLaNot SpecifiedLDH0.985 mg/mL[3][4]
Propiconazole HepG2Not SpecifiedMTT41.025 µg/mL[3]
Triadimefone HeLaNot SpecifiedMTT0.24 mg/mL[3][4]
HeLaNot SpecifiedLDH0.052 mg/mL[3][4]
Prochloraz HeLaNot SpecifiedMTT0.4 mg/mL[3][4]
HeLaNot SpecifiedLDH0.065 mg/mL[3][4]

TAFs : Triazole Alcohol Fungicides

Mechanisms of Cytotoxicity

Studies have consistently shown that the primary mechanism underlying the cytotoxic effects of triazole alcohol fungicides is the induction of apoptosis (programmed cell death), often initiated by an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[1] This oxidative stress can subsequently trigger the mitochondrial pathway of apoptosis.

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the cytotoxic effects of triazole alcohol fungicides.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.

  • Cell Seeding: Seed cells (e.g., HeLa, HepG2) into a 96-well plate at a density of 1 × 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the triazole alcohol fungicides for a specified period (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and a negative control (untreated cells).

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells in a 6-well plate and treat with the desired concentrations of triazole fungicides for the selected duration.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: After incubation, add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.

  • Protein Extraction: Following treatment with triazole fungicides, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, β-actin) overnight at 4°C. Recommended antibody dilutions are typically 1:1000. For example, use a monoclonal antibody for Bcl-2 at a concentration of 0.5-1 µg/mL and for Caspase-3 at 2 µg/mL.[5][6]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands can be quantified using densitometry software. β-actin is commonly used as a loading control to normalize the expression of the target proteins.

Mandatory Visualizations

Signaling Pathway of Triazole-Induced Apoptosis

Triazole_Induced_Apoptosis Triazole Triazole Alcohol Fungicides ROS ↑ Reactive Oxygen Species (ROS) Triazole->ROS Mitochondrion Mitochondrion ROS->Mitochondrion Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 Mitochondrion->Bax Mitochondrion->Bcl2 CytochromeC Cytochrome c release Bax->CytochromeC promotes Bcl2->CytochromeC inhibits Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of triazole-induced apoptosis.

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_assays Cytotoxicity & Apoptosis Assays cluster_pathway Signaling Pathway Analysis cluster_analysis Data Analysis CellCulture Cell Culture (e.g., HeLa, HepG2) Treatment Treatment with Triazole Fungicides (24/48h) CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AnnexinV Annexin V/PI Staining (Apoptosis Detection) Treatment->AnnexinV WesternBlot Western Blot (Bax, Bcl-2, Caspase-3) Treatment->WesternBlot Data IC50 Calculation & Statistical Analysis MTT->Data AnnexinV->Data WesternBlot->Data

Caption: Experimental workflow for assessing fungicide cytotoxicity.

Logical Relationship of Cytotoxicity Mechanisms

Cytotoxicity_Mechanism_Logic Triazole Triazole Fungicide Exposure OxidativeStress Oxidative Stress (↑ ROS) Triazole->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction OxidativeStress->MitochondrialDysfunction ApoptosisInduction Apoptosis Induction MitochondrialDysfunction->ApoptosisInduction CellDeath Cell Death ApoptosisInduction->CellDeath

References

Unveiling the Telltale Signs: A Comparative Guide to Biomarkers for Epoxiconazole Exposure in Aquatic Life

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of biomarkers for detecting Epoxiconazole exposure in aquatic organisms. It synthesizes experimental data to offer an objective overview of various biomarker categories, complete with detailed methodologies and visual pathways to aid in experimental design and data interpretation.

This compound, a widely used triazole fungicide, poses a significant threat to aquatic ecosystems due to its environmental persistence and potential toxicity to non-target organisms.[1][2] The ability to accurately detect and quantify the biological effects of this compound exposure is crucial for environmental risk assessment and the development of protective measures. This guide compares key biomarker categories—oxidative stress, metabolic, neurotoxicity, genotoxicity, and endocrine disruption—providing a framework for selecting the most appropriate indicators for specific research needs.

Comparative Analysis of Biomarker Responses to this compound

The following table summarizes quantitative data from various studies on the effects of this compound on different biomarkers in aquatic organisms. This allows for a direct comparison of the sensitivity and type of response across different biological endpoints.

Biomarker CategorySpecific BiomarkerAquatic OrganismExposure ConcentrationObserved EffectReference
Oxidative Stress Malondialdehyde (MDA)Zebrafish (Danio rerio) larvae37.5, 75, and 150 μg/L (Prothioconazole, a related triazole)Increased MDA content, indicating lipid peroxidation.[1]
Protein ContentDaphnia magna25 μg/LRise in protein content in adults within 1-3 days.[1][3]
Metabolic Endogenous MetabolitesZebrafish (Danio rerio)100 and 1000 μg/LAltered energy, lipid, and amino acid metabolism.[4][5]
Triglyceride (TG)Zebrafish (Danio rerio) larvae175, 350, and 700 μg/LIncreased triglyceride levels.[2][6]
GlucoseZebrafish (Danio rerio) larvae175, 350, and 700 μg/LDecreased glucose levels.[2][6]
Neurotoxicity Locomotor ActivityAdult Zebrafish (Danio rerio)24, 144, and 240 μg/LIncreased distance traveled, crossings, entries in the top area, and mean speed, indicating hyperlocomotion.[1][7]
Genotoxicity Cytogenetic Endpoints (CA, SCE, MN)Bovine Lymphocytes (in vitro)2.5, 5, 10, 25, 50, and 100 μg/mLNo significant genotoxic, clastogenic, or aneugenic effects were recorded.[8]
Endocrine Disruption Anogenital Distance (AGD)Rat female offspring (in utero exposure)15 and 50 mg/kg bw/dayIncreased AGD, indicating virilization.[9]
Nipple RetentionRat male offspring (in utero exposure to Tebuconazole, a related triazole)50 and 100 mg/kg bw/dayIncreased nipple retention, indicating a feminizing effect.[9]
Testosterone (B1683101) LevelsRat male fetuses (in utero exposure to Tebuconazole)50 and 100 mg/kg bw/dayReduced testosterone levels.[9]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Metabolic Profiling in Zebrafish (Danio rerio)
  • Organism and Exposure: Adult zebrafish were exposed to this compound at concentrations of 100 and 1000 μg/L for 21 days.[5]

  • Sample Preparation: Following exposure, fish were euthanized, and tissues (e.g., liver) were flash-frozen in liquid nitrogen. For ¹H NMR-based metabolomics, tissues were extracted using a methanol-water-chloroform solvent system to separate polar and non-polar metabolites.

  • Data Acquisition: ¹H NMR spectra were acquired on a Bruker spectrometer.

  • Data Analysis: The resulting spectra were processed and analyzed using multivariate statistical analysis techniques, such as principal component analysis (PCA) and orthogonal partial least squares discriminant analysis (OPLS-DA), to identify changes in endogenous metabolites related to energy, lipid, and amino acid metabolism.[5]

Neurobehavioral Assessment in Adult Zebrafish (Danio rerio)
  • Organism and Exposure: Adult zebrafish were exposed to this compound at environmentally relevant concentrations of 24, 144, and 240 μg/L.[1][7]

  • Novel Tank Test: After 96 hours of exposure, individual fish were placed in a novel tank, and their swimming behavior was recorded for a set period.[10]

  • Behavioral Endpoints: The recorded videos were analyzed using tracking software to quantify various locomotor parameters, including total distance traveled, number of crossings between virtual zones, time spent in different areas of the tank (e.g., top vs. bottom), and mean speed.[1][7]

  • Statistical Analysis: The data from the exposed groups were compared to a control group to determine statistically significant differences in locomotor activity.

In Vitro Genotoxicity Assay in Bovine Lymphocytes
  • Cell Culture and Exposure: Cultured bovine peripheral lymphocytes were exposed to this compound at concentrations ranging from 2.5 to 100 μg/mL for 24 and 48 hours.[8]

  • Cytogenetic Analysis: Following incubation, various cytogenetic endpoints were investigated, including:

    • Chromosome Aberrations (CA): Analysis of structural changes in chromosomes.

    • Sister Chromatid Exchanges (SCE): Detection of reciprocal exchanges of DNA between sister chromatids.

    • Micronuclei (MN): Scoring of small, extranuclear bodies containing chromosome fragments or whole chromosomes.

  • Cell Proliferation Indices: The Mitotic Index (MI), Proliferation Index (PI), and Cytokinesis Block Proliferation Index (CBPI) were also determined to assess cytotoxicity.[8]

Visualizing the Impact: Pathways and Workflows

To better understand the mechanisms of this compound toxicity and the experimental processes used to assess it, the following diagrams are provided.

Epoxiconazole_Oxidative_Stress_Pathway cluster_exposure Exposure cluster_cellular_response Cellular Response cluster_cellular_damage Cellular Damage This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Antioxidant_Defense Antioxidant Defense (e.g., SOD, CAT) ROS->Antioxidant_Defense Activates Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Causes MDA Malondialdehyde (MDA) (Biomarker) Lipid_Peroxidation->MDA Produces

Caption: this compound-induced oxidative stress pathway.

Experimental_Workflow_Metabolomics Exposure 1. Exposure of Aquatic Organism (e.g., Zebrafish to this compound) Tissue_Sampling 2. Tissue Sampling (e.g., Liver) Exposure->Tissue_Sampling Metabolite_Extraction 3. Metabolite Extraction Tissue_Sampling->Metabolite_Extraction NMR_Analysis 4. 1H NMR Analysis Metabolite_Extraction->NMR_Analysis Data_Processing 5. Spectral Data Processing NMR_Analysis->Data_Processing Statistical_Analysis 6. Multivariate Statistical Analysis (PCA, OPLS-DA) Data_Processing->Statistical_Analysis Biomarker_Identification 7. Biomarker Identification Statistical_Analysis->Biomarker_Identification

Caption: Workflow for metabolomic biomarker discovery.

Conclusion

The validation of sensitive and reliable biomarkers is paramount for understanding the ecotoxicological effects of this compound. This guide highlights that metabolic and neurobehavioral biomarkers in zebrafish appear to be highly sensitive indicators of exposure to environmentally relevant concentrations. Oxidative stress markers also provide valuable mechanistic insights. While in vitro genotoxicity assays in bovine lymphocytes did not show a direct effect, the potential for DNA damage in aquatic organisms should not be entirely dismissed and warrants further investigation. Endocrine disruption has been demonstrated, particularly in mammalian models, suggesting that reproductive health endpoints are also critical to consider in aquatic species.

Researchers and drug development professionals can use this comparative guide to select the most appropriate biomarkers and experimental designs for their specific objectives, ultimately contributing to a more comprehensive understanding of this compound's environmental impact and the development of strategies to mitigate its risks.

References

Safety Operating Guide

Proper Disposal of Epoxiconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of epoxiconazole, a broad-spectrum fungicide, is critical for ensuring laboratory safety and environmental protection. As a substance suspected of causing cancer and damaging fertility or the unborn child, and being toxic to aquatic life with long-lasting effects, adherence to strict disposal protocols is mandatory.[1][2][3][4] This guide provides essential procedural information for researchers, scientists, and drug development professionals to manage this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., PVC elbow-length), protective clothing or overalls, and safety goggles or a face shield to prevent skin and eye contact.[3][5][6] In areas with inadequate ventilation, a respirator may be necessary.[6]

  • Handling: Use this compound in a well-ventilated area.[1][2] Avoid all direct contact with the chemical and inhalation of dust, mists, or vapors.[2] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][7]

  • Storage: Store this compound in its original, tightly sealed container in a cool, dry, and locked location, away from foodstuffs and incompatible materials like strong oxidizing agents.[1][2][5][8]

Core Disposal Principles

The primary goal is to prevent environmental contamination. This compound is persistent in soil and water and poses a significant risk to aquatic ecosystems.[1][9]

  • Do Not Dispose in General Waste or Drains: Never dispose of this compound or its containers in household garbage or pour it down a sewage system, drain, or into any water body.[4][5][10] It is classified as extremely hazardous for water.[4]

  • Prioritize Use: The most responsible method for dealing with leftover product is to use it completely for its intended purpose according to the label instructions.[5][11]

  • Professional Disposal: Unwanted or expired this compound must be treated as hazardous waste. Disposal should be carried out through an approved hazardous waste facility or a designated collection program.[1][2] On-site disposal of the concentrated product is not acceptable.[5]

  • No Burning: Do not incinerate this compound products or their empty containers.[1][5]

Step-by-Step Disposal Procedures

Follow these step-by-step instructions for managing spills, unwanted product, and empty containers.

Managing Spills
  • Ensure Safety: Wear appropriate PPE before addressing the spill.[1]

  • Containment: Immediately contain the spillage to prevent it from spreading or entering drains and waterways.[1][8]

  • Absorption: Cover the spill with a liquid-binding, inert absorbent material such as sand, diatomite, vermiculite, or sawdust.[3][8][10][12]

  • Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1][2][8]

  • Decontamination: Clean the spill area thoroughly. Wash the area, but prevent the runoff from entering drains.[3][7] If a significant spill enters a waterway, notify local authorities immediately.[8]

Disposing of Unwanted or Waste Product
  • Identify as Hazardous Waste: Clearly label the container holding the unwanted this compound as hazardous waste.

  • Contact Authorities: Approach local environmental or waste management authorities to find a registered hazardous waste disposal facility or a periodic chemical collection program, often known as "Clean Sweep" programs for agricultural chemicals.[5][11][13]

  • Arrange for Collection/Drop-off: Follow the specific instructions provided by the waste authority for packaging, transporting, and disposing of the material.[14]

Disposing of Empty Containers
  • Do Not Reuse: Under no circumstances should empty this compound containers be used for any other purpose.[5]

  • Triple Rinse: Thoroughly rinse the empty container with water three times.[5][8][15]

  • Utilize Rinsate: Add the rinse water (rinsate) to the spray tank and use it as part of the product application. This ensures that the residue is used for its intended purpose and not discarded into the environment.[5][8][15]

  • Render Unusable: Puncture the top, sides, and bottom of the container and then crush it to make it unusable.[5][8]

  • Final Disposal: Dispose of the crushed container in an approved landfill or bury it under at least 500 mm of soil in a location away from pastures, crops, water supplies, and houses, as per local regulations.[5]

Hazard and Disposal Summary

The following table summarizes key quantitative and qualitative data related to this compound hazards and disposal.

ParameterValue / InformationSource(s)
Signal Word Danger / Warning[1][2]
Hazard Statements Suspected of causing cancer. May damage fertility or the unborn child. Toxic to aquatic life with long lasting effects.[1][2][4]
Primary Disposal Route Use as intended or dispose of at an approved hazardous waste facility.[1][5][11]
Environmental Fate Persistent in soil and water; highly toxic to many aquatic species.[1][6][9]
Container Disposal Triple rinse, add rinsate to spray tank, puncture, crush, and bury or dispose of in an approved landfill.[5][8]
Spill Management Absorb with inert material (sand, vermiculite), collect in a labeled container for disposal.[3][8][10]

Disposal Workflow

The logical flow for the proper disposal of this compound, from initial assessment to final disposition, is illustrated below.

EpoxiconazoleDisposal cluster_prep Preparation & Assessment cluster_spill Spill / Contaminated Material cluster_container Empty Container cluster_product Unwanted / Expired Product cluster_final Final Disposal start This compound Waste Identified assess_type Assess Waste Type start->assess_type wear_ppe_spill Wear Full PPE assess_type->wear_ppe_spill Spill triple_rinse Triple Rinse Container assess_type->triple_rinse Empty Container label_waste Label as Hazardous Waste assess_type->label_waste Unwanted Product contain_spill Contain Spill wear_ppe_spill->contain_spill absorb_spill Absorb with Inert Material (e.g., Sand, Vermiculite) contain_spill->absorb_spill collect_spill Collect into Labeled Hazardous Waste Container absorb_spill->collect_spill final_disposal Dispose via Approved Hazardous Waste Facility collect_spill->final_disposal add_rinsate Add Rinsate to Spray Tank triple_rinse->add_rinsate puncture_crush Puncture and Crush Container add_rinsate->puncture_crush dispose_container Dispose in Approved Landfill or Bury per Regulations puncture_crush->dispose_container contact_authority Contact Local Waste Authority (e.g., Clean Sweep Program) label_waste->contact_authority contact_authority->final_disposal

Caption: this compound Disposal Workflow Diagram.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Epoxiconazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Epoxiconazole in laboratory and research settings.

This compound is a broad-spectrum fungicide used in agricultural and research applications.[1] Due to its potential health hazards, including being suspected of causing cancer and having the potential to damage fertility or an unborn child, strict adherence to safety protocols is imperative when handling this chemical.[2][3][4][5][6] This guide provides detailed procedures for the safe handling, use, and disposal of this compound to ensure the well-being of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment (PPE) is the primary defense against exposure to this compound.[7] The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Chemical-resistant glovesImpermeable gloves, such as elbow-length PVC or nitrile rubber, are recommended.[7] Always inspect gloves for tears or holes before use.[8] Wash hands thoroughly after removing gloves.[3][4]
Body Protection Protective clothing/CoverallsWear cotton overalls buttoned to the neck and wrist or equivalent protective clothing.[9][10] For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over coveralls.[7] Contaminated clothing should be removed immediately and washed separately from other laundry.[4][8]
Eye and Face Protection Safety goggles or face shieldUse safety goggles with side protection or a face shield to guard against splashes.[4][11] Standard prescription glasses are not a substitute for proper eye protection.[12]
Respiratory Protection RespiratorUse an approved vapor respirator or self-contained breathing apparatus in poorly ventilated areas or when there is a risk of inhaling mist or vapor.[5][11] Ensure the respirator fits correctly and cartridges are within their expiration date.[12][13]

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is critical for minimizing risk. The following workflows outline the necessary steps for safe handling and disposal of this compound.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Work in a well-ventilated area don_ppe Don all required PPE prep_area->don_ppe Ensure safety measures are in place handle_care Handle and open container with care don_ppe->handle_care Ready for handling avoid_contact Avoid contact with skin and eyes handle_care->avoid_contact no_eat Do not eat, drink, or smoke avoid_contact->no_eat doff_ppe Remove and clean/dispose of PPE no_eat->doff_ppe After completing work wash_hands Wash hands thoroughly doff_ppe->wash_hands store Store this compound in a locked, cool, dry place wash_hands->store

Caption: Workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation :

    • Ensure work is conducted in a well-ventilated area, such as a chemical fume hood.[3][4]

    • Read the Safety Data Sheet (SDS) thoroughly before beginning any work.

    • Assemble all necessary materials and equipment.

    • Don the appropriate PPE as specified in the table above.[3][5]

  • Handling :

    • Open containers of this compound with care to prevent spills or splashes.[2]

    • Avoid direct contact with the skin, eyes, and clothing.[3][11]

    • Do not eat, drink, or smoke in the work area to prevent ingestion.[4][14]

    • Use explosion-proof electrical and ventilating equipment if the formulation is flammable.[2]

  • Post-Handling :

    • After use, securely seal the container.[2][11]

    • Remove contaminated PPE carefully to avoid cross-contamination.[8]

    • Wash reusable PPE according to the manufacturer's instructions and dispose of single-use items properly.[7]

    • Wash hands and any exposed skin thoroughly with soap and water.[9]

    • Store this compound in its original, tightly closed container in a cool, dry, and well-ventilated area away from foodstuffs and incompatible materials like strong oxidizing agents.[4][5][11] The storage area should be locked.[5][6][10]

Disposal Plan: Step-by-Step Disposal Procedures

This compound is toxic to aquatic life with long-lasting effects, and therefore, proper disposal is crucial to prevent environmental contamination.[4][10]

  • Waste Collection :

    • Collect all waste materials containing this compound, including unused product and contaminated consumables, in designated, clearly labeled waste containers.

  • Container Decontamination :

    • For empty containers, triple rinse with a suitable solvent.[9][10][11]

    • Add the rinsate to the spray tank or a designated waste container for later disposal.[9][10][11] Do not dispose of undiluted chemicals on-site.[9][10]

  • Final Disposal :

    • This compound waste must not be disposed of with household garbage or allowed to enter the sewage system.[2]

    • Arrange for disposal of chemical waste and rinsed containers through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][5]

    • If a waste management facility is unavailable, empty packaging may be buried 500mm below the surface in a designated disposal pit away from waterways and vegetation, but this should only be done in compliance with local regulations.[9][10]

Emergency Response Workflow

cluster_emergency Emergency Event cluster_response Immediate Response cluster_followup Follow-Up Actions exposure Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) skin_contact Skin Contact: Remove contaminated clothing, rinse skin with water. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. exposure->eye_contact inhalation Inhalation: Move to fresh air. exposure->inhalation ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. exposure->ingestion spill Spill contain_spill Contain spill with inert absorbent material. spill->contain_spill seek_medical Seek medical advice/attention. skin_contact->seek_medical eye_contact->seek_medical inhalation->seek_medical ingestion->seek_medical collect_waste Collect spilled material into a suitable container for disposal. contain_spill->collect_waste decontaminate Decontaminate spill area. collect_waste->decontaminate

Caption: Decision-making workflow for emergency situations involving this compound.

First Aid Measures

  • In case of skin contact : Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[4][11] If skin irritation occurs, seek medical advice.[4]

  • In case of eye contact : Hold eyelids open and rinse cautiously with clean, fresh water for at least 15 minutes.[5][14] Remove contact lenses if present and easy to do.[4] If eye irritation persists, get medical attention.[4]

  • If inhaled : Move the person to fresh air.[4][5] If breathing is difficult, give oxygen.[5] Seek medical attention if respiratory irritation develops.[5]

  • If swallowed : Do NOT induce vomiting.[4][5] Rinse the mouth with water and give a glass of water to drink.[4][5] Seek immediate medical attention.[11]

By implementing these safety and logistical measures, laboratories and research facilities can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epoxiconazole
Reactant of Route 2
Reactant of Route 2
Epoxiconazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.